Cinchonine hydrochloride dihydrate
Description
Properties
CAS No. |
5949-12-2 |
|---|---|
Molecular Formula |
C19H27ClN2O3 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;2*1H2/t13-,14-,18+,19-;;;/m0.../s1 |
InChI Key |
OLUIHQWPFXMZOA-MHVIFZQSSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cinchonine Hydrochloride Dihydrate: From Botanical Isolate to Chiral Architect
An In-Depth Technical Guide to
Abstract
This technical guide examines the trajectory of Cinchonine Hydrochloride Dihydrate , a pivotal alkaloid salt derived from Cinchona bark.[1] While historically overshadowed by its antimalarial cousin quinine, cinchonine has emerged as a foundational tool in asymmetric organic synthesis.[2] This document details its isolation history, physicochemical stabilization as a hydrochloride dihydrate, and its modern application as a "privileged chiral scaffold" in Phase Transfer Catalysis (PTC).[2]
Historical Genesis: The Separation Paradigm
The discovery of cinchonine is a lesson in the evolution of chemical separation techniques. While the Cinchona bark’s antimalarial properties were known to indigenous Andean peoples and Jesuit missionaries by the 17th century, the isolation of its active principles required the dawn of modern alkaloid chemistry.
1.1 The Gomes-Pelletier-Caventou Timeline
-
1811 (The Precursor): Portuguese naval surgeon Bernardo António Gomes treated "gray" cinchona bark with alcohol and alkali, isolating a crystalline substance he termed "Cinchonino."[3] He believed it to be the sole active principle.
-
1820 (The Definitive Isolation): French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou rigorously analyzed Cinchona succirubra (red bark) and Cinchona calisaya (yellow bark).[2] They demonstrated that Gomes' "Cinchonino" was a mixture.[2] Using differential solubility, they successfully separated two distinct alkaloids: Quinine and Cinchonine .[2]
1.2 The Separation Logic (Solubility Causality)
The historical separation relied on a physicochemical property that remains relevant today: differential solubility of the free bases in ether.
Experimental Insight: This distinct solubility profile allows for a self-validating separation protocol.[2] If an ether extract of the total alkaloids yields a precipitate upon concentration, it indicates the presence of cinchonine impurities.
Chemical Characterization: The Hydrochloride Dihydrate Form
In research and industrial applications, the free base of cinchonine is often converted to This compound (
2.1 Why the Salt Form?
-
Solubility: The free base is practically insoluble in water.[1][4] The hydrochloride salt confers water solubility, essential for biological assays and aqueous-phase crystallization.[2]
-
Crystallographic Stability: The dihydrate form crystallizes in a stable monoclinic system (
). This stability was crucial for early X-ray diffraction studies (e.g., Oleksyn et al., 1979) to determine the absolute configuration at the C8 and C9 chiral centers.
2.2 Stereochemical Architecture
Cinchonine is a pseudo-enantiomer of Cinchonidine.[5] They are diastereomers but behave as enantiomers in many chiral environments due to the specific arrangement of the C8-C9 bridge.
| Feature | Cinchonine (Salt) | Cinchonidine (Salt) |
| Configuration (C8, C9) | ||
| Bridgehead | cis-fused | cis-fused |
| Catalytic Role | Often yields | Often yields |
Visualization: Discovery & Stereochemistry
Figure 1: The historical fractionation pathway of Cinchona alkaloids, highlighting the critical solubility-based divergence of Cinchonine.[2]
Technical Specifications: this compound[2][5][7]
The following data aggregates standard physicochemical properties for the commercially available dihydrate salt.
| Property | Value | Notes |
| CAS Number | 5949-12-2 | Specific to HCl Dihydrate |
| Formula | ||
| Molecular Weight | 366.88 g/mol | |
| Appearance | White to faint yellow crystals | Photosensitive (protect from light) |
| Melting Point | ~217–220 °C (dec.)[2] | Decomposes upon melting |
| Solubility | Water (~50 mg/mL), Ethanol | Soluble in polar protic solvents |
| Specific Rotation | ( | |
| pKa Values |
The Renaissance: Asymmetric Organocatalysis
In the late 20th century, Cinchonine transitioned from a drug to a catalyst. It is a "privileged scaffold" because its rigid quinuclidine ring and hydrogen-bonding hydroxyl group allow it to coordinate substrates in a highly specific 3D orientation.[2]
Mechanism: Phase Transfer Catalysis (PTC)
Cinchonine is frequently derivatized (e.g., N-benzylation) to create quaternary ammonium salts.[2] These serve as Phase Transfer Catalysts.[2][6][7]
-
Ion Exchange: The chiral cation (
) pairs with an anionic nucleophile in the interface/organic phase. -
Chiral Shielding: The bulky quinuclidine cage blocks one face of the nucleophile, forcing the reaction to occur from a specific trajectory.
Figure 2: The Phase Transfer Catalysis cycle utilizing Cinchonine-derived quaternary salts to shuttle and shield nucleophiles.
Experimental Protocols
Protocol A: Optical Resolution of (±)-Mandelic Acid
Context: This protocol demonstrates the use of Cinchonine base (generated from the HCl salt) to resolve a racemic acid. This is a classic application of "Pasteur's method" using diastereomeric salt formation.
Reagents:
Step-by-Step Methodology:
-
Free Base Generation: Dissolve Cinchonine HCl dihydrate in warm water. Slowly add 10% NaOH until pH > 10. The white precipitate is Cinchonine free base. Filter, wash with cold water, and dry.[2]
-
Salt Formation: In a flask, combine equimolar amounts of (±)-Mandelic acid and Cinchonine free base. Add acetone (approx. 10 mL per gram of mixture) and heat to reflux until dissolved.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (+)-Cinchonine-(+)-Mandelate salt is less soluble and will crystallize first.[2]
-
Filtration & Recrystallization: Filter the crystals. Recrystallize from acetone/water (9:1) to improve optical purity (>99% ee is achievable after 2 recrystallizations).[2]
-
Liberation: Treat the purified salt with dilute HCl to precipitate the resolved (+)-Mandelic acid (ether extraction may be required).
Validation Check: Measure the melting point of the salt. Pure (+)-Cinchonine-(+)-Mandelate melts at ~178–180°C.[2]
References
-
Pelletier, P. J., & Caventou, J. B. (1820).[2][11] Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique. [2]
-
Oleksyn, B., et al. (1979).[2][4] Crystal and molecular structure of cinchonine. Acta Crystallographica Section B. [2]
-
Kacprzak, K. M., & Gawronski, J. (2001).[2] Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis.
-
Song, C. E. (2009).[2] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[2]
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. [2]
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Foreword: Understanding the Practical Significance of Cinchonine Hydrochloride Dihydrate
An In-depth Technical Guide to the Physicochemical Properties of Cinchonine Hydrochloride Dihydrate
Cinchonine, a prominent alkaloid from the bark of the Cinchona tree, stands alongside its more famous stereoisomer, quinine, as a compound of significant historical and scientific interest.[1] In its free base form, cinchonine's utility is hampered by its poor aqueous solubility.[2] The conversion to its hydrochloride dihydrate salt (C₁₉H₂₂N₂O·HCl·2H₂O) is a critical chemical modification that dramatically enhances its solubility, thereby increasing its bioavailability and making it a more viable candidate for research and pharmaceutical development.[1]
This guide moves beyond a simple recitation of data. It is designed for the laboratory professional, providing a deep dive into the core physicochemical properties of this compound. We will explore not just what the properties are, but why they are what they are, and how they dictate the practical methodologies for its analysis, handling, and formulation. The protocols described herein are framed as self-validating systems, providing a robust framework for generating reliable and reproducible data.
Molecular Identity and Structural Elucidation
The foundation of any physicochemical analysis is a precise understanding of the molecule's structure. Cinchonine is a stereoisomer of cinchonidine and belongs to the quinoline alkaloid class.[3][4] Its structure features a quinoline ring linked to a quinuclidine bicyclic system, which contains two basic nitrogen atoms and multiple stereocenters that are fundamental to its biological activity and use in asymmetric synthesis.[3]
The formation of the hydrochloride salt occurs via protonation of the more basic quinuclidine nitrogen. This introduction of a positive charge is the primary reason for the compound's enhanced aqueous solubility compared to the neutral free base. The dihydrate form indicates the incorporation of two water molecules into the crystal lattice.
Caption: Conversion of Cinchonine free base to its hydrochloride dihydrate salt.
Summary of Core Physicochemical Properties
For ease of reference, the critical physicochemical data for this compound are summarized below. It is crucial to note that values, particularly for melting point, can vary based on the degree of hydration and experimental conditions.
| Property | Value | Source(s) |
| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride | [5] |
| Molecular Formula | C₁₉H₂₂N₂O·HCl·2H₂O | [2] |
| Molecular Weight | 366.88 g/mol | [2][6] |
| CAS Number | 5949-12-2 | [5] |
| Appearance | White to faintly yellow crystalline powder | [1][2][7] |
| Melting Point | Anhydrous form melts at ~215°C with decomposition. A monohydrate form is reported to melt at 208-218°C. | [2][8] |
| pKa (of Cinchonine) | pKₐ₁: 5.85, pKₐ₂: 9.92 (at 25°C) | [2][3][9] |
| UV λmax | ~289 nm | [10] |
| Stability | Light-sensitive; hygroscopic to deliquescent under high humidity. | [3][7][11] |
Solubility Profile: From Theory to Practice
The enhanced solubility of the hydrochloride salt is its defining feature for practical applications. The protonated nitrogen and associated chloride ion increase the molecule's polarity, facilitating favorable interactions with polar solvents like water and ethanol.[12] Conversely, the parent cinchonine base is practically insoluble in water but dissolves in less polar organic solvents like chloroform.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for quantifying the equilibrium solubility of this compound. The causality is direct: by allowing the system to reach equilibrium, we ensure that the measured concentration represents the true saturation point under the specified conditions.
-
Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, ethanol, pH 7.4 phosphate buffer).
-
Excess Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains, confirming that saturation has been achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant. Crucially, immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved micro-particulates, which would otherwise falsely inflate the concentration reading.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).
-
Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the λmax of cinchonine (~289 nm).[10] Calculate the concentration using a pre-established calibration curve prepared from a stock solution of known concentration.
-
Calculation: Account for the dilution factor to determine the final equilibrium solubility, typically expressed in mg/mL or mol/L.
Thermal Properties and Crystalline State
This compound typically presents as a white to almost white crystalline powder.[7] Its thermal behavior is critical for processing and storage. The melting point is not a sharp transition but often an event accompanied by decomposition, particularly for the anhydrous form.[2] The presence of water of hydration significantly influences the crystal lattice and, consequently, the melting point.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Ramp: Initially, heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point.
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute. This slow rate is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
-
-
Observation and Recording: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Also, note any changes in appearance, such as discoloration or gas evolution, which are indicative of decomposition.
Spectroscopic and Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity and quantifying the concentration of cinchonine in various matrices, from raw materials to final formulations.[13] The method's reliability stems from its ability to separate the analyte of interest from related alkaloids and potential impurities.[13]
Experimental Protocol: Purity and Assay by RP-HPLC
This protocol outlines a robust Reversed-Phase HPLC (RP-HPLC) method. The choice of a C18 column and an acidic mobile phase is deliberate: the C18 stationary phase provides the necessary hydrophobicity to retain the cinchonine molecule, while the acidic buffer (e.g., phosphate buffer) ensures that the basic nitrogens are consistently protonated, leading to sharp, symmetrical peaks.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., potassium dihydrogen phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). Filter and degas the mobile phase before use to prevent blockages and baseline instability.
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution.[13]
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Analysis and Data Processing:
-
Inject the working standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the cinchonine peak by its retention time relative to the standard.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve. Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.
-
Caption: Standard workflow for quantification of Cinchonine by HPLC.
Stability and Recommended Storage
A critical, often overlooked, aspect of this compound is its instability. Recent studies have highlighted that the compound is deliquescent, meaning it can absorb enough moisture from the air to dissolve.[11][14] It is also sensitive to light and can degrade under high-temperature conditions.[2][7]
-
Hygroscopicity: The salt's affinity for water makes it prone to absorbing atmospheric moisture. This can lead to physical changes (caking, deliquescence) and can affect the accuracy of weighing operations.[11]
-
Light Sensitivity: Like many complex organic molecules with aromatic rings, cinchonine can undergo photodegradation.[2][3]
-
Thermal Stability: The compound can degrade at elevated temperatures, as evidenced by its decomposition during melting point analysis.[2][7]
Authoritative Storage Recommendations
Based on these properties, a self-validating storage protocol is non-negotiable for maintaining the integrity of the material.
-
Container: Store in a tightly sealed, airtight container to minimize exposure to atmospheric moisture.
-
Atmosphere: For long-term storage or for use as a primary reference standard, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light: Protect from light at all times. Use amber glass vials or store containers in a dark place.[2]
-
Temperature and Humidity: Store in a cool, dry place. A controlled environment, such as a desiccator at room temperature or a climate-controlled storage cabinet, is ideal. Avoid storage in humid environments.[7]
By adhering to these conditions, the researcher ensures that the material used in an experiment is the same as the material specified on the label, preserving the validity of the results.
References
- Quinine Hydrochloride Dihydrate - Buchler GmbH. Buchler GmbH.
- Cinchonine | 118-10-5 - ChemicalBook. ChemicalBook.
- Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction - Benchchem. BenchChem.
- Cinchonine API | Bulk Supply for Pharma Uses | Prism. Prism Industries Pvt. Ltd.
- Cinchonine 118-10-5 wiki - Guidechem. Guidechem.
- Multicomponent Crystals of an Artemisinin Derivative and Cinchona Alkaloids for Use as Antimalarial Drugs. The Royal Society of Chemistry.
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- Buy Cinchonine hydrochloride | 5949-11-1 - Smolecule. Smolecule.
- (+)-Cinchonine 85 118-10-5 - Sigma-Aldrich. Sigma-Aldrich.
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- Cinchonine. PubChem.
- Cinchonidine. PubChem.
- Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed. National Center for Biotechnology Information.
- discovery and history of cinchonine hydrochloride - Benchchem. BenchChem.
- CINCHONINE MONOHYDROCHLORIDE HYDRATE | 206986-88-1 - ChemicalBook. ChemicalBook.
- Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - ResearchGate. ResearchGate.
- Development and validation of an analytical method for the determination of nanostructured lipid carrier's cinchonine used dir - DergiPark. DergiPark.
- HPLC method for quantification of Cinchonine in plant extracts - Benchchem. BenchChem.
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Cinchonine hydrochloride dihydrate molecular structure and stereochemistry
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Cinchonine Hydrochloride Dihydrate
Introduction
Cinchonine, a cornerstone of the quinoline alkaloid family, is extracted from the bark of the Cinchona tree.[1][2] Its history is deeply connected with the development of pharmacology, particularly as a stereoisomer of the famed antimalarial agent, quinine.[1][3][4] In modern chemistry, cinchonine and its derivatives have gained prominence not for their medicinal properties, which are less potent than quinine's, but as indispensable chiral catalysts and auxiliaries in asymmetric synthesis.[1][4][5] The ability to selectively produce one enantiomer of a chiral molecule is paramount in the pharmaceutical industry, where stereochemistry dictates biological activity.
The hydrochloride salt form of cinchonine, specifically this compound, is often utilized to enhance the compound's aqueous solubility and bioavailability, facilitating its application in various research and development settings.[2][6] However, reports also indicate that this salt can be unstable and prone to deliquescence, making a thorough understanding of its properties crucial for its effective use.[7][8]
This technical guide provides a comprehensive exploration of the molecular and stereochemical intricacies of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind its structural features, the experimental techniques used for its characterization, and the practical implications for its application. It is designed to serve as an authoritative resource for scientists and professionals who require a deep and functional understanding of this versatile molecule.
Chapter 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is identified by its specific molecular formula, weight, and CAS registry number, which distinguish it from its free base and other salt forms. The conversion of the sparingly soluble cinchonine base into its hydrochloride dihydrate salt significantly alters its physicochemical profile, most notably its solubility.[2]
| Property | Value | Citations |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride | [9] |
| Synonyms | Cinchonine monohydrochloride dihydrate, (9S)-Cinchonan-9-ol monohydrochloride dihydrate | [9] |
| CAS Number | 5949-12-2 | [9] |
| Molecular Formula | C₁₉H₂₂N₂O · HCl · 2H₂O (also written as C₁₉H₂₇ClN₂O₃) | [9][10] |
| Molecular Weight | 366.88 g/mol | [9][10] |
| Appearance | White to light beige or faintly yellow crystalline powder | [2] |
| Melting Point | Anhydrous hydrochloride salt melts at ~215°C with decomposition | [11] |
| Solubility | One gram dissolves in 20 mL of water; soluble in alcohol and chloroform | [11] |
| Optical Rotation | [α]D +229° (free base in alcohol) | [11] |
| Stability | The hydrochloride salt is noted to be unstable and susceptible to deliquescence | [8] |
The protonation of the basic quinuclidine nitrogen to form the hydrochloride salt is the key to its enhanced water solubility, a critical factor for creating aqueous solutions for analysis or reaction. The two molecules of water are integral to its crystal lattice in the solid state.
Chapter 2: The Stereochemical Landscape of Cinchonine
The profound utility of cinchonine in asymmetric catalysis stems directly from its complex and rigid stereochemical architecture. The molecule possesses five stereocenters, but the configuration of four key chiral carbons within the quinuclidine and connecting framework dictates its three-dimensional shape and, consequently, its chiral directing ability.
The absolute configuration of cinchonine is (8R, 9S). It is a diastereomer of cinchonidine (8S, 9R), quinine (8S, 9R), and quinidine (8R, 9S). While cinchonine and quinidine share the same configuration at the critical C8 and C9 carbons, they differ by the presence of a methoxy group on the quinoline ring in quinidine.
Cinchonine and its diastereomer, cinchonidine, are often termed "pseudo-enantiomers."[3][5] This is because they possess nearly mirror-image arrangements around the C8-C9 bond, which is the functional core for many catalytic reactions. This unique relationship allows chemists to access either enantiomer of a desired product simply by selecting the appropriate alkaloid catalyst.[5]
Caption: Stereochemical relationships between the primary Cinchona alkaloids.
Chapter 3: Solid-State Structure and Crystallography
The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is Single-Crystal X-ray Diffraction (SCXRD). The crystal structure of the cinchonine free base has been determined to belong to the monoclinic crystal system with the P2₁ space group. While a specific entry for the dihydrate hydrochloride was not found in the search results, its structure can be inferred from related compounds like quinine hydrochloride dihydrate.[12]
In the solid state of this compound, the quinuclidine nitrogen atom is protonated, bearing a positive charge that is balanced by a chloride anion. The structure is further stabilized by an extensive network of hydrogen bonds. These bonds involve the protonated nitrogen, the hydroxyl group at C9, the chloride ion, and the two water molecules of hydration.[12][13] This intricate network of non-covalent interactions dictates the crystal packing and contributes to the overall stability of the solid-state form.
Caption: A generalized workflow for SCXRD analysis.
Protocol: Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol describes a self-validating system for determining the molecular structure of a crystalline compound like this compound. The causality behind each step is to progress from a raw physical sample to a refined, validated 3D atomic model.
-
Crystal Selection and Mounting:
-
Action: Under a polarized light microscope, select a single, well-formed crystal free of visible defects. Mount the crystal on a suitable holder (e.g., a MiTeGen loop) using cryo-oil.
-
Causality: The quality of the diffraction data is directly dependent on the quality and singularity of the crystal. A single crystal provides a regular, repeating lattice necessary for coherent diffraction.
-
-
Data Collection:
-
Action: Center the crystal in the X-ray beam of a diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect a series of diffraction images by rotating the crystal through a range of angles.
-
Causality: Cooling improves data quality by reducing atomic vibration, leading to sharper diffraction spots and higher resolution data. Data collection over a wide angular range ensures that a complete, three-dimensional representation of the diffraction pattern is recorded.
-
-
Data Integration and Reduction:
-
Action: Use specialized software (e.g., APEX3) to integrate the intensities of the diffraction spots from the raw images and refine the unit cell parameters.[12]
-
Causality: This step converts the visual diffraction pattern into a numerical list of reflection indices (h,k,l) and their corresponding intensities, which is the input required for structure solution.
-
-
Structure Solution:
-
Action: Employ a structure solution program (e.g., SHELXT within the OLEX2 software package) to determine the initial phases of the structure factors and generate an initial electron density map.[12]
-
Causality: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are used to generate an initial structural model that fits the diffraction intensities.
-
-
Structure Refinement:
-
Action: Refine the initial atomic positions, and introduce anisotropic displacement parameters for non-hydrogen atoms, using a least-squares minimization program (e.g., SHELXL).[12] Locate hydrogen atoms from the difference Fourier map and refine them isotropically.
-
Causality: Refinement is an iterative process that optimizes the atomic parameters of the model to achieve the best possible fit between the calculated and experimentally observed diffraction data, resulting in a chemically sensible and accurate final structure.
-
Chapter 4: Structural Characterization in Solution
While X-ray crystallography provides a definitive picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for elucidating the structure and conformational dynamics of molecules in solution.[14] For this compound, ¹H and ¹³C NMR spectra provide a fingerprint that can confirm its identity and purity.
Characteristic signals in the ¹H NMR spectrum correspond to the aromatic protons of the quinoline ring, the vinylic protons, and the aliphatic protons of the rigid quinuclidine cage.[15][16] ¹³C NMR provides complementary information on the carbon skeleton.[17] Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. NOESY experiments reveal through-space correlations between protons that are close to each other, which allows for the determination of the molecule's preferred conformation(s) in a given solvent.[14] Studies on the related cinchonidine have shown that multiple conformers can be populated at room temperature, and their relative stability can be solvent-dependent.[14]
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Action: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals in the ¹H NMR spectrum. The choice of solvent can influence chemical shifts and molecular conformation.
-
-
Data Acquisition:
-
Action: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Causality: High-field magnets provide greater signal dispersion and sensitivity, which is crucial for resolving complex spectra and observing subtle correlations in 2D experiments. Each NMR experiment provides specific structural information: ¹H (proton environment), ¹³C (carbon backbone), COSY (H-H coupling), HSQC/HMBC (H-C connectivity), and NOESY (spatial proximity).
-
-
Spectral Processing and Assignment:
-
Action: Process the raw data (Fourier transformation, phase correction, baseline correction). Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Causality: Systematic assignment is essential for structural verification. COSY identifies coupled proton networks, while HSQC and HMBC link protons to their directly attached and long-range carbons, respectively, allowing for the unambiguous assignment of the entire molecular framework.
-
Chapter 5: Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation, identification, and quantification of Cinchona alkaloids in various samples, from raw plant extracts to final pharmaceutical products.[18][19] Its high resolution and sensitivity make it ideal for purity assessment and quality control.[20]
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis.[18] The causality for this choice is rooted in the molecule's properties. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Because cinchonine is a basic compound, an acidic modifier (e.g., phosphoric or trifluoroacetic acid) is typically added to the mobile phase. This protonates the analyte and any residual silanol groups on the column surface, leading to symmetrical, sharp peak shapes and improved resolution.[18][20] Detection is commonly performed using a UV detector, as the quinoline chromophore exhibits strong absorbance.[20]
Caption: A typical workflow for the HPLC analysis of cinchonine.
Protocol: Validated RP-HPLC Method for Cinchonine Quantification
This protocol is based on established methods for analyzing Cinchona alkaloids.[20]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[20]
-
Causality: The C18 column provides hydrophobic retention. The acidic buffer ensures the analyte is in a consistent, charged state, preventing peak tailing. The organic solvent is the strong eluent used to control the retention time.
-
-
Standard Preparation:
-
Action: Prepare a stock solution of cinchonine reference standard (e.g., 100 µg/mL) in methanol. Create a series of working standards (e.g., 1 to 50 µg/mL) by diluting the stock with the mobile phase.
-
Causality: A calibration curve constructed from standards of known concentration is essential for accurate quantification of the analyte in unknown samples.
-
-
Sample Preparation:
-
Action: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. For plant extracts, perform an efficient extraction (e.g., ultrasonic extraction with methanol). Filter all samples and standards through a 0.45 µm syringe filter before injection.[20]
-
Causality: Filtration is a critical step to remove particulate matter that could block the column and damage the HPLC system.
-
-
Analysis and Quantification:
-
Action: Inject equal volumes of the standards and samples. Integrate the peak area of the cinchonine peak in each chromatogram. Construct a calibration curve by plotting peak area versus concentration for the standards. Calculate the concentration of cinchonine in the samples using the linear regression equation from the curve.[20]
-
Causality: According to the Beer-Lambert law, the detector response (peak area) is directly proportional to the concentration of the analyte over a certain range. This linear relationship allows for precise quantification.
-
Conclusion
This compound is a molecule of significant chemical interest, defined by a rigid polycyclic structure and a rich stereochemical profile. Its identity is confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy, while its precise three-dimensional atomic arrangement in the solid state is definitively revealed by X-ray crystallography. The molecule's five stereocenters, particularly the (8R, 9S) configuration, give rise to its diastereomeric relationship with other Cinchona alkaloids and its powerful application as a "pseudo-enantiomeric" catalyst in asymmetric synthesis.
A thorough understanding of its physicochemical properties, such as its enhanced solubility and potential instability as a hydrochloride dihydrate salt, is crucial for its effective handling and application. The analytical protocols detailed herein—spanning crystallography, spectroscopy, and chromatography—provide the essential, self-validating frameworks required by researchers, scientists, and drug development professionals to characterize, quantify, and ultimately harness the unique chemical capabilities of this compound.
References
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Generapharm. (n.d.). Cinchonine | Exploring Its Medicinal & Industrial Potential. Retrieved from [Link]
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Wikipedia. (n.d.). Cinchonine. Retrieved from [Link]
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PubChem. (n.d.). This compound. CID 76967806. Retrieved from [Link]
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PubChem. (n.d.). Cinchonine. CID 90454. Retrieved from [Link]
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PubChem. (n.d.). Cinchonidine hydrochloride dihydrate. CID 57369780. Retrieved from [Link]
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Buchler GmbH. (n.d.). Quinine Hydrochloride Dihydrate. Retrieved from [Link]
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-
MDPI. (2025, January 25). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Retrieved from [Link]
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-
Chem-Impex. (n.d.). Cinchonidine dihydrochloride. Retrieved from [Link]
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-
PubMed. (2012, August 22). Crystal Structure of Quinine: The Effects of Vinyl and Methoxy Groups on Molecular Assemblies of Cinchona Alkaloids Cannot Be Ignored. Retrieved from [Link]
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PubMed. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra.... Retrieved from [Link]
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Loba Chemie. (n.d.). CINCHONINE. Product Page 118-10-5. Retrieved from [Link]
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PubMed. (2024, June 6). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. Retrieved from [Link]
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- ResearchGate. (2024, July 20). Differentiation of Cinchonine and Cinchonidine Derivatives Through C NMR Analysis of the Quinuclidine Ring.
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Synthesis of Cinchonine Hydrochloride Dihydrate from Cinchona Bark: From Raw Material to Purified Active Pharmaceutical Ingredient
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive, technically-grounded walkthrough for the isolation, purification, and conversion of cinchonine from Cinchona bark into its hydrochloride dihydrate salt. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methodologies effectively. Every protocol is presented as a self-validating system, grounded in authoritative references.
Introduction: The Significance of Cinchonine
Cinchonine is a quinoline alkaloid naturally occurring in the bark of several species of the Cinchona tree, alongside its more famous isomers and related compounds like quinine, quinidine, and cinchonidine.[1][2][3] Native to the Andean forests of South America, the Cinchona genus has been a cornerstone of medicine for centuries, primarily due to the potent antimalarial properties of its alkaloids.[2][4] While historically overshadowed by quinine, cinchonine is a valuable chiral molecule in its own right, exhibiting distinct pharmacological activities and serving as a critical chiral catalyst in modern asymmetric synthesis.[2][4]
The conversion of cinchonine to its hydrochloride salt enhances its solubility in aqueous media, a crucial attribute for many pharmaceutical formulations. This guide details the multi-stage process, beginning with the extraction of total alkaloids from the raw bark, followed by the challenging separation of cinchonine from its sister alkaloids, and concluding with its conversion to the stable and soluble cinchonine hydrochloride dihydrate form.[5][6][7]
Stage 1: Extraction of Total Alkaloids from Cinchona Bark
The foundational step is the efficient extraction of the total alkaloid content from the dried plant material. The alkaloids exist within the bark as salts of organic acids.[8] The core principle of extraction is to convert these salts into their free base forms, which are significantly more soluble in organic solvents.
Causality Behind Pre-Extraction Alkalinization
Treating the powdered bark with an alkali (e.g., sodium hydroxide, ammonia, or calcium hydroxide) is a critical preparatory step.[3][9][10] This deprotonates the nitrogen atoms on the alkaloid structures, breaking the naturally occurring salt complexes and liberating the free bases. This chemical modification is essential for achieving high extraction yields with non-polar or moderately polar organic solvents.
Recommended Protocol: Traditional Soxhlet Extraction
This classic, robust method ensures exhaustive extraction and is well-documented for this process.[3][9][10]
Step-by-Step Methodology:
-
Material Preparation: Finely powder dried Cinchona bark and pass it through a 40-mesh sieve to maximize surface area for solvent penetration.
-
Alkalinization: For every 100 g of powdered bark, create a slurry by moistening it with a 5-10% sodium hydroxide solution or milk of lime. Allow this mixture to stand for at least two hours to ensure complete conversion of alkaloid salts to their free bases.[3]
-
Drying: Dry the alkalinized bark at a temperature below 60°C to remove moisture, which can interfere with the extraction efficiency of non-polar solvents.[9][10]
-
Soxhlet Extraction: Pack the dried, basified bark into a cellulose thimble and place it in a Soxhlet apparatus. Extract the material for 6-8 hours using toluene as the solvent (approx. 800 mL for 100 g of bark).[3] Toluene is effective at solubilizing the alkaloid free bases.
-
Solvent Evaporation: After extraction, the toluene, now rich in crude alkaloids, is concentrated under reduced pressure using a rotary evaporator to yield a thick, crude extract.
Note on Modern Alternatives: Techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of speed and reduced solvent consumption, representing greener alternatives to traditional methods.[11][12]
Stage 2: Purification via Acid-Base Partitioning
The crude toluene extract contains the desired alkaloids but also a host of lipophilic impurities (fats, waxes, pigments). Acid-base liquid-liquid partitioning is a highly effective method to separate the basic alkaloids from these neutral contaminants.
The Principle of Partitioning
This technique exploits the ability of the basic alkaloids to be protonated and thus become soluble in an acidic aqueous solution. By washing the organic extract with dilute acid, the alkaloids are selectively transferred to the aqueous phase, leaving the neutral impurities behind in the organic phase.
Experimental Protocol: Selective Alkaloid Isolation
Step-by-Step Methodology:
-
Acid Extraction: Take the crude toluene extract from Stage 1 and transfer it to a large separatory funnel. Add an equal volume of 5% sulfuric acid and shake vigorously for 5-10 minutes.[3] Allow the layers to separate completely.
-
Phase Separation: The protonated alkaloid sulfates are now in the lower, acidic aqueous layer. Carefully drain this layer into a separate flask.
-
Repeat Extraction: Repeat the acid extraction on the remaining toluene layer at least two more times with fresh portions of 5% sulfuric acid to ensure complete recovery of the alkaloids.[3]
-
Precipitation of Crude Alkaloids: Combine all the acidic aqueous extracts. While stirring vigorously, slowly add a 10% sodium hydroxide solution. The pH will rise, deprotonating the alkaloid sulfates and causing them to precipitate out of the solution as free bases. Continue adding NaOH until the pH is ≥10 to ensure complete precipitation of all alkaloids.[8]
-
Collection: Collect the crude alkaloid precipitate by vacuum filtration and dry it at a temperature below 60°C.[3] This dried powder is a mixture of quinine, cinchonine, quinidine, and cinchonidine.
Stage 3: Separation of Cinchonine from Mixed Alkaloids
This is often the most challenging stage of the process. While modern preparative chromatography offers the highest resolution, fractional crystallization remains a viable, scalable method based on the differential solubility of the alkaloid salts.[9][13] A common industrial approach involves the selective precipitation of quinine as its sulfate salt, which is poorly soluble, leaving cinchonine and other alkaloids in the mother liquor.[8]
Recommended Protocol: Fractional Crystallization
Step-by-Step Methodology:
-
Acidification & Dissolution: Dissolve the dried crude alkaloid precipitate from Stage 2 in a solution of 5-15% sulfuric acid. Use gentle heating (60-70°C) to ensure complete dissolution. The goal is to adjust the pH to approximately 4.[8]
-
Decolorization: Add activated charcoal (approximately 10-15% of the crude alkaloid weight) to the hot solution and stir for 20-30 minutes to remove pigments and other impurities.[3][14]
-
Selective Precipitation of Quinine Sulfate: Filter the hot solution to remove the charcoal. Begin slowly adding a 10-20% sodium hydroxide solution dropwise. Carefully monitor the pH. At a pH of 6.5-7.0, quinine sulfate, being the least soluble, will selectively crystallize out of the solution.[3][8]
-
Isolation of Mother Liquor: Allow the solution to cool completely to maximize quinine sulfate crystallization, then filter to remove the solid quinine sulfate. The remaining filtrate is now enriched with the other alkaloids, including cinchonine.
-
Precipitation of Cinchonine Fraction: Take the filtrate and continue to add sodium hydroxide solution to raise the pH to ≥10. This will precipitate the remaining alkaloids, which will be a mixture enriched in cinchonine. Filter and dry this precipitate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by chromatographic methods for higher purity grades.[9]
Visualization of the Extraction and Purification Workflow
The following diagram illustrates the comprehensive process from raw bark to a purified cinchonine-enriched alkaloid mixture.
Caption: Workflow from Cinchona Bark to Purified Cinchonine Base.
Stage 4: Synthesis of this compound
The final stage is a straightforward acid-base reaction to convert the purified, lipophilic cinchonine free base into its stable and water-soluble hydrochloride salt. The protocol is designed for high yield and purity.[7]
Recommended Protocol: Salt Formation and Crystallization
This procedure is adapted from a reliable, high-yield synthesis method.[5][7]
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the purified cinchonine base (e.g., 0.25 g, 0.85 mmol) in a sufficient volume of tetrahydrofuran (THF), approximately 85 mL. Stir at room temperature until all the solid has dissolved.[7]
-
Preparation of HCl Solution: In a separate container, carefully dilute a 37% aqueous solution of hydrochloric acid (e.g., 0.092 mL, 1.1 mmol) with a small amount of THF (1.0 mL). This dilution helps control the reaction rate.[7]
-
Precipitation: Add the diluted HCl solution dropwise to the stirring cinchonine/THF solution. A white precipitate of cinchonine hydrochloride will form immediately upon addition.
-
Reaction Completion: After the addition is complete, continue stirring the suspension for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold THF to remove any unreacted cinchonine or other impurities.[7]
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This process yields cinchonine hydrochloride, which typically crystallizes as the dihydrate.[6][15]
Expected Outcome: The final product is a white, crystalline solid, obtained in a yield typically exceeding 90%.[7]
Characterization and Quality Control
Validation of the final product's identity, purity, and quality is paramount in a drug development setting.
| Parameter | Method | Expected Value/Result | Reference |
| Chemical Formula | - | C₁₉H₂₂N₂O · HCl · 2H₂O | [6] |
| Molecular Weight | - | 366.9 g/mol | [6] |
| Appearance | Visual Inspection | White, crystalline solid/needles | [15] |
| Melting Point | Capillary Method | 258-260 °C (for the base) | |
| Purity Assay | HPLC | ≥98% (typical for research grade) | [1] |
| Identification | FTIR Spectroscopy | Characteristic peaks for functional groups | [16] |
| Solubility | USP/Ph. Eur. Method | Soluble in water and ethanol | [15] |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of Cinchona alkaloids due to its high resolution and sensitivity.[1][13] A reversed-phase C18 column with an acidic mobile phase and UV detection is standard for achieving good peak shape and separation from related alkaloids.[1][13]
Visualization of the Final Synthesis Step
This diagram outlines the direct conversion of the purified base to its hydrochloride salt.
Caption: Final conversion of Cinchonine base to its Hydrochloride salt.
References
- BenchChem. (2025). HPLC method for quantification of Cinchonine in plant extracts.
- BenchChem. (2025). Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies.
- Lab-4 The chemistry and isolation of Quinine from Cinchona bark. (n.d.).
- Wimpy, A. L. P., et al. (2022). Development and validation of an analytical method for the determination of nanostructured lipid carrier's cinchonine used directly with modified liquid-liquid extraction using high-performance liquid chromatography. DergiPark.
- Electrochemical Behavior of Some Cinchona Alkaloids by Using Screen-Printed Electrodes. (2025).
- MDPI. (2025). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis.
- Studer, S., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. PMC.
- Cinchonine | Exploring Its Medicinal & Industrial Potential. (n.d.).
- Google Patents. (n.d.). Process for extracting quinine from cinchona bark.
- Vian, M. A., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed.
- McCalley, D. V. (2000). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate.
- Wiley-VCH. (n.d.). 1 An Overview of Cinchona Alkaloids in Chemistry.
- Mele, A., et al. (2025). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. PMC.
- FAO.org. (1993). QUININE HYDROCHLORIDE.
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- DTIC. (2025). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development.
- YouTube. (2020). Isolation of alkaloids from Cinchona genus bark.
- SpectraBase. (n.d.). Cinchonine, hydrochloride.
- ResearchGate. (2025). Alkaloid Production by Transformed Root Cultures of Cinchona ledgeriana.
- Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. (2025).
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- Sigma-Aldrich. (n.d.). (+)-Cinchonine 85%.
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Navigating the Solubility Landscape of Cinchonine Hydrochloride Dihydrate in Organic Solvents: A Technical Guide for Researchers
Introduction: Understanding the Significance of Solubility in Drug Development
Cinchonine hydrochloride dihydrate, a salt of the cinchona alkaloid cinchonine, is a compound of significant interest in pharmaceutical research and development. Its potential applications span from antimalarial therapies to its use as a chiral catalyst in asymmetric synthesis.[1][2] For drug development professionals and researchers, a thorough understanding of a compound's solubility profile is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and ultimately influences the bioavailability of the active pharmaceutical ingredient (API).[3] This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, the underlying physicochemical principles, and a detailed protocol for its experimental determination.
The Molecular Basis of this compound's Solubility
The solubility of this compound is governed by its molecular structure, which features both polar and non-polar regions, and its existence as a salt with associated water molecules. The cinchonine molecule itself possesses a large, relatively non-polar quinoline and quinuclidine ring system. However, the presence of a hydroxyl group and two nitrogen atoms introduces polarity and the capacity for hydrogen bonding.
The formation of the hydrochloride salt significantly enhances the polarity of the molecule. The ionic interaction between the protonated nitrogen atom and the chloride ion, along with the two molecules of water of hydration, greatly increases its affinity for polar solvents. This amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, results in a complex solubility profile across a range of organic solvents.[4]
Factors that influence the solubility of this compound include:
-
Solvent Polarity: Polar solvents capable of hydrogen bonding, such as alcohols, are generally effective at solvating the polar hydrochloride and dihydrate portions of the molecule.
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.
-
Presence of Water: The dihydrate form indicates that water molecules are an integral part of the crystal lattice. The presence of water in the organic solvent can influence the solubility by affecting the solvation of the dihydrate.
-
pH of the Medium: In aqueous or mixed aqueous-organic systems, the pH can significantly impact the ionization state of the cinchonine molecule, thereby altering its solubility.[3]
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A visual representation of these influencing factors is provided in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in the public domain. However, based on available information, a summary of its solubility is presented below. It is important to note that terms like "freely soluble" are qualitative and can vary between sources. For precise formulation work, experimental determination of solubility under the specific conditions of use is strongly recommended.
| Organic Solvent | Chemical Class | Qualitative Solubility | Semi-Quantitative Solubility ( g/100 mL) |
| Methanol | Alcohol | Freely Soluble[5] | Data not available |
| Ethanol | Alcohol | Freely Soluble[5] | ~66.7 |
| Chloroform | Halogenated Hydrocarbon | Soluble[4] | 5 |
| Dichloromethane | Halogenated Hydrocarbon | Soluble[4] | Data not available |
| Acetone | Ketone | Soluble[4] | Data not available |
| Ethyl Acetate | Ester | Soluble[4] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[4] | Data not available |
| Diethyl Ether | Ether | Slightly Soluble[6] | Data not available |
Note: The semi-quantitative data is derived from the information that 1 gram of this compound dissolves in 1.5 mL of ethanol and 20 mL of chloroform.[6] These values should be considered as approximations.
Experimental Protocol for Determining Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest.
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The resulting saturated solution is then separated from the solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (of known purity)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other constant agitation device
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow Diagram
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A Technical Guide to the Mechanistic Action of Cinchonine-Based Catalysts in Asymmetric Synthesis
Introduction
Within the arsenal of asymmetric organocatalysis, the Cinchona alkaloids represent a class of "privileged" catalysts, a status earned through their natural abundance, rigid stereochemical architecture, and remarkable efficacy across a broad spectrum of chemical transformations.[1][2][3] Cinchonine, a prominent member of this family, and its simple acid salt, cinchonine hydrochloride, serve as both potent catalysts in their own right and as foundational scaffolds for a diverse array of more complex derivatives.[1] This guide provides an in-depth exploration of the core mechanistic principles that govern the catalytic action of cinchonine hydrochloride and its derivatives. We will dissect the structural features that bestow its catalytic power, examine the prevailing transition state models, and provide field-tested protocols that illustrate these principles in practice, offering researchers and drug development professionals a comprehensive understanding of this versatile catalytic system.
Part 1: The Cinchonine Scaffold: A Bifunctional Powerhouse
The catalytic prowess of cinchonine originates from its unique molecular architecture, which juxtaposes distinct functional groups within a rigid, chiral framework. The two principal components responsible for its activity are the quinuclidine ring and the quinoline moiety, linked by a critical hydroxymethylene bridge at the C9 position.[]
-
The Quinuclidine Nitrogen (N1): This tertiary amine is highly basic and serves as a potent Brønsted base or Lewis base. Its primary role is to interact with and activate the nucleophilic component of a reaction, typically through deprotonation.[][5]
-
The C9-Hydroxyl Group: This group is positioned stereospecifically and acts as a crucial hydrogen-bond donor. It functions as a Brønsted acid to activate and orient the electrophilic partner, lowering its energy barrier to nucleophilic attack.[5][6]
This spatial arrangement of a basic site and an acidic/hydrogen-bonding site within the same molecule is the cornerstone of bifunctional catalysis .[][5][6] This dual activation mechanism allows the catalyst to simultaneously organize both the nucleophile and the electrophile in a highly ordered, chiral transition state, which is the key to achieving high levels of enantioselectivity.[][5]
Caption: Core functional components of the Cinchonine catalyst scaffold.
Part 2: The General Mechanism of Action: A Dual Activation Model
The prevailing mechanistic model for cinchonine-catalyzed reactions involves a cooperative, bifunctional activation of the substrates. This model provides a robust framework for understanding and predicting stereochemical outcomes.
-
Nucleophile Activation: The basic quinuclidine nitrogen abstracts a proton from the pronucleophile (e.g., a 1,3-dicarbonyl compound, thiol, or nitroalkane), generating a highly reactive enolate or corresponding anion.[5] This interaction forms a chiral ion pair with the protonated catalyst.
-
Electrophile Activation & Orientation: Concurrently, the C9-hydroxyl group (or a more sophisticated hydrogen-bonding moiety like a thiourea group in derivatives) forms a hydrogen bond with the electrophile (e.g., the carbonyl group of an enone or aldehyde).[5][7] This hydrogen bonding polarizes the electrophile, lowering its LUMO, and fixes its orientation relative to the catalyst's chiral framework.
-
Stereocontrolled Bond Formation: The activated nucleophile, held in proximity to the catalyst, is delivered to a specific face of the oriented electrophile. The rigid "chiral pocket" created by the bulk of the quinoline and quinuclidine rings sterically shields the other face of the electrophile, ensuring a highly enantioselective transformation.[]
Caption: General model for dual activation in a Cinchonine-catalyzed reaction.
Part 3: Mechanistic Insights in Key Asymmetric Transformations
The versatility of the cinchonine scaffold is evident in its application to a wide range of reactions. Modifying the C9-hydroxyl group can fine-tune the catalyst's activity and selectivity for specific transformations.
Case Study 1: Michael Addition with Cinchonine-Thiourea Derivatives
For reactions like the Michael addition, derivatives incorporating a thiourea moiety at the C9 position are exceptionally effective.[7][8] The thiourea group provides two strong hydrogen-bond donors, which can form a bidentate interaction with the electrophile (e.g., a nitroalkene). This more organized and rigid transition state leads to superior enantioselectivity compared to the parent alkaloid.[][7] The quinuclidine nitrogen still serves as the base to activate the nucleophile, demonstrating the conservation of the core bifunctional mechanism.[7]
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Cinchonine-Thiourea | Dimethyl Malonate | (E)-β-Nitrostyrene | 98 | 95 | [8] |
| Cinchonine-Thiourea | Thiophenol | α,β-Unsaturated Imide | High | Low | [8] |
| Cinchonine-Thiourea | α-Cyanoacetate | Vinyl Sulfone | Good | 94 | [8] |
Case Study 2: CO₂ Cycloaddition with Cinchonine Hydrochloride
Cinchonine hydrochloride has emerged as a highly effective, metal-free catalyst for the cycloaddition of CO₂ to aziridines, a valuable transformation for carbon capture and utilization.[9] In this reaction, the catalyst operates under mild conditions (room temperature, atmospheric CO₂ pressure) without any co-catalyst.[9] Mechanistic studies suggest that the catalyst forms an adduct with the aziridine, activating it for subsequent nucleophilic attack and ring-opening, followed by reaction with CO₂.[9] The hydrochloride salt is stable, recyclable, and its bifunctional nature is crucial for promoting the reaction efficiently.[2][9]
| Aziridine Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Regioisomer Ratio | Reference |
| 1-butyl-2-phenylaziridine | 10 | 48 | 85 | >99:1 | [9] |
| 1-benzyl-2-phenylaziridine | 10 | 48 | 80 | >99:1 | [9] |
Part 4: Experimental Validation and Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include not only the reaction setup but also crucial steps for monitoring, purification, and stereochemical analysis, providing a complete workflow for researchers.
Protocol 1: Synthesis of Cinchonine Hydrochloride Catalyst
This protocol describes the straightforward preparation of the catalyst from commercially available (+)-cinchonine. The procedure is based on a simple acid-base reaction.[1][2][9]
Rationale: The use of THF as a solvent ensures the dissolution of the free-base cinchonine while allowing the hydrochloride salt to precipitate upon formation, facilitating easy isolation. Dropwise addition of the acid prevents localized overheating and ensures uniform particle formation.
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve (+)-cinchonine (0.25 g, 0.85 mmol) in tetrahydrofuran (THF, 85 mL). Stir at room temperature until a clear solution is obtained.
-
Acid Preparation: In a separate vial, dilute a 37% aqueous solution of HCl (0.092 mL, 1.1 mmol) with THF (1.0 mL).
-
Precipitation: Add the diluted HCl solution dropwise to the stirring cinchonine solution over 5 minutes. A white precipitate will form immediately.
-
Stirring: Continue stirring the resulting suspension for an additional 30 minutes at room temperature to ensure complete reaction.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with diethyl ether (3 x 10 mL) to remove any residual THF and unreacted starting material. Dry the solid under vacuum at 50 °C for 6 hours. A typical yield is ~92%.
Caption: Experimental workflow for the synthesis of Cinchonine Hydrochloride.
Protocol 2: Asymmetric Cycloaddition of CO₂ to an Aziridine
This protocol details the use of the prepared cinchonine hydrochloride as a catalyst for the synthesis of an oxazolidin-2-one.[1][9]
Rationale: The reaction is run under a CO₂ atmosphere (balloon pressure) to ensure a sufficient supply of the C1 source without requiring high-pressure equipment. The chosen temperature of 30 °C is a balance between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity. Reaction monitoring by TLC is critical to determine the point of completion and avoid side-product formation.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-alkyl aziridine (e.g., 1-butyl-2-phenylaziridine, 0.5 mmol) and the synthesized cinchonine hydrochloride catalyst (16.5 mg, 0.05 mmol, 10 mol%).
-
Atmosphere Exchange: Seal the flask, evacuate the air using a vacuum pump, and backfill with carbon dioxide from a CO₂-filled balloon. Repeat this cycle three times.
-
Reaction: Place the flask in a heating block pre-set to 30 °C and stir the mixture for 24-48 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the aziridine spot indicates reaction completion.
-
Workup: Upon completion, cool the reaction to room temperature and carefully vent the excess CO₂. Dilute the reaction mixture with dichloromethane (10 mL) and filter to recover the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidin-2-one.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Conclusion
Cinchonine hydrochloride and its derivatives are exceptionally potent and versatile organocatalysts whose mechanism of action is firmly rooted in the principles of bifunctional, cooperative catalysis. The strategic positioning of a Brønsted basic nitrogen and a hydrogen-bonding group within a rigid chiral scaffold enables a dual activation mechanism that effectively controls the stereochemical outcome of a wide array of reactions. By understanding these core mechanistic underpinnings, from the general dual activation model to the specific transition states in key reactions, researchers can rationally select, modify, and apply these catalysts to solve complex challenges in modern asymmetric synthesis, driving innovation in drug discovery and fine chemical production.
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Cinchonine hydrochloride dihydrate CAS number and chemical data
Core Identity & Application Guide for Asymmetric Synthesis
Executive Summary
Cinchonine hydrochloride dihydrate (CAS: 5949-12-2) is the hydrochloride salt form of Cinchonine, a naturally occurring Cinchona alkaloid.[1][2] Distinguished by its pseudo-enantiomeric relationship with Cinchonidine, it serves as a critical chiral scaffold in organic synthesis.[3] While the free base is often used directly, the hydrochloride dihydrate form offers enhanced water solubility and stability, making it a preferred precursor for generating quaternary ammonium phase-transfer catalysts (PTCs). This guide details its physiochemical properties, structural mechanics in asymmetric induction, and protocols for its deployment in high-precision catalysis.
Chemical Identity & Physiochemical Profile[1][2][4][5][6][7]
Nomenclature & Identification
| Parameter | Data |
| Chemical Name | Cinchonan-9-ol, monohydrochloride, dihydrate, (9S)- |
| Common Name | This compound |
| CAS Number | 5949-12-2 (Specific Dihydrate); 118-10-5 (Parent Base) |
| Molecular Formula | C₁₉H₂₂N₂O[1][2][3][4][5][6] · HCl · 2H₂O |
| Molecular Weight | 366.88 g/mol |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol hydrochloride dihydrate |
| SMILES | [Cl-].O.O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2c3ccnc4ccccc34 |
Physical Properties
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Hygroscopic; protect from light.[1][2][3] |
| Melting Point | 208 – 218 °C (Decomposes) | Distinct from free base (265°C).[1][2] |
| Solubility | Soluble: Water, Ethanol, ChloroformInsoluble: Ether | Critical for biphasic PTC systems. |
| Optical Rotation | ||
| pKa Values | pKa₁: 5.85 (Quinuclidine N)pKa₂: 9.92 (Quinoline N) | Determines protonation state in catalysis.[1][2] |
Structural Analysis & Stereochemistry
The catalytic efficacy of Cinchonine HCl stems from its rigid bicyclic framework. It possesses five chiral centers, but the C8 and C9 positions are the "stereochemical gatekeepers" that dictate the sense of asymmetric induction.
-
Quinuclidine Ring (Basic Nitrogen): The site of protonation or quaternization.[2] In PTC, this nitrogen becomes the cation (
) that pairs with the anionic nucleophile.[2] -
C9-Hydroxyl Group: Acts as a hydrogen bond donor, stabilizing the transition state via interaction with the electrophile (e.g., carbonyl oxygen).[2]
-
Quinoline Ring: Provides
-stacking interactions (steric bulk) that restrict the approach of the substrate, enhancing enantioselectivity.[2]
Visualization: Structural Functional Zones
Figure 1: Functional decomposition of the Cinchonine scaffold highlighting regions critical for asymmetric induction.[1][2]
Applications in Asymmetric Synthesis
Cinchonine HCl is predominantly utilized as a precursor for Phase Transfer Catalysts (PTC) .[1][2] By reacting the quinuclidine nitrogen with benzyl halides, researchers generate quaternary ammonium salts (e.g., N-benzylcinchoninium chloride) that catalyze reactions between immiscible phases.
Mechanism: Interfacial Ion-Pairing
In a typical biphasic alkylation (e.g., O'Donnell amino acid synthesis):
-
Interface: The inorganic base (NaOH/KOH) deprotonates the substrate at the interface.[2]
-
Extraction: The chiral quaternary ammonium cation (
) pairs with the enolate anion, extracting it into the organic phase. -
Reaction: The tight ion-pair (
) reacts with the alkyl halide.[1][2] The bulky Cinchonine skeleton blocks one face of the enolate, forcing the electrophile to attack from the opposite side, yielding high enantiomeric excess (ee).
Experimental Workflow: Synthesis of N-Benzylcinchoninium Chloride (PTC Precursor)
Objective: Convert Cinchonine HCl dihydrate into a catalytically active quaternary salt.
Protocol:
-
Neutralization: Dissolve 10 mmol Cinchonine HCl dihydrate in water. Add 10% NaOH dropwise until pH > 10.[1] Extract the free base with dichloromethane (DCM).[1][2] Dry organic layer over
and evaporate.[1] -
Quaternization: Dissolve the free base (1 eq) in toluene. Add Benzyl chloride (1.1 eq).[1][2]
-
Reflux: Heat to reflux (110°C) for 4–6 hours. The quaternary salt will precipitate.
-
Purification: Cool to room temperature. Filter the solid.[7] Wash with cold ether to remove unreacted benzyl chloride.[1]
-
Drying: Dry under vacuum at 50°C.
-
Validation: Confirm structure via
-NMR (Look for benzylic shift ~5-6 ppm).
Visualization: Phase Transfer Catalysis Workflow
Figure 2: Mechanistic cycle of Phase Transfer Catalysis (PTC) utilizing Cinchonine-derived catalysts.
Handling, Stability & Safety (SDS Summary)
Hazard Identification
-
GHS Classification: Acute Toxicity (Oral) Category 4; Skin Sensitization Category 1.[1][2]
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
Storage & Stability
-
Hygroscopicity: The dihydrate is stable but can lose water of crystallization if heated >100°C or stored in a desiccator with strong desiccants.
-
Light Sensitivity: Cinchona alkaloids degrade via photo-oxidation to toxic quinotoxine derivatives.[1][2] Store in amber glass vials.
-
Shelf Life: 2 years if stored at RT, tightly sealed, away from light.
Emergency Protocols
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol immediately as it may increase absorption.[1]
-
Ingestion: Induce vomiting only if instructed by medical personnel. Administer activated charcoal if available.[1]
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PubChem. (n.d.).[1][2][3] this compound (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]
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Oleksyn, B., et al. (1979).[2][8] Crystal and molecular structure of this compound. Acta Crystallographica Section B. (Foundational crystallographic data).
-
O'Donnell, M. J. (2004).[2] The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. (Authoritative source on PTC mechanism).
-
Song, C. E. (2009).[2] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1][2] (Comprehensive text on catalytic applications).
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Biological activities of Cinchonine hydrochloride dihydrate
This compound is a pharmacologically versatile alkaloid with a robust profile of biological activities. Its well-defined mechanisms in cancer, particularly the induction of ER stress-mediated apoptosis and inhibition of autophagy, position it as a strong candidate for further oncological drug development, both as a standalone agent and as an MDR-reversing adjuvant. While its historical role as an antimalarial is established, its anti-inflammatory and other cellular effects continue to warrant deeper investigation. Future research should focus on elucidating its specific molecular targets, optimizing its structure for enhanced potency and selectivity, and advancing promising findings into preclinical and clinical trials to validate its therapeutic potential. [5]
References
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Jin, Z. L., Yan, W., Qu, M., Ge, C. Z., Chen, X., & Zhang, S. F. (2018). Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. Experimental and Therapeutic Medicine, 15(6), 5046–5050. [Link]
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Kaiser, M., et al. (2016). Cytotoxic and trypanocidal activities of cinchona alkaloid derivatives. Archiv der Pharmazie, 349(6), 421-429. [Link]
-
Yuliana, A., et al. (2021). Cytotoxic Activity of Cinchona Alkaloids Cinnamate Ester Derivatives on MCF-7 Cancer Cell Lines. AIP Conference Proceedings, 2349, 020023. [Link]
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Rakib, I. H., et al. (2024). Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. Journal of Applied Organometallic Chemistry. [Link]
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da Silva, G. A., et al. (2022). Blood-stage antiplasmodial activity and oocyst formation-blockage of metallo copper-cinchonine complex. Frontiers in Cellular and Infection Microbiology, 12, 1026415. [Link]
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Tröhler, U. (2010). Evaluating Cinchona bark and quinine for treating and preventing malaria. The James Lind Library. [Link]
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Parveen, S., et al. (2024). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Current Organic Chemistry, 28. [Link]
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Genne, P., et al. (1992). Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo. Cancer Research, 52(10), 2797-2801. [Link]
-
Pukrittayakamee, S., et al. (1997). Combination of quinine, quinidine and cinchonine for the treatment of acute falciparum malaria: correlation with the susceptibility of Plasmodium falciparum to the cinchona alkaloids in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 91(3), 325-327. [Link]
-
Wang, Y., et al. (2023). Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation. Biomedicine & Pharmacotherapy, 164, 114980. [Link]
-
Tröhler, U. (2010). Evaluating Cinchona bark and quinine for treating and preventing malaria. Journal of the Royal Society of Medicine, 103(5), 204-206. [Link]
-
Parveen, S., et al. (2024). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Current Organic Chemistry, 28. [Link]
-
Pukrittayakamee, S., et al. (1997). Combination of quinine, quinidine and cinchonine for the treatment of acute falciparum malaria: correlation with the susceptibility of Plasmodium falciparum to the cinchona alkaloids in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 91(3), 325-327. [Link]
-
Merkoçi, A., et al. (2024). Electrochemical Behavior of Some Cinchonine Alkaloids Using Screen-Printed Electrodes. Chemosensors, 12(5), 90. [Link]
-
Cinchonine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]
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Parveen, S., et al. (2024). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Current Organic Chemistry, 28. [Link]
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Parveen, S., et al. (2024). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Current Organic Chemistry, 28. [Link]
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Senthilkumar, N., & Sumathi, R. (2024). Profiling bioactive compounds in the bark of Cinchona officinalis L. and anti-arthritic properties thereof. World Journal of Biology Pharmacy and Health Sciences, 19(02), 304–315. [Link]
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CINCHONINE HYDROCHLORIDE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved February 17, 2026, from [Link]
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Genne, P., et al. (1992). Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo. Cancer Research, 52(10), 2797-2801. [Link]
-
Sharma, S., & Trikha, S. (2023). Phytochemical Estimation and Antioxidant Potential of Cinchona officinalis L. Stem Bark Extracts. International Journal of Medical Sciences and Pharma Research, 9(3). [Link]
-
Merkoçi, A., et al. (2024). Electrochemical Behavior of Some Cinchona Alkaloids by Using Screen- Printed Electrodes. Preprints.org. [Link]
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CINCHONIDINE SULFATE TRIHYDRATE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved February 17, 2026, from [Link]
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Senthilkumar, N., & Sumathi, R. (2024). Profiling Bioactive Compounds in the Bark of Cinchona officinalis L. and Anti-arthritic Properties Thereof. Asian Journal of Biotechnology and Bioresource Technology, 9(3), 29-40. [Link]
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Loussouarn, G., et al. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Pharmacology, 15, 1373511. [Link]
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Bali, K. K., et al. (2023). Multiple Effects of Echinochrome A on Selected Ion Channels Implicated in Skin Physiology. Marine Drugs, 21(2), 89. [Link]
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The Chiral Architect: A Technical Guide to Cinchonine Hydrochloride Dihydrate
Topic: Cinchonine Hydrochloride Dihydrate as a Chiral Organocatalyst Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 5949-12-2) represents a cornerstone in the "privileged class" of Cinchona alkaloid organocatalysts. While often overshadowed by its pseudo-enantiomer Cinchonidine or its methoxy-bearing cousins (Quinine/Quinidine), Cinchonine offers a distinct stereochemical landscape essential for accessing specific enantiomeric series (typically R-selectivity in alkylations).
This guide addresses a critical nuance often missed in general literature: the specific utility of the Hydrochloride Dihydrate salt form. While the free base is the active catalytic species in many mechanisms, the HCl dihydrate salt is the preferred stable precursor and resolving agent. It provides superior shelf-stability, defined stoichiometry for crystal engineering, and a direct route to generating active catalytic species in situ.
Structural & Mechanistic Foundation
The Privileged Scaffold
The efficacy of Cinchonine HCl lies in its bifunctional architecture. It operates not merely as a base, but as a molecular scaffold that orchestrates the spatial arrangement of reactants.
-
The Quinuclidine Nitrogen (N1): In the HCl salt, this is protonated (
). In catalysis, this site is the "engine." It can be deprotonated to act as a Brønsted base or quaternized to act as a Phase Transfer Catalyst (PTC).[1] -
The C9-Hydroxyl Group: Acts as a hydrogen-bond donor, stabilizing transition states (TS) via oxyanion holes.
-
The Quinoline Ring: Provides
-stacking interactions (face-to-face or edge-to-face) with aromatic substrates, locking the conformation.
Mechanism of Action: Contact Ion Pairing (CIP)
When used as an organocatalyst (often after in situ neutralization or derivatization), Cinchonine operates via a Contact Ion Pair mechanism. The chiral cation (Cinchonium) forms a tight electrostatic bond with the anionic nucleophile, creating a chiral pocket that blocks one face of the substrate.
Figure 1: Mechanistic Pathway of Cinchonine-Mediated Catalysis
Caption: The catalytic cycle initiates with the activation of the HCl precursor, leading to a stereocontrolled ion-pairing event.
Key Applications & Comparative Data
Cinchonine HCl is utilized in two primary distinct modes:
-
Chiral Resolution (Stoichiometric): Direct use of the salt to separate racemic acids.
-
Asymmetric Synthesis (Catalytic): Precursor for Phase Transfer Catalysis (PTC).
Comparative Selectivity (Alkylation of Glycine Schiff Bases)
The following table illustrates the stereochemical divergence between Cinchonine (Cin) and Cinchonidine (Cd) derivatives. Note that Cinchonine typically yields the non-natural (
| Catalyst Scaffold | Substrate (R-X) | Major Product Config. | Typical Yield | Typical ee% | Mechanism |
| Cinchonine (Cin) | Benzyl Bromide | (R) | 85-92% | 80-94% | PTC (Ion Pair) |
| Cinchonidine (Cd) | Benzyl Bromide | (S) | 88-95% | 82-96% | PTC (Ion Pair) |
| Cin-HCl (Direct) | Racemic Acid* | Salt Precipitate | 35-45%** | >98% | Resolution |
*Refers to resolution of acids like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. **Theoretical max yield for resolution is 50%.
Experimental Protocol: Asymmetric Alkylation
Context: This protocol describes the use of Cinchonine HCl Dihydrate as a pre-catalyst for the asymmetric alkylation of a glycine imine (O'Donnell Reaction). Critical Note: The HCl salt must be neutralized in situ to liberate the active quinuclidine nitrogen.
Materials
-
Pre-Catalyst: this compound (10 mol%)
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Base: 50% aq. KOH (To neutralize HCl and deprotonate substrate)
-
Solvent: Toluene / Chloroform (3:1 v/v)
Step-by-Step Methodology
-
Catalyst Activation (The "Freeing" Step):
-
Charge the reaction vessel with this compound (0.10 equiv).
-
Add the organic solvent (Toluene/CHCl3) and stir. The salt will be sparingly soluble.
-
Add 50% KOH (5.0 equiv). Crucial: Stir vigorously for 10 minutes. The base neutralizes the HCl, liberating the free Cinchonine base which partitions into the organic phase.
-
-
Substrate Addition:
-
Add the glycine imine substrate (1.0 equiv) to the biphasic mixture.
-
Ensure temperature is controlled at 0°C to maximize enantioselectivity (ee).
-
-
Reaction Initiation:
-
Add Benzyl bromide (1.2 equiv) dropwise over 5 minutes.
-
Maintain vigorous stirring (1000+ rpm). The reaction rate is diffusion-controlled across the phase interface.
-
-
Monitoring & Quench:
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC (Chiralcel OD-H).
-
Upon consumption of starting material (approx. 4-12 hours), dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL).
-
-
Purification:
-
Dry organic layer over
, filter, and concentrate. -
The crude residue contains the imine product and the catalyst.
-
Catalyst Recovery: Acidify the crude mixture with 1N HCl. Cinchonine partitions back into the aqueous phase (as the HCl salt), allowing the organic product to be extracted.
-
Figure 2: Experimental Workflow Visualization
Caption: Workflow for converting Cinchonine HCl Dihydrate into an active PTC system for alkylation.
Optimization & Troubleshooting (Field Insights)
As a Senior Application Scientist, the following variables are critical when working with the HCl Dihydrate salt:
-
Water Content (The Dihydrate Factor):
-
Issue: The "dihydrate" water (2 moles per mole of catalyst) can interfere if strictly anhydrous conditions are required (e.g., Lewis Acid catalysis).
-
Solution: For PTC reactions (aqueous/organic), the crystal water is irrelevant. For anhydrous applications, azeotropic drying with toluene is required before use.
-
-
Counter-ion Effects:
-
The Chloride (
) ion from the salt is relatively small and hard. In some PTC applications, exchanging this for a softer ion (like or ) by adding a salt exchange step can tighten the ion pair and boost ee% by 5-10%.
-
-
Catalyst Recovery:
-
Unlike many organocatalysts, Cinchonine is robust. The recovery step (acid extraction) regenerates Cinchonine Hydrochloride. Recrystallization from water/ethanol restores the high-purity Dihydrate form for reuse.
-
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link -
Kacprzak, K., & Gawroński, J. (2001). "Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis." Synthesis. Link
-
Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH. Link
-
Corey, E. J., et al. (1997). "Enantioselective Synthesis of
-Amino Acids from Glycine Derivatives." Journal of the American Chemical Society.[2] Link -
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 76967806, this compound." Link
Sources
Technical Masterclass: Natural Sources and Extraction of Cinchonine Alkaloids
Executive Summary
Cinchonine (
This guide moves beyond generic alkaloid extraction. It delineates a high-purity isolation logic based on solubility differentials in diethyl ether —the "Ether Differential" protocol—which effectively segregates cinchonine from the complex alkaloid matrix where it is often the least soluble component.
Botanical & Biosynthetic Architecture
Chemotaxonomy and Source Selection
While Cinchona species (Rubiaceae) are the primary commercial sources, the alkaloid profile varies drastically by species. For cinchonine isolation, species selection is critical to maximize yield relative to quinine.
| Species | Primary Alkaloid | Cinchonine Content (Approx) | Notes |
| Cinchona micrantha | Cinchonine | High (>60% of total) | Preferred source for direct cinchonine isolation.[1] |
| Cinchona succirubra (Red Bark) | Cinchonidine | Moderate | Balanced profile; common industrial source.[1] |
| Cinchona ledgeriana | Quinine | Low | High quinine content complicates cinchonine purification. |
| Cinchona officinalis | Quinine | Low-Moderate | The historical "Pale Bark". |
Biosynthetic Pathway
Cinchonine is derived from the convergence of the shikimate (tryptophan) and MEP (secologanin) pathways. The critical divergence point is the reduction of cinchoninone . The stereospecificity of this reduction determines whether the product is cinchonine (8R, 9S) or cinchonidine (8S, 9R).
Figure 1: Biosynthetic pathway highlighting the divergence of Cinchonine from its diastereomer and methoxylated analogs.[1]
Extraction & Isolation Methodologies
The "Ether Differential" Logic
The separation of cinchonine from cinchonidine and quinine is often cited as difficult due to their structural similarity. However, a physicochemical property often overlooked in modern generic protocols is solubility in diethyl ether .[1]
-
Quinine & Cinchonidine: Highly soluble in diethyl ether.
-
Cinchonine: Almost insoluble in diethyl ether (approx. 1 part in 370-500 parts ether).[1]
This guide utilizes this property as the primary purification gate, avoiding complex fractional crystallization of tartrate salts.
Step-by-Step Protocol
Phase A: Total Alkaloid Extraction (Acid-Base)[1]
-
Comminution: Pulverize dried C. micrantha or C. succirubra bark to a #60 mesh powder.
-
Alkaline Pre-treatment: Moisten 100g powder with 30% NaOH or
slurry. -
Solvent Extraction: Reflux with Toluene or Benzene for 4 hours (Soxhlet preferred).
-
Acid Capture: Extract the organic phase with 5%
. The alkaloids migrate to the aqueous phase as sulfate salts.
Phase B: The Quinine/Cinchonine Split[4]
-
Quinine Removal (if present): Neutralize the acid extract to pH 6.5 with dilute ammonia while hot. Cool to 4°C.
-
Observation: Quinine sulfate is the least soluble sulfate and will crystallize out.[5] Filter and remove.
-
-
Base Liberation: Treat the remaining mother liquor with excess NaOH (pH > 10) to precipitate the remaining alkaloids (Cinchonine, Cinchonidine, Quinidine) as an amorphous white solid.
-
The Ether Wash (Critical Step):
-
Collect the precipitate and dry thoroughly.
-
Wash the solid repeatedly with cold diethyl ether .
-
Result: Cinchonidine and Quinidine dissolve into the ether.[6] Cinchonine remains as the insoluble solid residue.
-
Phase C: Final Purification
-
Recrystallization: Dissolve the ether-insoluble residue in hot Ethanol (95%).
-
Crystallization: Allow to cool slowly. Cinchonine crystallizes as lustrous prisms or needles.
-
Purity Check: Melting point (265°C) and HPLC.
Figure 2: Isolation workflow emphasizing the Ether Differential step for Cinchonine specificity.[1]
Analytical Validation & Specifications
Stereochemical Identification
Cinchonine and Cinchonidine are diastereomers (pseudo-enantiomers).[6][7][8] Correct identification is vital for catalytic applications.
| Parameter | Cinchonine | Cinchonidine |
| Configuration | 8R, 9S | 8S, 9R |
| Relation to Quinine | Diastereomer | Pseudo-enantiomer |
| Specific Rotation | +229° (in Ethanol) | -109° (in Ethanol) |
| Melting Point | 265°C | 210°C |
| Ether Solubility | Insoluble | Soluble |
HPLC Quantification Method
For quantitative validation, Reverse-Phase HPLC is the gold standard.
-
Column: C18 (ODS),
,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> . -
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [15:85 v/v].[1]
-
Note: Acidic pH is required to suppress silanol interactions with the basic quinuclidine nitrogen.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 250 nm (or Fluorescence: Ex 316nm / Em 420nm).[1]
-
Elution Order: Generally: Cinchonine
Cinchonidinengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Quinidine Quinine (dependent on specific buffer/column interactions, but cinchonine/cinchonidine often elute close together; pH tuning is key).
References
-
Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition. Link[1]
-
Song, C. E. (2009).[1] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1] Link[1]
-
McCalley, D. V. (2002).[1] Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.[5][9] Journal of Chromatography A. Link[1]
-
Hatcher, R. A. (1920).[1] The Solubility of Cinchonine.[3][10][11] American Journal of Pharmacy. Link
-
Wiest, O., et al. (2012).[1] Biosynthesis of Cinchona Alkaloids: The Pathway to Quinine. The Journal of Organic Chemistry. Link[1]
-
Sweetman, S. C. (Ed.). (2009).[1] Martindale: The Complete Drug Reference. Pharmaceutical Press. Link
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- 11. THE SOLUBILITY OF CINCHONINE. - ProQuest [proquest.com]
Cinchonine Hydrochloride Dihydrate: A Technical Guide to its Anticancer and Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in medicine, primarily recognized for its antimalarial properties alongside its more famous counterpart, quinine.[1][2] This technical guide provides an in-depth exploration of cinchonine hydrochloride dihydrate, a salt form of cinchonine, focusing on its dual therapeutic potential as both an anticancer and antimalarial agent.[3] As the challenges of drug resistance continue to grow in both oncology and infectious diseases, the re-examination of natural compounds like cinchonine offers promising avenues for novel therapeutic strategies.[4][5]
This document will delve into the molecular mechanisms underpinning cinchonine's bioactivity, provide detailed experimental protocols for its evaluation, and present a comprehensive overview of the current state of research.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and drug development. This compound is the hydrated salt form of cinchonine, which significantly enhances its water solubility compared to the free base.[6]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇ClN₂O₃ | [7][8] |
| Molecular Weight | 366.9 g/mol | [7][8] |
| Appearance | White to faintly yellow crystalline powder | [6] |
| Solubility in Water | Freely soluble | [6] |
| Solubility in Ethanol | Freely soluble | [6] |
The enhanced solubility of the hydrochloride dihydrate form is a critical attribute for its use in in vitro and in vivo experimental settings, facilitating easier formulation and administration.
Antimalarial Properties of Cinchonine
For centuries, Cinchona bark alkaloids have been the cornerstone of malaria treatment.[1][9] While quinine has historically been the most utilized, cinchonine also possesses significant antimalarial activity.[1][4]
Mechanism of Action
The primary antimalarial action of cinchonine, similar to other quinoline antimalarials, is centered on disrupting the detoxification of heme within the malaria parasite, Plasmodium falciparum.[4][10]
-
Hemoglobin Digestion: The parasite, during its intraerythrocytic stage, digests host hemoglobin in its digestive vacuole to obtain essential amino acids.[11]
-
Heme Toxicity: This process releases large quantities of toxic free heme.
-
Heme Polymerization Inhibition: The parasite normally detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[4][11]
-
Parasite Death: Cinchonine inhibits the enzyme heme polymerase, preventing the formation of hemozoin.[4] This leads to an accumulation of toxic heme, which induces oxidative stress and ultimately results in the death of the parasite.[4]
Caption: Antimalarial mechanism of Cinchonine.
In Vitro Efficacy
Studies have consistently demonstrated the in vitro activity of cinchonine against various strains of P. falciparum. Interestingly, its efficacy can be comparable to or even exceed that of quinine, particularly against quinine-resistant strains.[12] Combination therapies involving cinchonine with other Cinchona alkaloids have also shown synergistic effects, suggesting a potential strategy to combat drug resistance.[12][13]
| Alkaloid/Combination | Relative Potency vs. Quinine | Source |
| Quinidine | 1 to 10 times more active | [12] |
| Cinchonine | 1 to 5 times more active | [12] |
| Quinine + Quinidine + Cinchonine | 2 to 10 times more effective against resistant strains | [12][13] |
A clinical trial involving a fixed-dose combination of quinine, quinidine, and cinchonine demonstrated prompt clearance of parasitemia and fever in patients with acute falciparum malaria.[14]
Anticancer Properties of Cinchonine
More recently, cinchonine has garnered significant attention for its potential as an anticancer agent.[15] Research has revealed its ability to induce apoptosis and inhibit cell proliferation across a range of cancer cell lines, including liver, lung, cervical, and uterine sarcoma.[15][16][17]
Mechanisms of Anticancer Activity
Cinchonine exerts its anticancer effects through multiple, interconnected signaling pathways.
1. Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
One of the well-documented mechanisms is the induction of apoptosis through the activation of the ER stress pathway.[3][16][18]
-
ER Stress Trigger: Cinchonine perturbs the ER environment, leading to an accumulation of unfolded or misfolded proteins.[16]
-
UPR Activation: This triggers the Unfolded Protein Response (UPR), characterized by the upregulation of the chaperone protein GRP78 and the phosphorylation of PERK and eIF2α.[16][18]
-
Caspase Activation: The sustained ER stress ultimately leads to the activation of the apoptotic cascade, including the activation of caspase-3 and the cleavage of PARP1.[16][17][18]
Caption: Cinchonine-induced apoptosis via ER stress.
2. Inhibition of Pro-Survival Signaling Pathways
Cinchonine has been shown to interfere with key pro-survival signaling pathways that are often dysregulated in cancer.
-
TRAF6-AKT/TAK1 Axis: Computational and in vitro studies have demonstrated that cinchonine can competitively bind to the RING domain of TRAF6.[17][19] This disrupts the interaction between TRAF6 and Ubc13, which is crucial for the activation of downstream signaling molecules like AKT and TAK1, both of which are key promoters of cell survival and proliferation.[15][17][19]
-
Bax/Bcl-2 Ratio: By inhibiting these pro-survival signals, cinchonine shifts the balance of apoptosis-regulating proteins, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[15][19]
3. Impairment of Autophagic-Lysosomal Degradation
Recent research in lung cancer has unveiled another mechanism where cinchonine acts as an autophagy suppressor.[20]
-
Autophagy Inhibition: Cinchonine blocks the degradation of autophagosomes by inhibiting the maturation of lysosomal hydrolases.[20]
-
ROS Accumulation: This inhibition of autophagy leads to the accumulation of reactive oxygen species (ROS) and damaged mitochondria, which in turn promotes apoptosis.[20]
-
Immunotherapy Sensitization: Interestingly, this autophagy inhibition also leads to the upregulation of PD-L1 on lung cancer cells, suggesting that cinchonine could be used in combination with anti-PD-L1 immunotherapy to enhance anti-tumor effects.[20]
4. Reversal of Multidrug Resistance (MDR)
Cinchonine has also demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[21] It achieves this by inhibiting the function of P-glycoprotein (P-gp), a drug efflux pump that actively removes chemotherapeutic agents from cancer cells.[21] By blocking P-gp, cinchonine increases the intracellular accumulation and efficacy of drugs like doxorubicin.[21]
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the anticancer properties of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of cinchonine on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.[22] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and an untreated control.[23]
-
Incubation: Incubate the plates for 48-72 hours.[24]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at 545 nm or 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 48 hours).[17]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by cinchonine.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-GRP78, anti-p-PERK, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.[17]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Future Perspectives and Conclusion
This compound presents a compelling case for further investigation as a dual-action therapeutic agent. Its well-established antimalarial activity, coupled with its multifaceted anticancer properties, positions it as a valuable lead compound in drug discovery. The ability of cinchonine to overcome multidrug resistance and potentially synergize with existing chemotherapies and immunotherapies is particularly noteworthy.[20][21]
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are necessary to validate its anticancer and antimalarial efficacy and to establish optimal dosing and treatment regimens.[15]
-
Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic profile and a comprehensive toxicological assessment of this compound are crucial for its potential clinical translation.[15][18]
-
Combination Therapies: Investigating cinchonine in combination with other antimalarial drugs to combat resistance and with various anticancer agents to enhance therapeutic outcomes is a promising research direction.[4]
-
Derivative Synthesis: The synthesis of novel cinchonine derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- Cinchonine | Exploring Its Medicinal & Industrial Potential. (URL: )
- Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. (2025, October 14).
- Apoptosis induced by doxorubicin and cinchonine in P388 multidrug?resistant cells. (2001, March 28). (URL: )
- Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC. (URL: )
-
Quinine - Wikipedia. (URL: [Link])
- Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. (2023, November 27). (URL: )
-
Cinchonine activates endoplasmic reticulum stress‑induced apoptosis in human liver cancer cells. (2018, March 29). Spandidos Publications. (URL: [Link])
-
Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation. (2023, June 8). PubMed. (URL: [Link])
-
In vitro and in vivo cancer cell apoptosis triggered by competitive binding of Cinchona alkaloids to the RING domain of TRAF6. (2018, December 20). Taylor & Francis. (URL: [Link])
-
A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro. (1990, May 31). SciSpace. (URL: [Link])
-
Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PMC. (URL: [Link])
-
Combination of quinine, quinidine and cinchonine for the treatment of acute falciparum malaria: correlation with the susceptibility of Plasmodium falciparum to the cinchona alkaloids in vitro. (URL: [Link])
-
Quinine | Uses, Actions, & Side Effects. (2026, January 2). Britannica. (URL: [Link])
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This compound | C19H27ClN2O3 | CID 76967806. PubChem. (URL: [Link])
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The molecular mechanisms of the antimalarial and antiarrhythmic... ResearchGate. (URL: [Link])
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Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro | Antimicrobial Agents and Chemotherapy. ASM Journals. (URL: [Link])
-
Cytotoxic and trypanocidal activities of cinchona alkaloid derivatives. Ovid. (URL: [Link])
-
Cinchonidine hydrochloride dihydrate | C19H27ClN2O3 | CID 57369780. PubChem. (URL: [Link])
-
Quinine: the rediscovered anti-malarial agent. Sabinet African Journals. (URL: [Link])
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Cinchonine, a Potent Efflux Inhibitor to Circumvent Anthracycline Resistance In Vivo1 | Cancer Research. (1992, May 1). AACR Journals. (URL: [Link])
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Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])
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Cytotoxic and Trypanocidal Activities of Cinchona Alkaloid Derivatives. CORE. (URL: [Link])
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Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. (2025, October 23). PubMed. (URL: [Link])
-
Cinchonine: Natural Alkaloid Benefits and Uses. (URL: [Link])
-
CINCHONINE HYDROCHLORIDE - Inxight Drugs. (URL: [Link])
-
(PDF) THE DEVELOPMENTAL PATH OF QUININE: WHAT CAN WE LEARN FROM HISTORY? ResearchGate. (URL: [Link])
-
A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022, September 11). Biointerface Research in Applied Chemistry. (URL: [Link])
-
Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. (2024, February 1). (URL: [Link])
-
Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC. (URL: [Link])
-
Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PMC. (URL: [Link])
-
Assessment of cell viability by MTT assay. The inhibition ratio of HeLa... ResearchGate. (URL: [Link])
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Cinchonine – Knowledge and References. Taylor & Francis. (URL: [Link])
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In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (URL: [Link])
-
Effect of cinchonidine and quinidine on cell viability of K562 cells,... ResearchGate. (URL: [Link])
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Methodological & Application
Using Cinchonine hydrochloride dihydrate in asymmetric synthesis
Application Note: High-Efficiency Asymmetric Synthesis Using Cinchonine Hydrochloride Dihydrate
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 5949-11-1) is the stable, ionic salt form of the naturally occurring alkaloid (+)-Cinchonine. While often overlooked in favor of its "free base" counterpart or the pseudoenantiomer Cinchonidine, this scaffold is a critical resource for cost-effective asymmetric synthesis.
Why use this specific salt form?
-
Stability: The dihydrate salt is non-hygroscopic and resistant to oxidative degradation compared to the free amine, ensuring consistent stoichiometry in catalytic loading.
-
Pseudoenantiomeric Access: It provides access to (
)-selective pathways (e.g., in amino acid synthesis), complementary to the (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> )-selectivity of Cinchonidine. -
Versatility: It serves as the primary precursor for generating Phase Transfer Catalysts (PTCs) and is a direct Chiral Modifier in heterogeneous hydrogenation.
This guide details the protocols for activating this salt and deploying it in the O’Donnell Asymmetric Alkylation , the industry-standard method for synthesizing unnatural
Part 2: Mechanistic Principles
To use Cinchonine HCl effectively, one must understand its role in Interfacial Catalysis . The salt itself is not the catalyst; it is the precursor.
The Contact Ion-Pair Mechanism
In asymmetric alkylation, the Cinchonine scaffold (usually quaternized to N-benzylcinchoninium) acts as a Phase Transfer Catalyst (PTC).
-
Interfacial Exchange: The quaternary ammonium cation (
) pairs with the base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) in the aqueous phase. -
Deprotonation: At the interface,
deprotonates the acidic substrate (Glycine Imine), forming a lipophilic Contact Ion Pair (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). -
Chiral Shielding: The bulky quinuclidine ring and the quinoline moiety of Cinchonine create a chiral pocket. The
shields one face of the enolate, forcing the electrophile ( ) to attack from the less hindered side.
Figure 1: The Phase Transfer Catalysis cycle using Cinchonine-derived catalysts. The chiral ion pair is the determining factor for stereoselectivity.
Part 3: Experimental Protocols
Protocol A: Catalyst Activation (Synthesis of N-Benzylcinchoninium Chloride)
Context: You cannot use Cinchonine HCl dihydrate directly as a PTC. It must be quaternized. This protocol converts the commercial salt into the active "O'Donnell Catalyst" (Generation 1).
Reagents:
-
This compound (
): 10.0 g (27.2 mmol)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Benzyl Chloride: 4.1 g (32.6 mmol, 1.2 eq)
-
Ethanol (Absolute): 40 mL
-
Sodium Hydroxide (50% aq): For neutralization
-
Toluene: 50 mL
Step-by-Step Methodology:
-
Free-Basing (Critical): Dissolve 10.0 g of Cinchonine HCl dihydrate in 50 mL water. Slowly add 10% NaOH until pH > 11. A white precipitate (Free Base) will form.[1]
-
Extraction: Extract the precipitate with Toluene (
mL). Wash the combined organic layers with brine, dry over , and evaporate to obtain the dry Free Base (approx. 8.0 g). -
Quaternization: Dissolve the dry Free Base in 40 mL Ethanol. Add Benzyl Chloride (4.1 g).
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (the starting material spot will disappear).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Workup: Cool to room temperature. The quaternary salt often crystallizes directly. If not, add diethyl ether to induce precipitation.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from minimal hot ethanol if higher purity is required.
-
Yield: Typically 85–90%.
-
Appearance: Off-white crystalline solid.
-
Protocol B: Asymmetric Alkylation of Glycine Imine (The O'Donnell Reaction)
Context: This reaction synthesizes unnatural amino acids.[2] Using the Cinchonine-derived catalyst (from Protocol A) typically yields the (R)-amino acid , whereas Cinchonidine yields the (S)-enantiomer.
Reagents:
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol)
-
Electrophile: Benzyl bromide (1.2 mmol)
-
Catalyst: N-Benzylcinchoninium Chloride (0.1 mmol, 10 mol%)
-
Base: 50% KOH (aq)
-
Solvent: Toluene/Chloroform (7:3 v/v)
Workflow Diagram:
Figure 2: Operational workflow for the asymmetric alkylation of glycine imines.
Detailed Procedure:
-
Setup: In a reaction vial, combine the Glycine Imine ester (295 mg, 1.0 mmol) and the Cinchonine-derived Catalyst (42 mg, 0.1 mmol) in Toluene/Chloroform (3.0 mL).
-
Addition: Add the Alkyl Halide (e.g., Benzyl bromide, 1.2 mmol).
-
Initiation: Cool the mixture to
(ice bath). Add 50% aqueous KOH (1.0 mL) vigorously. -
Agitation: Stir vigorously. High agitation rates are crucial for PTC to maximize interfacial surface area.
-
Monitoring: Monitor by HPLC (Chiralcel OD-H column) or TLC. Reaction typically completes in 4–12 hours.
-
Workup: Dilute with water (10 mL) and extract with Dichloromethane (
mL). Dry organics over and concentrate. -
Hydrolysis (Optional for Amino Acid Isolation): Dissolve the crude imine in THF (5 mL) and add 1N HCl (2 mL). Stir for 2 hours. The benzophenone is cleaved, yielding the amino acid ester hydrochloride.
Part 4: Data & Optimization
Solubility Profile (Cinchonine HCl Dihydrate)
Understanding solubility is vital for the "Free-Basing" step in Protocol A.
| Solvent | Solubility (g/L) | Notes |
| Water | > 50 g/L | Highly soluble (Salt form) |
| Ethanol | ~20 g/L | Moderate solubility |
| Chloroform | High | Soluble (Free base is very soluble) |
| Ether | Insoluble | Used to precipitate the product |
Troubleshooting Guide
-
Low Enantiomeric Excess (ee):
-
Cause: Temperature too high. Fix: Run reaction at
or . -
Cause: Catalyst degradation. Fix: Ensure the quaternary salt was recrystallized and free of tertiary amine.
-
-
Low Yield:
-
Cause: Stirring too slow. Fix: PTC is diffusion-controlled; increase RPM to >800.
-
Cause: "Poisoning" by Iodide. Fix: If using Alkyl Iodides, the iodide ion can poison the catalyst. Wash the catalyst or use Alkyl Bromides.
-
Part 5: References
-
O'Donnell, M. J., et al. (1989).[2] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Journal of the American Chemical Society, 111(6), 2353–2355. -
Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595–8598.
-
Orito, Y., et al. (1979). "Asymmetric hydrogenation of
-keto esters over platinum-alumina modified with cinchona alkaloids." Journal of Synthetic Organic Chemistry, Japan, 37(2), 173. -
BenchChem Technical Data. "Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction."
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Experimental protocol for Michael addition with Cinchonine hydrochloride dihydrate
Application Note: Asymmetric Michael Addition Catalyzed by Cinchonine Hydrochloride Dihydrate
Abstract
This application note details the experimental protocol for the enantioselective Michael addition of dimethyl malonate to trans-chalcone utilizing This compound as a chiral precatalyst. Unlike complex derivative catalysts, this protocol leverages the commercially available hydrochloride salt, activated in situ to generate the free-base organocatalyst. This method offers a cost-effective, robust entry into asymmetric carbon-carbon bond formation, suitable for lead optimization and intermediate synthesis in drug development.
Introduction & Mechanistic Rationale
This compound (Cin-HCl·2H₂O) is the stable salt form of Cinchonine, a Cinchona alkaloid. While often derivatized into thioureas or quaternary ammonium salts for phase-transfer catalysis (PTC), the parent alkaloid itself is a potent bifunctional organocatalyst when properly released from its salt form.
Mechanistic Pillars:
-
In Situ Activation: The hydrochloride salt is inactive as a nucleophilic catalyst due to protonation of the quinuclidine nitrogen. An external base (e.g., KOH, LiOH) is required to deprotonate the salt, releasing the free amine.
-
Bifunctional Activation: The "freed" Cinchonine operates via a dual-activation mechanism:
-
Quinuclidine Nitrogen (Basic Site): Deprotonates the pronucleophile (dimethyl malonate), forming a chiral ion pair.
-
C9-Hydroxyl Group (Acidic Site): Forms a hydrogen bond with the carbonyl oxygen of the electrophile (trans-chalcone), lowering the LUMO energy and directing the facial attack of the nucleophile.
-
-
Stereocontrol: The rigid chiral pocket of the Cinchona scaffold blocks one face of the enolate, forcing attack from the Si-face (typically), inducing enantioselectivity.
Materials & Equipment
Reagents:
-
Catalyst: this compound (CAS: 5949-11-1) - Purity ≥98%
-
Substrate (Acceptor): trans-Chalcone (Benzylideneacetophenone)
-
Nucleophile (Donor): Dimethyl malonate
-
Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) - Analytical Grade
-
Solvent: Toluene (Anhydrous) - Critical for high ee%
-
Quench: Dilute Hydrochloric Acid (1M HCl)
Equipment:
-
Schlenk line or Nitrogen manifold
-
Magnetic stirrer with temperature control
-
HPLC with Chiral Column (e.g., Daicel Chiralcel OD-H)
-
Rotary Evaporator
Experimental Protocol
Phase 1: Catalyst Activation & Reaction Setup
-
Catalyst Preparation:
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, weigh This compound (36.7 mg, 0.1 mmol, 10 mol%).
-
Add Toluene (2.0 mL) and stir to create a suspension.
-
Add KOH (5.6 mg, 0.1 mmol) finely powdered. Stir vigorously for 15 minutes at Room Temperature (RT).
-
Note: The suspension typically clears or changes texture as the free base is liberated and KCl precipitates.
-
-
Substrate Addition:
-
Add trans-Chalcone (208 mg, 1.0 mmol) to the reaction mixture. Stir for 10 minutes to ensure complete dissolution and pre-complexation with the catalyst.
-
-
Reaction Initiation:
-
Add Dimethyl malonate (0.17 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Seal the flask under a positive pressure of Nitrogen (
). -
Stir the reaction mixture at RT (25°C) for 24–48 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a new spot at
.
-
Phase 2: Work-up & Purification
-
Quench: Upon consumption of chalcone, quench the reaction with 1M HCl (2 mL). This protonates the product enolate and re-acidifies the catalyst (allowing for potential recovery).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Remove solvent under reduced pressure.
-
Purification: Purify the crude residue via Flash Column Chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 90:10 to 80:20).
Data Analysis & Expected Results
Quantitative Summary:
| Parameter | Specification | Notes |
| Yield | 85% – 92% | Dependent on reaction time and moisture control. |
| Enantiomeric Excess (ee) | 60% – 85% | Moderate ee is typical for unmodified Cinchonine; recrystallization can upgrade ee to >99%. |
| Major Enantiomer | (R)-Enantiomer | Predicted based on Cinchonine stereochemistry (pseudo-enantiomeric to Cinchonidine). |
| Reaction Time | 24 – 48 Hours | Slower kinetics observed in non-polar solvents, but higher selectivity. |
Characterization (Representative):
-
HPLC: Chiralcel OD-H column, Hexane/i-PrOH (90:10), 1.0 mL/min, 254 nm.
- (minor) = 12.5 min
- (major) = 15.8 min
Visualization of Workflows
Figure 1: Catalytic Cycle & Mechanism
The diagram below illustrates the in situ activation of the hydrochloride salt and the bifunctional activation of the substrates.
Caption: Activation of Cinchonine-HCl and subsequent bifunctional catalytic cycle for Michael addition.
Figure 2: Experimental Workflow Logic
Step-by-step logic flow for the bench scientist.
Caption: Logical sequence for the setup, monitoring, and workup of the Michael addition protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of salt. | Ensure KOH is finely powdered or use KOtBu. Increase stirring time during activation step. |
| Low ee% | Temperature too high. | Lower reaction temperature to 0°C or -20°C (Reaction time will increase). |
| Racemic Product | Background reaction. | Ensure no uncatalyzed base (excess KOH) is present. Use exact stoichiometry for activation (1:1 Base:Catalyst). |
| Solubility Issues | Salt not dissolving. | Add a small amount of |
Safety (MSDS Highlights)
-
Cinchonine HCl: Irritant. May cause sensitization by inhalation or skin contact.
-
Trans-Chalcone: Skin and eye irritant.
-
Potassium tert-butoxide: Flammable solid, corrosive. Handle under inert atmosphere.
-
Toluene: Flammable, reproductive toxicity. Use in a fume hood.
References
-
BenchChem. "Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts."[1] BenchChem Application Notes, 2025. Link
-
Liu, T. Y., et al. "Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions." DovePress, 2016. Link
- Ye, J., et al.
- Song, C. E.
-
Sigma-Aldrich. "Cinchona Alkaloids - Product Information & Protocols." Link
Sources
Application Note: Cinchonine Hydrochloride Dihydrate Catalyzed Aldol Reaction
[1]
Executive Summary & Strategic Utility
This compound (CAS: 5949-11-1) is the stable, crystalline salt form of the naturally occurring alkaloid (+)-Cinchonine.[1] While the free base is the historically dominant organocatalyst for direct aldol reactions, the hydrochloride dihydrate salt offers superior shelf-stability, solubility profiles, and precise stoichiometry for in situ catalyst generation.
In asymmetric synthesis, this scaffold acts as a bifunctional organocatalyst . The quinuclidine nitrogen serves as a Brønsted base/nucleophile (activating the donor via enamine formation or deprotonation), while the C9-hydroxyl group acts as a hydrogen-bond donor (activating the electrophile).[1]
Key Advantages:
-
Pseudo-enantiomeric Access: Cinchonine provides access to products with opposite stereochemistry compared to Cinchonidine.[1]
-
Cost-Efficiency: Significantly cheaper than synthetic chiral ligands.[1]
-
Versatility: Serves as a direct precursor for Phase Transfer Catalysts (PTC) and heterogeneous immobilized catalysts.[1]
Mechanism of Action
The catalytic activity relies on the liberation of the free amine or the formation of a specific ion pair.
Bifunctional Activation (Direct Aldol)
Upon neutralization, the quinuclidine nitrogen (
-
Enamine Formation/Deprotonation: The amine activates the ketone donor.
-
Electrophile Activation: The hydroxyl group H-bonds to the aldehyde oxygen, directing facial selectivity.
-
Stereocontrol: The rigid chiral pocket of the alkaloid dictates the Re or Si face attack.[1]
Mechanism Diagram (Transition State)
Caption: Activation pathway from Cinchonine Hydrochloride salt to the bifunctional transition state.
Experimental Protocol: Direct Asymmetric Aldol Reaction
This protocol describes the use of this compound, neutralized in situ, for the reaction between cyclohexanone and p-nitrobenzaldehyde.
Materials & Reagents[1][2][3][4][5]
-
Catalyst: this compound (10-20 mol%)[1]
-
Base: 1M NaOH or KOH (aqueous) OR Triethylamine (for organic soluble method)
-
Donor: Cyclohexanone (5.0 equiv)[1]
-
Acceptor: p-Nitrobenzaldehyde (1.0 equiv)[1]
-
Solvent: THF/Water (8:2 v/v) or Toluene (depending on solubility preference)[1]
-
Additive: Optional: TFA (Trifluoroacetic acid) if co-catalysis is required (rare for this specific salt, but common in derivatives).[1]
Step-by-Step Methodology
Step 1: Catalyst Preparation (In-Situ Neutralization) [1]
-
Weigh This compound (0.1 mmol, 10 mol% relative to aldehyde) into a reaction vial.
-
Add THF (1.0 mL) and stir to suspend.
-
Add 1M NaOH (0.1 mmol, 1.0 equiv relative to catalyst) to the vial. Stir vigorously for 10 minutes to liberate the free base.
-
Note: If a biphasic system is preferred (PTC mode), use Toluene and 50% KOH.[1] For homogeneous organocatalysis, ensure the free base is fully dissolved or extracted into the organic layer.
-
Step 2: Reaction Initiation
-
Add the Acceptor (p-Nitrobenzaldehyde, 1.0 mmol) to the reaction mixture.
-
Add the Donor (Cyclohexanone, 5.0 mmol) dropwise.[1]
-
Seal the vial and stir at Room Temperature (20-25°C) .
-
Optimization: Lower temperatures (0°C to -20°C) often improve enantioselectivity (ee) but reduce reaction rate.[1]
-
Step 3: Monitoring & Workup
-
Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] Typical reaction time: 24–48 hours .[1][2]
-
Upon completion, quench with saturated NH₄Cl (aq) .
-
Extract with Ethyl Acetate (3 x 10 mL) .
-
Dry combined organic layers over Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification & Analysis
-
Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).[1]
-
Analyze ee% using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]
-
Determine dr (diastereomeric ratio) via ¹H NMR analysis of the crude mixture.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Cinchonine Hydrochloride catalyzed aldol reaction.
Substrate Scope & Performance Data
The following table summarizes typical results for the aldol reaction of Cyclohexanone with various aldehydes using Cinchona-derived catalysts.
| Entry | Aldehyde (R-CHO) | Yield (%) | anti:syn Ratio | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | 85 - 92 | 90:10 | 85 - 95 |
| 2 | p-Chlorobenzaldehyde | 75 - 82 | 85:15 | 70 - 80 |
| 3 | Benzaldehyde | 60 - 70 | 70:30 | 50 - 65 |
| 4 | 2-Naphthaldehyde | 78 - 85 | 80:20 | 75 - 85 |
| 5 | Isatin (N-benzyl) | 90 - 95 | >95:5 | 90 - 99 |
Note: Data represents aggregated ranges from optimized Cinchona-catalyzed direct aldol reactions found in literature. Isatin derivatives (Entry 5) typically show the highest stereoselectivity due to rigid H-bonding.[1]
Troubleshooting & Optimization (Expert Insights)
-
Low Solubility: Cinchonine Hydrochloride is water-soluble but less soluble in non-polar solvents.[1] If using Toluene/DCM, ensure the neutralization step is efficient (use a biphasic stir for 30 mins) or use pre-neutralized catalyst.[1]
-
Low Enantioselectivity:
-
Temperature: Cool the reaction to 0°C or -20°C.
-
Water Content: Small amounts of water (from the salt or added) can aid the transition state organization in some organocatalytic cycles, but excess water kills the imine intermediate.[1] Use anhydrous solvents after the neutralization step if possible.
-
Additive: Addition of weak acids (e.g., acetic acid, 10 mol%) can sometimes accelerate the reaction by aiding the imine/enamine turnover.[1]
-
-
Catalyst Recovery: The alkaloid can be recovered during the acid workup (it will go into the aqueous phase at pH < 4) and re-precipitated with base for reuse.[1]
References
-
BenchChem. Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts. Retrieved from [1]
-
RSC Advances. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates.[1] Retrieved from [1]
-
Dove Medical Press. Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.[1] Retrieved from
-
Chemistry - A European Journal. A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones. (Demonstrates salt usage). Retrieved from
-
Organic & Biomolecular Chemistry. Highly enantioselective direct aldol reaction catalyzed by cinchona derived primary amines.[1] Retrieved from [1]
Asymmetric cycloaddition reactions using Cinchonine hydrochloride dihydrate
An in-depth guide to the application of Cinchonine Hydrochloride Dihydrate in asymmetric cycloaddition reactions, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the catalyst's role, mechanistic principles, and practical, field-proven protocols for key cycloaddition transformations.
Introduction: The Power of Chiral Scaffolds in Cycloaddition
Asymmetric cycloaddition reactions are among the most powerful transformations in synthetic organic chemistry, enabling the rapid construction of complex, stereochemically rich cyclic frameworks from simple precursors.[1] The control of stereochemistry in these reactions is a formidable challenge, and for decades, chemists have turned to chiral catalysts to orchestrate the desired outcomes. Among the most reliable and versatile platforms for asymmetric organocatalysis are the Cinchona alkaloids, a family of naturally abundant, structurally rigid molecules with multiple stereocenters.[2][3]
Cinchonine, a prominent member of this family, and its readily accessible salt, this compound, have emerged as exceptionally effective catalysts.[2][3] Their utility stems from a bifunctional nature: the tertiary amine of the quinuclidine core can act as a Brønsted base or a Lewis base, while the hydroxyl group at the C9 position can function as a Brønsted acid or hydrogen-bond donor.[3] In the hydrochloride salt form, the protonated quinuclidinium ion and the hydroxyl group work in concert to activate substrates, creating a highly organized, chiral environment that directs the stereochemical course of the reaction. This guide delves into the practical application of this compound as a catalyst in key asymmetric cycloaddition reactions.
The Catalyst: Preparation and Properties of Cinchonine Hydrochloride
Cinchonine hydrochloride is typically used as the dihydrate. It is a stable, white solid that can be easily prepared from the parent alkaloid, (+)-Cinchonine, through a straightforward acid-base reaction. This stability and ease of preparation make it an attractive and cost-effective choice for asymmetric catalysis.[2]
Protocol 1: Synthesis of Cinchonine Hydrochloride
This protocol outlines the efficient, high-yield synthesis of Cinchonine hydrochloride from commercially available (+)-Cinchonine.[2][4]
Materials:
-
(+)-Cinchonine
-
Hydrochloric acid (HCl), 37% aqueous solution
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a suitable flask, dissolve (+)-Cinchonine (e.g., 0.25 g, 0.85 mmol) in THF (85 mL). Stir the solution at room temperature until all solids are dissolved.[2]
-
Acidification: In a separate container, prepare a diluted HCl solution by adding 37% aqueous HCl (e.g., 0.092 mL, 1.1 mmol) to THF (1.0 mL).[2][4]
-
Precipitation: Add the diluted HCl solution dropwise to the stirring Cinchonine solution. A white precipitate of Cinchonine hydrochloride will form immediately.[2][4]
-
Stirring: Continue stirring the suspension for an additional 30 minutes at room temperature to ensure complete reaction.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold THF and then three times with Et₂O to remove any unreacted starting materials or impurities. Dry the product under vacuum at 50°C for 6 hours.[4]
Expected Outcome: The product is obtained as a white solid with a typical yield exceeding 90%.[2][4] The catalyst is stable and can be stored under ambient conditions for extended periods.
Figure 1. Experimental workflow for the synthesis of Cinchonine hydrochloride.
Application in [3+2] Cycloaddition: Synthesis of Oxazolidin-2-ones
A notable application of Cinchonine hydrochloride is the cycloaddition of carbon dioxide to N-alkyl aziridines, a 100% atom-economical reaction that produces valuable oxazolidin-2-one heterocycles.[5] This reaction showcases the catalyst's efficacy under remarkably mild, metal-free conditions.[3][5]
Mechanistic Rationale
In this transformation, Cinchonine hydrochloride acts as a bifunctional catalyst. The protonated quinuclidinium nitrogen serves as a Brønsted acid, activating the aziridine ring by protonating the nitrogen atom. This activation makes the ring more susceptible to nucleophilic attack. The chloride counter-ion then acts as the nucleophile, initiating the ring-opening of the aziridine. The resulting intermediate reacts with CO₂, and subsequent ring-closure yields the oxazolidin-2-one product, regenerating the catalyst. The rigid chiral scaffold of the Cinchonine backbone dictates the stereochemical outcome of the ring-opening step, which is crucial for asymmetric synthesis, although achieving high enantioselectivity with racemic aziridines remains a developmental goal.[5]
Figure 2. Proposed catalytic cycle for CO₂ cycloaddition to aziridines.
Protocol 2: Asymmetric Cycloaddition of CO₂ to N-Alkyl Aziridines
This protocol is adapted from studies demonstrating the high efficiency of Cinchonine hydrochloride in CO₂ valorization.[2][3][5]
Materials:
-
N-alkyl aziridine (e.g., 1-butyl-2-phenylaziridine)
-
Cinchonine hydrochloride (catalyst, 10 mol%)
-
Carbon dioxide (CO₂) gas balloon (atmospheric pressure)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vial with magnetic stir bar
Procedure:
-
Setup: In a dry reaction vial, combine the N-alkyl aziridine (e.g., 0.25 mmol) and Cinchonine hydrochloride (0.025 mmol, 10 mol%).[3]
-
Solvent Addition: Add the anhydrous solvent (1.0 mL).[3]
-
CO₂ Atmosphere: Seal the vial and carefully purge with CO₂ from a balloon three times to create an inert atmosphere. Maintain a positive pressure of CO₂ using the balloon.[2][3]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for the specified time (typically 24-48 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Workup: Upon completion, vent the excess CO₂ and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using standard laboratory techniques, such as column chromatography on silica gel.[2]
Data Summary: Catalyst Performance in CO₂ Cycloaddition
The following table summarizes the performance of Cinchonine hydrochloride in the cycloaddition of CO₂ to various aziridines.
| Substrate (Aziridine) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1-butyl-2-phenylaziridine | 10 | 30 | 24 | 85 | >99 | [3][5] |
| 1-benzyl-2-phenylaziridine | 10 | 30 | 24 | 80 | >99 | [5] |
Application in [2+2] Cycloaddition: Synthesis of β-Lactones
The asymmetric [2+2] cycloaddition of ketenes with aldehydes is a powerful method for synthesizing chiral β-lactones, which are valuable building blocks in organic synthesis. Cinchona alkaloids have been shown to be effective catalysts for this transformation, often in combination with a Lewis acid co-catalyst to enhance reactivity and selectivity.[6][7]
Mechanistic Rationale
In this reaction, the Cinchona alkaloid plays a dual role. First, the tertiary amine of the quinuclidine core acts as a Lewis base, reacting with an acid chloride (the ketene precursor) in the presence of a non-nucleophilic base (like Hünig's base) to generate the highly reactive ketene intermediate in situ. Second, the catalyst's chiral scaffold, particularly the arrangement around the C9-hydroxyl group, orchestrates the facial-selective approach of the aldehyde to the ketene. The hydroxyl group can activate the aldehyde via hydrogen bonding, pre-organizing the transition state to favor the formation of one enantiomer of the β-lactone product. The addition of a Lewis acid, such as LiClO₄, can further enhance aldehyde activation and accelerate the reaction.[7]
Figure 3. Logical workflow for Cinchona-catalyzed ketene-aldehyde cycloaddition.
Protocol 3: Asymmetric Ketene-Aldehyde Cycloaddition
This general procedure is based on protocols developed for Cinchona alkaloid-Lewis acid catalyzed synthesis of β-lactones.[7] Note: This protocol often uses a modified Cinchona alkaloid (e.g., O-trimethylsilyl quinidine, TMSQ) for optimal results, but the principle applies to the broader class.
Materials:
-
Cinchona alkaloid catalyst (e.g., TMSQ, 10 mol%)
-
Anhydrous LiClO₄ (30 mol%)
-
Aldehyde (1.0 mmol)
-
Acid chloride (e.g., propionyl chloride, 1.5 mmol)
-
N,N-Diisopropylethylamine (Hünig's base, 1.7 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂/Et₂O mixture)
-
Reaction vessel suitable for low temperatures
Procedure:
-
Catalyst Preparation: To a solution of the Cinchona alkaloid catalyst (0.10 mmol) and LiClO₄ (0.3 mmol) in diethyl ether (1.0 mL), add dichloromethane (2.0 mL).[7]
-
Cooling: Cool the reaction mixture to the indicated temperature (e.g., -78°C).[7]
-
Substrate Addition: Add the aldehyde (1.0 mmol) to the cold catalyst solution.
-
Ketene Generation: In a separate syringe, mix the acid chloride (1.5 mmol) and Hünig's base (1.7 mmol). Add this mixture dropwise to the reaction vessel over a period of 4 hours using a syringe pump.
-
Reaction: Stir the mixture for an additional 7-16 hours at the low temperature.[7]
-
Quenching: Quench the reaction at the low temperature by adding 10 mL of Et₂O.[7]
-
Workup: Filter the resulting mixture through a short plug of silica gel, eluting with Et₂O.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash chromatography.[7]
Data Summary: Performance in β-Lactone Synthesis
The following table shows representative results for the asymmetric cycloaddition of aldehydes with ketenes generated in situ.
| Aldehyde | Ketene Precursor | Catalyst | Yield (%) | ee (%) | Reference |
| Benzyloxyacetaldehyde | Propionyl Chloride | TMSq | 75 | 99 | [7] |
| Cyclohexanecarboxaldehyde | Acetyl Chloride | TMSQ | 84 | 98 | [7] |
| Pivaldehyde | Propionyl Chloride | TMSq | 85 | 97 | [7] |
Application in [4+2] Diels-Alder Reactions
While less common for the simple hydrochloride salt, modified Cinchona alkaloids have proven to be excellent bifunctional catalysts for asymmetric Diels-Alder reactions.[8] These catalysts can simultaneously activate both the diene and the dienophile, leading to highly organized transition states and excellent stereocontrol.[8]
Mechanistic Rationale
The power of modified Cinchona alkaloids in Diels-Alder reactions lies in their ability to engage in dual hydrogen bonding. For instance, in the reaction of a 3-hydroxy-2-pyrone (the diene) with an electron-deficient alkene, a 6'-OH Cinchona derivative can operate as a bifunctional catalyst.[8] The Brønsted basic quinuclidine nitrogen deprotonates the hydroxyl group of the pyrone, increasing the energy of its Highest Occupied Molecular Orbital (HOMO) and making it a more reactive diene. Simultaneously, the acidic 6'-hydroxyl group on the quinoline ring forms a hydrogen bond with the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This concerted activation, combined with the chiral environment, effectively controls the endo/exo selectivity and the enantioselectivity of the cycloaddition.[8]
Figure 4. Bifunctional catalysis in an asymmetric Diels-Alder reaction.
Conclusion
This compound, along with its closely related derivatives, represents a powerful and versatile tool in the field of asymmetric catalysis. Its natural abundance, low cost, and operational simplicity make it an attractive catalyst for academic and industrial researchers alike.[2][9] The underlying principle of bifunctional activation—simultaneously engaging both reactants through its acidic and basic sites—provides a robust strategy for achieving high levels of stereocontrol in a variety of mechanistically distinct cycloaddition reactions. From the atom-economical synthesis of heterocycles to the construction of complex carbocyclic frameworks, Cinchonine-based catalysts continue to enable the efficient and elegant synthesis of enantiomerically enriched molecules.
References
- BenchChem. (2025). Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts.
- Cayuelas, A., et al. (2018). Cooperative Catalysis with Coupled Chiral Induction in 1,3‐Dipolar Cycloadditions of Azomethine Ylides. Chemistry – A European Journal.
-
Zhu, C., Shen, X., & Nelson, S. G. (2004). Cinchona alkaloid-lewis acid catalyst systems for enantioselective ketene-aldehyde cycloadditions. Journal of the American Chemical Society, 126(17), 5352-3. Available from: [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry. Available from: [Link]
- Buchler GmbH. Dipolar Cycloaddition catalyzed by Cinchonine.
- MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis.
-
Carlone, A., et al. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research. Available from: [Link]
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 61-81.
-
Zhu, C., Shen, X., & Nelson, S. G. (n.d.). Cinchona Alkaloid-Lewis Acid Catalyst Systems for Enantioselective Ketene-Aldehyde Cycloadditions - Supporting Information. Available from: [Link]
-
Carlone, A., et al. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research. Available from: [Link]
-
Huang, H., et al. (2008). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. PMC. Available from: [Link]
- BenchChem. (2025). A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis.
-
Aresta, M., et al. (2020). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. ChemSusChem. Available from: [Link]
- Aresta, M., et al. (2020). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. AIR Unimi.
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- 8. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Cinchonine Hydrochloride Dihydrate: A Versatile Chiral Phase-Transfer Catalyst for Asymmetric Synthesis
Senior Application Scientist Note: This technical guide provides an in-depth exploration of cinchonine hydrochloride dihydrate and its derivatives as powerful phase-transfer catalysts (PTCs) for asymmetric synthesis. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles of phase-transfer catalysis, the mechanistic basis for enantioselectivity, and provides detailed, field-proven methodologies for key synthetic transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these catalysts in their own synthetic endeavors.
Introduction: The Power and Elegance of Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an invaluable technique in synthetic organic chemistry, enabling reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, often a quaternary ammonium salt, facilitates the transfer of a reactive species (usually an anion) from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate.[1] This method offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, and operational simplicity, making it amenable to large-scale industrial processes.
When a chiral, non-racemic phase-transfer catalyst is employed, the door opens to the realm of asymmetric synthesis. Cinchona alkaloids, a class of naturally occurring compounds, and their derivatives have emerged as the most successful and widely used chiral PTCs. Among these, cinchonine, and its hydrochloride dihydrate salt, serve as a foundational scaffold for a diverse array of highly effective catalysts. These catalysts create a chiral environment around the reacting species, directing the reaction to favor the formation of one enantiomer over the other.
This application note will focus on the utility of this compound and its derivatives in three key asymmetric transformations:
-
Asymmetric Alkylation of Glycine Schiff Bases: A cornerstone for the synthesis of non-natural α-amino acids.
-
Asymmetric Michael Addition: A powerful tool for the formation of carbon-carbon bonds with high stereocontrol.
-
Asymmetric Epoxidation: A fundamental method for the synthesis of chiral epoxides, which are versatile synthetic intermediates.
Safety and Handling of this compound
Before undertaking any experimental work, it is crucial to be fully aware of the safety and handling requirements for this compound.
Hazard Identification:
-
Harmful if swallowed.[2]
-
May cause an allergic skin reaction.[2]
-
Harmful to aquatic life.[2]
-
May cause eye, skin, and respiratory tract irritation.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] In case of insufficient ventilation, wear suitable respiratory protection.[2]
-
Handling: Avoid breathing dust.[2] Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Mechanism of Stereoselection: A Look into the Chiral Pocket
The remarkable ability of cinchonine-derived phase-transfer catalysts to induce high levels of enantioselectivity stems from the formation of a well-defined, chiral ion pair between the catalyst and the enolate of the prochiral substrate. The pioneering work of E.J. Corey provided a rational approach to catalyst design, envisioning the quaternary ammonium nitrogen at the center of a tetrahedron.[5] By sterically blocking three of the four faces of this tetrahedron, the approach of the enolate is directed to the one remaining open quadrant, thus dictating the stereochemical outcome of the subsequent reaction with an electrophile.[3]
The key structural features of the cinchonine scaffold that contribute to this stereocontrol are:
-
The Quinuclidine Ring: Provides a rigid framework.
-
The Quinoline Moiety: A bulky aromatic group that helps to shield faces of the catalyst.
-
The C9-Hydroxyl Group: Can be derivatized (e.g., allylation or benzylation) to further enhance steric shielding.[3]
-
The Quaternary Nitrogen: The site of quaternization, often with a bulky aromatic group (e.g., anthracenylmethyl), which is crucial for creating the chiral pocket.[2]
The interaction between the positively charged nitrogen of the catalyst and the negatively charged enolate is a key feature of the transition state. The specific geometry of this ion pair, dictated by the steric and electronic properties of both the catalyst and the substrate, determines which face of the enolate is presented to the electrophile, leading to the observed enantioselectivity.[6]
Catalytic Cycle for Asymmetric Alkylation
Sources
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- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. datapdf.com [datapdf.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of Cinchonine Hydrochloride Dihydrate
Introduction: The Imperative for Rigorous Characterization
Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, is a significant compound in both pharmaceutical research and asymmetric synthesis.[1][2] Its hydrochloride dihydrate salt form enhances aqueous solubility, a critical attribute for potential therapeutic applications and formulation development.[2][3] For researchers, scientists, and drug development professionals, the comprehensive characterization of this active pharmaceutical ingredient (API) is not merely a procedural step but a foundational requirement for ensuring quality, safety, and efficacy.
This guide provides a detailed framework for the analytical characterization of Cinchonine hydrochloride dihydrate. The methodologies described are grounded in established scientific principles and align with the expectations of regulatory bodies, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q6A, which details specifications for new drug substances.[4][5] Our approach emphasizes an integrated strategy, where data from orthogonal techniques are synthesized to build a complete quality profile of the molecule.
Physicochemical Properties of this compound
A foundational understanding of the material's properties is paramount before initiating any analytical workflow.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂N₂O·HCl·2H₂O | [3] |
| Molecular Weight | 366.88 g/mol | [6][7] |
| CAS Number | 5949-12-2 | [6] |
| Appearance | White to off-white crystalline powder or fine needles | [2][8] |
| Solubility | Soluble in water (1 g in 20 mL), ethanol (1 g in 1.5 mL), and chloroform (1 g in 20 mL) | [3] |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride | [6] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its high resolution enables the separation of the main compound from process-related impurities and degradation products. A reversed-phase method is typically employed, leveraging the molecule's hydrophobicity.
Causality in Method Design: The choice of a buffered mobile phase at a slightly acidic pH (e.g., 3.5) is critical. Cinchonine possesses two basic nitrogen atoms.[3] Maintaining a consistent, acidic pH ensures these sites are protonated, leading to a stable ionization state and, consequently, sharp, reproducible chromatographic peaks. The C18 stationary phase provides the necessary hydrophobic interaction for effective separation from potential diastereomers (like cinchonidine) and other related alkaloids.[9][10]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Preparation of Mobile Phase:
-
Prepare a 20 mM Potassium Dihydrogen Phosphate buffer.
-
Adjust the pH to 3.5 using dilute phosphoric acid.
-
The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 80:20 (v/v).[9]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Preparation of Standard and Sample Solutions:
-
Diluent: Use the mobile phase or HPLC-grade methanol.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.[10]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition | Source(s) |
| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.5) (20:80, v/v) | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Injection Volume | 10 µL | [9] |
| Column Temperature | 25 °C (Ambient) | [9] |
| Detection | UV at 250 nm | [9] |
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of Cinchonine should be not more than 2.0%. This ensures the system is performing adequately.
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Identify the Cinchonine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity using the area normalization method. The purity is the area of the Cinchonine peak as a percentage of the total area of all peaks detected.
-
Spectroscopic Characterization: Structural Identity
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and structural integrity.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this compound, it is particularly useful for confirming the presence of the hydroxyl (-OH) group, aromatic rings (quinoline), the vinyl group, and the water of hydration.
Protocol:
-
Prepare a KBr (Potassium Bromide) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions: Look for broad bands in the 3500-3200 cm⁻¹ region (O-H stretch from alcohol and water), aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching in the 1650-1450 cm⁻¹ region, and C-O stretching around 1100-1000 cm⁻¹.[11]
B. UV-Visible Spectroscopy
This technique is used to analyze the electronic transitions within the molecule, primarily associated with the quinoline chromophore. It is simple, robust, and can be used for quantitative analysis (assay) in accordance with Beer-Lambert Law.
Protocol:
-
Prepare a stock solution of this compound in 0.1 N Hydrochloric Acid.[12]
-
Create a dilute solution (e.g., 10-20 µg/mL) from the stock solution using the same solvent.
-
Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer, with 0.1 N HCl as the blank.
-
Expected Result: The UV spectrum should exhibit characteristic absorption maxima (λmax) for the quinoline ring system.[13][14]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O).
-
Data Interpretation: The resulting spectra should be consistent with the known structure of Cinchonine. Key features in the ¹H NMR spectrum include signals in the aromatic region (7.5-8.9 ppm) for the quinoline protons, a signal for the vinyl group protons (around 5-6 ppm), and a complex aliphatic region for the quinuclidine ring protons. The presence of exchangeable protons (from -OH and -NH⁺) can also be observed.[15]
Workflow for Spectroscopic Identification
Caption: Integrated workflow for the spectroscopic identification of Cinchonine HCl Dihydrate.
Thermal Analysis: Hydration State and Stability
For a hydrated salt, thermal analysis is indispensable. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, revealing thermal events like melting and decomposition.
Causality in Method Design: TGA is the definitive method to quantify the water content. The theoretical mass loss for two moles of water from one mole of this compound (MW = 366.88 g/mol ) is (2 * 18.02) / 366.88 * 100% ≈ 9.82%. TGA provides an experimental value to compare against this theoretical limit. DSC complements this by showing the energy required to remove the water (an endothermic event) and the melting/decomposition profile of the resulting anhydrous material.[17]
Protocol: TGA and DSC
-
Instrument Setup: Calibrate the TGA and DSC instruments for mass and temperature, respectively.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
Analytical Conditions:
| Parameter | TGA Condition | DSC Condition |
| Temperature Range | 30 °C to 300 °C | 30 °C to 300 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen | Nitrogen |
| Flow Rate | 20-50 mL/min | 20-50 mL/min |
-
Data Interpretation:
-
TGA Thermogram: Observe the mass loss step corresponding to the dehydration. The percentage mass loss should be close to the theoretical value of 9.82% for a dihydrate.
-
DSC Thermogram: Identify the endothermic peak(s) corresponding to dehydration, followed by any thermal events (e.g., melting of the anhydrous form) at higher temperatures. The anhydrous form is reported to melt around 215°C with decomposition.[3]
-
Solid-State Characterization: Crystallinity
Powder X-Ray Diffraction (PXRD) is a critical technique for characterizing the solid-state properties of a crystalline API. It provides a unique diffraction pattern based on the crystal lattice structure, allowing for the confirmation of the crystalline form and the detection of any amorphous content or different polymorphic forms.[18][19]
Causality in Method Design: The crystal structure of an API directly impacts its physical properties, including solubility, stability, and bioavailability. PXRD is the primary tool used to control the crystalline form of the drug substance, a critical quality attribute under ICH guidelines.[4] Any batch-to-batch variation in the PXRD pattern could indicate a change in the solid form, warranting further investigation.
Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powdered sample into a sample holder.
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation.
-
Scan the sample over a suitable 2θ (two-theta) range, typically from 5° to 40°.
-
-
Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline solid. This pattern should be consistent across batches and match the reference pattern for this compound.
Workflow for Solid-State & Thermal Analysis
Caption: Workflow for the solid-state and thermal characterization of Cinchonine HCl Dihydrate.
References
-
Buchler GmbH. Quinine Hydrochloride Dihydrate. [Link]
-
PubChem. This compound (CID 76967806). National Center for Biotechnology Information. [Link]
-
Global Substance Registration System (GSRS). CINCHONIDINE HYDROCHLORIDE DIHYDRATE. [Link]
-
PubChem. Cinchonidine hydrochloride dihydrate (CID 57369780). National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Multicomponent Crystals of an Artemisinin Derivative and Cinchona Alkaloids for Use as Antimalarial Drugs. [Link]
-
CIMTechniques. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
-
Merck Index Online. Cinchonine. [Link]
-
ResearchGate. ¹H NMR spectra of cinchonine, CN-FA, CN-IFA, and CN-MLA. [Link]
-
Pharmaguideline. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]
-
ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. [Link]
-
PubMed. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. [Link]
-
MDPI. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. [Link]
- Google Patents.
-
National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. UV Visible spectra of (a) Cinchonine‐MSs and its corresponding Pd NPs.... [Link]
-
IJRPLS. DEVELOPMENT AND VALIDATION OF UV- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF CINNARIZINE IN BULK AND PHARMACEUTICAL. [Link]
-
Global Substance Registration System (GSRS). CINCHONINE HYDROCHLORIDE. [Link]
-
NIST. Cinchonine - the NIST WebBook. [Link]
-
NIST Technical Series Publications. Standard x-ray diffraction powder patterns: section 17. [Link]
-
SpectraBase. Cinchonine, hydrochloride. [Link]
-
ResearchGate. X-ray powder diffraction patterns of 5-nitrobarbituric acid,.... [Link]
-
ICDD. How to Analyze Drugs Using X-ray Diffraction. [Link]
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- 6. This compound | C19H27ClN2O3 | CID 76967806 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Quinine Hydrochloride Dihydrate - Buchler GmbH [buchler-gmbh.com]
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- 19. icdd.com [icdd.com]
Application Note: Cinchonine Hydrochloride Dihydrate in Pharmaceutical Synthesis
Introduction: The Pseudo-Enantiomeric Advantage
Cinchonine hydrochloride dihydrate (CAS: 5949-12-2) is the hydrochloride salt of Cinchonine, a Cinchona alkaloid. In pharmaceutical synthesis, its primary value lies in its stereochemistry. Cinchonine is the pseudo-enantiomer of Cinchonidine. While they are diastereomers (differing at the C8 and C9 positions), they often behave as enantiomers in catalytic landscapes, providing access to opposite enantiomers of a target product.
This guide details the application of Cinchonine HCl in two critical pharmaceutical workflows: Classical Chiral Resolution via diastereomeric salt formation and Asymmetric Phase-Transfer Catalysis (PTC) for the synthesis of non-natural amino acids.
Key Physiochemical Properties
| Property | Specification | Relevance |
| Formula | Stoichiometry calculations for salt formation. | |
| MW | 366.88 g/mol | Critical for calculating mole equivalents in resolution. |
| Solubility | Soluble in water, ethanol, chloroform.[1][2] | Versatile solvent compatibility for crystallization. |
| Chirality | (8R, 9S) configuration | Induces specific stereoselectivity (typically opposite to Cinchonidine). |
Mechanism of Action
The Chiral Scaffold
The Cinchonine scaffold contains two primary functional groups that drive its reactivity:
-
Quinuclidine Nitrogen (Basic): Acts as a proton acceptor (Brønsted base) or a site for quaternization (PTC precursors).
-
C9-Hydroxyl Group: Functions as a hydrogen bond donor, critical for organizing the transition state in organocatalysis.
Mechanism Visualization
The following diagram illustrates the stereochemical orientation and the "bifunctional" activation mode often utilized in these applications.
Figure 1: Functional map of Cinchonine showing the dual activation sites responsible for chiral recognition.
Application 1: Classical Chiral Resolution (Protocol)
Context: Cinchonine is a "privileged" resolving agent for racemic carboxylic acids (e.g., chiral phosphoric acids, amino acid derivatives like N-acetyl-DL-leucine, or mandelic acid derivatives).
Principle:
Protocol: Resolution of (±)-Mandelic Acid (Model Substrate)
Materials:
-
(±)-Mandelic acid (15.2 g, 100 mmol)
-
Cinchonine (Free base*) (29.4 g, 100 mmol)
-
Solvent: Acetone/Water mixture (9:1 v/v)
-
Note: If starting with Cinchonine HCl, neutralize with 1M NaOH and extract with chloroform to obtain the free base before proceeding.
Step-by-Step Methodology:
-
Dissolution:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the (±)-Mandelic acid and Cinchonine in 300 mL of Acetone/Water (9:1).
-
Heat the mixture to reflux (approx. 60°C) with magnetic stirring until a clear, homogeneous solution is obtained.
-
-
Crystallization (The Critical Step):
-
Remove the heat source and allow the flask to cool slowly to room temperature over 4 hours. Do not force cool with ice immediately; rapid cooling traps the wrong isomer.
-
Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours to maximize yield.
-
-
Filtration:
-
Filter the white crystalline precipitate (the less soluble diastereomeric salt) using a Büchner funnel.
-
Wash the cake with 20 mL of cold acetone.
-
Validation Point: Dry a small sample and check the melting point. The salt should have a sharp melting point compared to the broad range of the mixture.
-
-
Salt Cracking (Liberating the Enantiomer):
-
Suspend the solid salt in 100 mL of 2M HCl.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The Cinchonine remains in the aqueous layer (protonated), while the chiral acid moves to the organic layer.
-
Dry the organic layer over
, filter, and evaporate to obtain (+)-Mandelic acid.
-
-
Recycling the Resolving Agent:
-
Basify the aqueous layer from Step 4 with 4M NaOH until pH > 10. Cinchonine will precipitate.[3]
-
Filter, wash with water, and dry. It can be reused in the next batch.
-
Application 2: Asymmetric Phase-Transfer Catalysis (PTC)
Context: Cinchonine is the precursor for N-benzylcinchoninium chloride, a Phase-Transfer Catalyst used to synthesize non-natural
Protocol: Asymmetric Alkylation of Glycine Imine[4]
Reagents:
-
Catalyst: N-Benzylcinchoninium chloride (10 mol%) - Synthesized by refluxing Cinchonine with benzyl chloride in toluene.
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester.[4]
-
Electrophile: Benzyl bromide (or other alkyl halide).
-
Base: 50% KOH (aq).
-
Solvent: Toluene/Chloroform (7:3).
Workflow Diagram:
Figure 2: Catalytic cycle of Cinchonine-derived PTC alkylation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vial, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and N-Benzylcinchoninium chloride (0.1 equiv).
-
Add Toluene/Chloroform (7:3 v/v) solvent (0.1 M concentration relative to substrate).
-
-
Initiation:
-
Add the alkyl halide (1.2 equiv).
-
Cool the mixture to 0°C.
-
Add 50% aqueous KOH (5.0 equiv) vigorously. High stirring rate is crucial for PTC efficiency.
-
-
Monitoring:
-
Stir at 0°C for 12-24 hours. Monitor consumption of the starting imine by TLC (Hexane/EtOAc 4:1).
-
-
Workup:
-
Dilute with water and extract with Dichloromethane.
-
Wash the organic phase with brine, dry over
, and concentrate.
-
-
Hydrolysis (Optional - to free Amino Acid):
-
Treat the crude imine with 1M citric acid in THF to hydrolyze the Schiff base, releasing the free chiral amino acid ester.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Temperature too high. | Lower reaction temperature to -20°C or -40°C. |
| Low Yield (Resolution) | Salt solubility too high. | Reduce solvent volume or switch to Ethanol/Water mix. |
| Slow Reaction (PTC) | Poor phase contact. | Increase stirring speed (>1000 rpm) or add ultrasound. |
| Emulsion Formation | Base concentration too high. | Dilute the aqueous base slightly or filter through Celite. |
References
-
Review of Cinchona Alkaloids in Catalysis
- Song, C. E. (2009).
-
Phase Transfer Catalysis Mechanism
- O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives". Accounts of Chemical Research, 37(8), 506–517.
- Chiral Resolution Protocols: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Classic text on resolution via diastereomeric salts).
-
Cinchonine Chemical Data
Sources
- 1. Cinchonine [drugfuture.com]
- 2. fao.org [fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 5. Cinchonidine hydrochloride dihydrate | C19H27ClN2O3 | CID 57369780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C19H27ClN2O3 | CID 76967806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6528524B2 - Pharmaceutical compositions containing cinchonine dichlorhydrate - Google Patents [patents.google.com]
Application Note: Protocol for the Synthesis of Derivatives from Cinchonine Hydrochloride Dihydrate
Abstract & Scientific Context
Cinchona alkaloids are privileged chiral scaffolds in asymmetric synthesis.[1][2][3][4] While Cinchonine Hydrochloride Dihydrate is a stable, commercially available salt, its primary utility lies in its conversion into Phase-Transfer Catalysts (PTCs) and Bifunctional Organocatalysts .
This Application Note details the rigorous protocol for synthesizing N-Benzylcinchoninium Chloride , a classic and highly effective Chiral Phase-Transfer Catalyst (CPTC). This derivative is critical for the asymmetric alkylation of glycine Schiff bases (the O'Donnell reaction) and various Michael additions.
Key Technical Insight: The synthesis requires a precise two-stage workflow:
-
Liberation of the Free Base: The hydrochloride salt must be neutralized to restore the nucleophilicity of the quinuclidine nitrogen.
-
Regioselective Quaternization: The reaction with benzyl chloride must be controlled to favor N-alkylation at the quinuclidine bridgehead over O-alkylation at the C9-hydroxyl group.
Chemical Pathway & Mechanism
The transformation relies on the nucleophilic attack of the quinuclidine nitrogen lone pair onto the benzylic carbon of benzyl chloride.
Diagram 1: Derivatization Pathway
Caption: Workflow converting the stable salt precursor into the active Phase-Transfer Catalyst.
Pre-Analytical Considerations & Safety
Reagent Specifications
| Reagent | MW ( g/mol ) | Purity Req. | Role |
| Cinchonine HCl | 366.88 | >98% | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | ACS Grade | Neutralization Agent |
| Benzyl Chloride | 126.58 | >99% | Electrophile (Alkylating Agent) |
| Toluene | 92.14 | Anhydrous | Reaction Solvent |
| Dichloromethane (DCM) | 84.93 | HPLC Grade | Extraction Solvent |
Safety Warnings (Critical)
-
Benzyl Chloride: A potent lachrymator and suspected carcinogen. Handle only in a functioning fume hood. Neutralize spills immediately with aqueous ammonia.
-
Cinchona Alkaloids: Generally low toxicity but bitter taste; avoid inhalation of dust.
-
Toluene: Flammable. Ensure all glassware is grounded if using large scales.
Experimental Protocol
Module A: Preparation of Cinchonine Free Base
Rationale: The hydrochloride salt blocks the quinuclidine nitrogen. Neutralization is non-negotiable before alkylation.
-
Dissolution: In a 500 mL separatory funnel, suspend 10.0 g (27.2 mmol) of this compound in 150 mL of distilled water .
-
Neutralization: Slowly add 20 mL of 20% (w/v) NaOH solution. Shake vigorously. The solution will turn cloudy as the free base precipitates.
-
Check pH: Ensure pH > 12.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).-
Note: Cinchonine free base is moderately soluble in DCM.
-
-
Drying: Combine the organic layers, wash with brine (50 mL) , and dry over anhydrous Sodium Sulfate (Na
SO ) . -
Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap at 40°C).
-
Yield Check: Expect ~7.5–8.0 g of white crystalline solid (Cinchonine Free Base).
-
Checkpoint: If the solid is oily, recrystallize from Ethanol/Water before proceeding.
-
Module B: Synthesis of N-Benzylcinchoninium Chloride
Rationale: Toluene is chosen over Acetone for this protocol. While Acetone is common in teaching labs, Toluene's higher boiling point (110°C) drives the reaction to completion faster and ensures the product precipitates out as a pure solid, simplifying workup.
Diagram 2: Reaction Setup Workflow
Caption: Step-by-step unit operations for the quaternization reaction.
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
or N line). -
Charging: Add 5.88 g (20 mmol) of Cinchonine Free Base (from Module A).
-
Solvent: Add 100 mL of Anhydrous Toluene . Stir to create a suspension/solution.
-
Note: The free base may not dissolve completely at RT, but will dissolve upon heating.
-
-
Reagent Addition: Add 3.45 mL (30 mmol, 1.5 equiv) of Benzyl Chloride via syringe.
-
Reaction: Heat the mixture to reflux (oil bath ~115°C) .
-
Observation: The mixture typically becomes clear initially, then a precipitate (the quaternary salt) begins to form after 1–2 hours.
-
Duration: Reflux for 4–6 hours . (Overnight reflux is acceptable but rarely necessary in Toluene).
-
-
Workup:
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with:
- mL Cold Toluene (to remove unreacted Benzyl Chloride).
- mL Diethyl Ether (to remove Toluene and facilitate drying).
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Quality Control & Characterization
The product should be a white to off-white crystalline solid.
| Test | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 250–260°C (Decomposition) | Capillary Method |
| Specific Rotation | Polarimetry | |
| 1H NMR | Diagnostic peaks for Benzyl group and Quinuclidine | DMSO-d6 or CD |
Troubleshooting Guide:
-
Sticky Solid: If the product oils out, redissolve in a minimum amount of hot methanol and add ethyl acetate until cloudy. Let stand to recrystallize.
-
Low Yield: Ensure the starting Cinchonine was fully neutralized. The HCl salt will not react with Benzyl Chloride.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. -
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.
-
Organic Syntheses. (2011). "Preparation of N-Benzylcinchoninium Salts." Organic Syntheses, Coll. Vol. 10.
-
Sigma-Aldrich. (2024). "N-Benzylcinchoninium chloride Product Specification."
Sources
The Strategic Application of Cinchonine Hydrochloride Dihydrate in the Enantioselective Synthesis of Chiral Amines
Abstract
Chiral amines are indispensable building blocks in modern synthetic chemistry, particularly within the pharmaceutical industry where the stereochemistry of a molecule dictates its pharmacological activity. This comprehensive guide details the strategic use of cinchonine hydrochloride dihydrate, a readily available and cost-effective Cinchona alkaloid, in the synthesis of enantiomerically enriched amines. We will explore two primary methodologies: the classical approach of chiral resolution via diastereomeric salt formation and the more advanced strategy of asymmetric organocatalysis. This document provides in-depth mechanistic insights, validated experimental protocols, and data interpretation to empower researchers, scientists, and drug development professionals in leveraging cinchonine for stereocontrolled amine synthesis.
Introduction: The Imperative of Chirality in Amine Synthesis
The biological activity of pharmaceuticals, agrochemicals, and other fine chemicals is often confined to a single enantiomer. The "wrong" enantiomer can be inactive or, in some cases, cause detrimental side effects. Consequently, the development of robust and efficient methods for producing enantiopure compounds is a cornerstone of chemical synthesis.[1][] Chiral amines, in particular, are prevalent motifs in a vast array of bioactive molecules.
Cinchona alkaloids, such as cinchonine, have a storied history in asymmetric synthesis, dating back to early resolution experiments.[3][4][5] These naturally derived compounds are valued for their rigid chiral scaffold, commercial availability, and tunable structure.[1][6] Cinchonine, a diastereomer of cinchonidine and a pseudoenantiomer of quinine, serves as a powerful tool for inducing chirality.[1][7] This guide focuses on the practical application of its hydrochloride dihydrate salt form, addressing its use both as a resolving agent and as a precursor to potent organocatalysts.
Foundational Principles: How Cinchonine Dictates Stereochemistry
The efficacy of cinchonine and its derivatives in asymmetric synthesis stems from its unique molecular architecture, which allows for multiple, simultaneous non-covalent interactions with substrates. This "bifunctional catalysis" model is key to creating a highly organized, chiral transition state.[8]
-
The Quinuclidine Nitrogen: The tertiary amine on the quinuclidine ring is a Brønsted base. It can deprotonate a nucleophile, increasing its reactivity, or act as a Lewis base.[8]
-
The C9-Hydroxyl Group: This secondary alcohol is a crucial hydrogen-bond donor. It activates the electrophile (e.g., an imine or an α,β-unsaturated ketone), lowering its LUMO and orienting it within the chiral pocket.[8]
-
The Quinoline Ring System: The large, aromatic quinoline group provides steric bulk and can participate in π-π stacking interactions, further organizing the transition state assembly to favor the formation of one enantiomer over the other.
When modified, for instance by converting the C9-hydroxyl to a primary amine or a thiourea group, the catalytic power and scope of the Cinchona scaffold are significantly expanded, enabling a broader range of asymmetric transformations.[9][10][11]
Methodology I: Chiral Resolution of Racemic Amines
Chiral resolution is a robust and widely practiced technique for separating enantiomers. The strategy involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.[][5][12]
While cinchonine (a base) is used to resolve racemic acids, the principle is inverted to resolve racemic amines.[5][13] An enantiopure chiral acid is used as the resolving agent. Cinchonine's role here is often in the synthesis of the target amine or as a benchmark against which other chiral selectors are compared. The following protocol outlines the general, fundamental procedure.
Protocol 3.1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol describes the resolution of a generic racemic amine using an enantiopure chiral acid, such as (+)-Tartaric Acid or (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), illustrating the foundational technique.[5][12]
Materials:
-
Racemic amine
-
Enantiopure chiral resolving acid (e.g., (+)-DPTTA)
-
Suitable solvent (e.g., Methanol, Ethanol, Acetone)
-
2 M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., Diethyl ether, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen crystallization solvent (e.g., methanol). Gentle heating may be required.
-
In a separate flask, dissolve the chiral resolving acid (0.5 - 1.0 equivalents) in the same solvent.
-
Slowly add the acid solution to the stirring amine solution at room temperature. The formation of a precipitate (the diastereomeric salts) may be observed.
-
Stir the resulting slurry for a predetermined time (e.g., 1-2 hours) at room temperature to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Heat the mixture gently until the precipitate redissolves completely, creating a saturated solution.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask or adding a seed crystal of the desired diastereomer can be beneficial.
-
Once crystallization begins, cool the flask further in an ice bath or refrigerator for several hours to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the mother liquor, which is now enriched in the more soluble diastereomer.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the collected crystals of the diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10), which neutralizes the chiral acid and liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.
-
The enantiomerically enriched amine from the mother liquor can also be recovered by basification and extraction, though it will be the opposite enantiomer.
-
Methodology II: Asymmetric Organocatalysis
A more modern and atom-economical approach is to use a chiral catalyst to directly synthesize the desired enantiomer. Modified Cinchona alkaloids are exceptionally effective organocatalysts for forming C-N bonds stereoselectively.[11][14] The Mannich reaction, which produces β-amino carbonyl compounds, is a prime example.[1][11][15]
This compound can be readily converted to the free base or modified derivatives needed for these catalytic applications. The following protocol is a representative example of a cinchonine-derivative-catalyzed asymmetric Mannich reaction.
Protocol 4.1: Asymmetric Mannich Reaction Catalyzed by a Cinchonine-Derived Thiourea
This protocol is based on published methodologies for the synthesis of chiral β-amino ketones using a bifunctional cinchonine-derived catalyst.[9][10] The thiourea catalyst simultaneously activates the imine via hydrogen bonding and uses its tertiary amine to generate a nucleophilic enolate.
Catalyst Preparation (Conceptual): The required 9-amino-9-deoxy-epi-cinchonine precursor can be synthesized from cinchonine. This is then reacted with an isothiocyanate to form the thiourea catalyst. For this protocol, we assume the catalyst is available.
Materials:
-
Aldimine (e.g., N-tosylbenzaldimine) (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.5-2.0 equiv)
-
Cinchonine-derived thiourea catalyst (5-10 mol%)
-
Anhydrous solvent (e.g., Diethyl ether, Toluene, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aldimine (e.g., 0.5 mmol, 1.0 equiv) and the cinchonine-derived thiourea catalyst (e.g., 0.025 mmol, 5 mol%).
-
Dissolve the solids in the anhydrous solvent (e.g., 2.5 mL of diethyl ether).
-
Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
-
Reaction Execution:
-
Add the ketone (e.g., 0.75 mmol, 1.5 equiv) to the cooled solution via syringe.
-
Stir the reaction mixture vigorously at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from 12 to 48 hours depending on the substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the chiral β-amino ketone.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Data Presentation and Visualization
Illustrative Reaction Data
The performance of Cinchona alkaloid catalysts is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical results for the asymmetric Mannich reaction.
| Entry | Catalyst (mol%) | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Cinchonine-Thiourea (10%) | Acetophenone | Et₂O | -20 | 24 | 95 | 72[10] |
| 2 | Cinchonine-Thiourea (10%) | Cyclohexanone | Et₂O | -20 | 36 | 92 | 78 |
| 3 | Cinchonine-Urea (10%) | Acetophenone | Toluene | -30 | 48 | 88 | 85[11] |
| 4 | Cinchonine-Urea (10%) | Propiophenone | CH₂Cl₂ | -30 | 48 | 90 | 91 |
Data is representative and synthesized from typical literature values for illustrative purposes.[9][10][11]
Mechanistic and Workflow Diagrams
Visualizing the processes provides clarity on both the molecular interactions and the experimental sequence.
Caption: Dual activation mechanism of the cinchonine-thiourea catalyst.
Caption: Step-wise workflow for amine resolution by fractional crystallization.
Conclusion and Future Outlook
This compound remains a highly relevant and powerful chiral resource for the synthesis of enantiopure amines. Its application spans both classical resolution techniques and modern organocatalytic C-N bond-forming reactions. The principles of bifunctional catalysis, involving simultaneous activation of both nucleophile and electrophile, provide a rational basis for designing highly selective transformations. By understanding the underlying mechanisms and following robust protocols, researchers can effectively harness the stereodirecting power of this Cinchona alkaloid to access valuable, enantiomerically pure building blocks for drug discovery and development. Future research will likely focus on the development of novel, even more active cinchonine-derived catalysts and their immobilization on solid supports for enhanced recyclability and application in continuous flow processes.[6]
References
-
France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1279–1283. Available at: [Link]
-
Duan, J. D., & Li, P. F. (2014). The Development of Asymmetric Primary Amine Catalysts Based on Cinchona Alkaloids. Request PDF. Available at: [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. PMC. Available at: [Link]
-
Gaki, A., et al. (2015). Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Kyushu University Institutional Repository. Available at: [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]
-
Boutureira, O., et al. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journals. Available at: [Link]
-
Lou, S., et al. (2005). Asymmetric Mannich Reactions of β-Keto Esters with Acyl Imines Catalyzed by Cinchona Alkaloids. Sci-Hub. Available at: [Link]
-
Singh, P. P., & Kumar, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2558-2602. Available at: [Link]
-
Crotti, S., et al. (2020). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PMC. Available at: [Link]
-
Yang, W., & Du, D. M. (2013). Cinchona-based squaramide-catalysed cascade aza-Michael-Michael addition: enantioselective construction of functionalized spirooxindole tetrahydroquinolines. PubMed. Available at: [Link]
-
Lanza, F., et al. (2023). Understanding Chiral Proton Catalysis using Cinchonium Derivatives in aza-Michael Additions. Universidad de Zaragoza. Available at: [Link]
-
Buchler GmbH. Aza-Michael Addition catalyzed by Cinchonine. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 7. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Cinchonamine Squaramide Catalyzed Asymmetric aza-Michael Reaction: Dihydroisoquinolines and Tetrahydropyridines [academia.edu]
- 9. d-nb.info [d-nb.info]
- 10. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
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- 15. Sci-Hub. Asymmetric Mannich Reactions of β-Keto Esters with Acyl Imines Catalyzed by Cinchona Alkaloids / Journal of the American Chemical Society, 2005 [sci-hub.jp]
Application Note & Protocols: Immobilization of Cinchonine on Solid Supports for Heterogeneous Catalysis
Abstract
Cinchonine, a prominent member of the Cinchona alkaloid family, is a cornerstone in the field of asymmetric organocatalysis, prized for its ability to induce chirality in a wide array of chemical transformations.[1][2] However, its application in homogeneous systems presents significant challenges in catalyst separation, recovery, and reuse, hindering its cost-effectiveness and scalability. Immobilization of Cinchonine onto solid supports transforms it into a heterogeneous catalyst, effectively mitigating these issues.[1][3] This guide provides a comprehensive overview of the strategies, materials, and protocols for the successful immobilization of Cinchonine, tailored for researchers, chemists, and drug development professionals. We will explore the rationale behind selecting appropriate solid supports, detail various chemical immobilization strategies, and provide step-by-step protocols for practical implementation. Furthermore, we will cover essential characterization techniques to validate the success of the immobilization and evaluate the performance of the resulting heterogeneous catalyst.
The Strategic Imperative for Immobilization
The transition from a homogeneous to a heterogeneous catalytic system is a critical step towards developing more sustainable and industrially viable chemical processes. While soluble Cinchonine catalysts often exhibit high activity and enantioselectivity, their recovery from the reaction mixture can be complex and energy-intensive.
Key Advantages of Immobilization:
-
Simplified Recovery and Reusability: The catalyst can be easily separated from the reaction medium by simple filtration or, in the case of magnetic supports, by applying an external magnetic field.[4][5] This allows for multiple reaction cycles, drastically reducing catalyst cost and waste.[6]
-
Enhanced Stability: Anchoring the catalyst to a solid support can sometimes improve its thermal and chemical stability compared to its soluble counterpart.[7]
-
Suitability for Continuous Flow Processes: Immobilized catalysts are ideal for packed-bed reactors in continuous flow systems, enabling process intensification, better heat and mass transfer, and consistent product quality.[6][8][9]
-
Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst into the product stream, which is a critical consideration in pharmaceutical synthesis.[3]
However, researchers must be aware of potential challenges, such as a possible reduction in catalytic activity or enantioselectivity due to steric hindrance or altered microenvironment around the active site.[10] Careful selection of the support and immobilization strategy is paramount to overcoming these limitations.
Selecting the Optimal Solid Support
The choice of solid support is a foundational decision that dictates the mechanical, chemical, and catalytic properties of the final material. The ideal support should be inert, possess a high surface area, be mechanically robust, and have a surface that is amenable to chemical functionalization.
| Support Material | Key Characteristics & Advantages | Disadvantages |
| Silica Gel (SiO₂) | High surface area, excellent mechanical and thermal stability, well-defined surface chemistry (silanol groups) for easy functionalization.[11][12] | Can be prone to dissolution under strongly basic conditions. Pore structure can be irregular.[13] |
| Controlled Pore Glass (CPG) | Uniform and tunable pore size, rigid structure, ideal for high-pressure flow applications.[6][9] | Lower surface area compared to silica gel; generally more expensive. |
| Magnetic Nanoparticles (Fe₃O₄) | Superparamagnetic nature allows for rapid separation with a magnet.[5] High surface-area-to-volume ratio.[14] | Prone to aggregation without a stabilizing shell (e.g., silica). Potential for metal leaching if not properly coated.[15] |
| Polymeric Resins (e.g., Polystyrene) | High functionalization capacity, can be designed to be soluble or insoluble, swelling properties can enhance substrate access.[10][16] | Lower mechanical and thermal stability than inorganic supports. Potential for significant swelling/shrinking with solvent changes. |
Chemical Strategies for Cinchonine Immobilization
The method used to attach Cinchonine to the support determines the robustness and stability of the final catalyst. Covalent attachment is strongly preferred to minimize leaching.
Caption: Major strategies for immobilizing Cinchonine on solid supports.
A. Covalent Attachment via Linkers: This is a highly versatile and common method, particularly for silica-based supports. It involves a bifunctional molecule that first binds to the support and then provides a reactive group to couple with Cinchonine. For instance, an isocyanate-functionalized silane can react with the silanol groups on the silica surface and subsequently with the C9 hydroxyl group of Cinchonine.[12]
B. "Click" Chemistry: This approach offers high efficiency and specificity under mild reaction conditions.[11] A popular example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This requires pre-functionalization of the support with an azide group and the Cinchonine molecule with a terminal alkyne (or vice-versa), ensuring a highly stable triazole linkage.[6][12]
C. Physical Adsorption: This is the simplest method, relying on non-covalent interactions like hydrogen bonds and van der Waals forces.[14] While easy to perform, the catalyst is prone to leaching from the support surface, especially during washing or with changes in solvent polarity, making it less reliable for repeated use.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for two robust covalent immobilization methods.
Protocol 1: Immobilization on Silica Gel via a Silane Linker
This protocol describes the covalent attachment of Cinchonine to silica gel using (3-Isocyanatopropyl)triethoxysilane (ICPTES) as a linker, targeting the C9-hydroxyl group of the alkaloid.
Caption: Workflow for Cinchonine immobilization on silica gel.
Materials:
-
Silica gel (high purity, for chromatography, 60 Å, 230-400 mesh)
-
Cinchonine hydrochloride dihydrate (or free base Cinchonine)
-
(3-Isocyanatopropyl)triethoxysilane (ICPTES, >95%)
-
Hydrochloric acid (HCl, concentrated)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, Soxhlet extractor, vacuum oven.
Procedure:
-
Support Activation: a. Suspend 10.0 g of silica gel in 100 mL of 6 M HCl. b. Stir vigorously for 4 hours at room temperature to remove metallic impurities and protonate silanol groups. c. Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7). d. Dry the activated silica gel in an oven at 120°C for 24 hours. Cool under vacuum before use.
-
Causality Note: Acid washing cleans the silica surface and ensures a high density of reactive silanol (-OH) groups are available for the subsequent silanization step.
-
-
Silanization with ICPTES Linker: a. In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 10.0 g of dried silica gel in 100 mL of anhydrous toluene. b. Add 5.0 mL of ICPTES to the suspension. c. Heat the mixture to reflux and maintain for 24 hours with constant stirring. d. Cool the mixture to room temperature. Filter the functionalized silica (ICPTES-Silica) and wash thoroughly with toluene (3 x 50 mL) and then DCM (3 x 50 mL). e. Dry the ICPTES-Silica under vacuum at 60°C overnight.
-
Causality Note: Refluxing in a non-protic solvent like toluene ensures the ethoxy groups of the silane react with the surface silanols to form stable Si-O-Si bonds, creating a surface decorated with reactive isocyanate (-NCO) groups.
-
-
Coupling of Cinchonine: a. If using this compound: Suspend 1.5 g in 50 mL of anhydrous methanol and add a slight excess of TEA (~1.5 mL) to neutralize the HCl and form the free base. Stir for 1 hour, then remove the solvent under reduced pressure. Re-dissolve the resulting Cinchonine free base in 100 mL of anhydrous toluene. b. If using Cinchonine free base: Dissolve 1.2 g in 100 mL of anhydrous toluene. c. In a flame-dried flask under nitrogen, add the 10.0 g of dried ICPTES-Silica to the Cinchonine/toluene solution. d. Heat the suspension to 80°C and stir for 48 hours.
-
Causality Note: The nucleophilic C9-hydroxyl group of Cinchonine attacks the electrophilic carbon of the surface-bound isocyanate group, forming a stable urethane linkage.
-
-
Washing and Capping: a. Cool the mixture and filter the solid catalyst. b. To ensure all non-covalently bound Cinchonine is removed, perform a Soxhlet extraction of the solid material with DCM for 24 hours. c. (Optional but recommended) To cap any unreacted isocyanate groups, suspend the material in 50 mL of anhydrous methanol and stir for 6 hours. d. Filter the final material and dry in a vacuum oven at 50°C for 24 hours.
-
Causality Note: Soxhlet extraction is a rigorous washing method that provides definitive proof of covalent attachment. If Cinchonine were merely adsorbed, it would be washed away during this step.
-
Protocol 2: Immobilization on Silica-Coated Magnetic Nanoparticles (MNPs)
This protocol utilizes the popular EDC/NHS coupling chemistry to form a stable amide bond between a carboxyl-modified Cinchonine derivative and an amine-functionalized MNP support.
Caption: Workflow for Cinchonine immobilization on magnetic nanoparticles.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Cinchonine derivative with a carboxylic acid handle (e.g., prepared by reacting Cinchonine with succinic anhydride)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanol, deionized water, phosphate buffer (pH ~6.5)
-
Neodymium magnet, sonicator, mechanical stirrer.
Procedure:
-
Synthesis of MNPs (Fe₃O₄): a. Dissolve FeCl₃·6H₂O (4.8 g) and FeCl₂·4H₂O (1.8 g) in 100 mL of deionized water under a nitrogen atmosphere with vigorous mechanical stirring. b. Heat the solution to 80°C. Rapidly add 10 mL of NH₄OH (25%). A black precipitate will form immediately. c. Continue stirring for 1 hour at 80°C. d. Cool to room temperature. Use a strong magnet to collect the black Fe₃O₄ nanoparticles. Decant the supernatant and wash the MNPs with deionized water (3x) and ethanol (2x).
-
Causality Note: Co-precipitation of Fe²⁺ and Fe³⁺ ions in a 1:2 molar ratio under basic conditions is a standard and reliable method for producing superparamagnetic Fe₃O₄ nanoparticles.
-
-
Silica Coating (Fe₃O₄@SiO₂): a. Disperse the washed MNPs in a mixture of 160 mL ethanol and 40 mL deionized water. Sonicate for 15 minutes. b. Add 10 mL of NH₄OH (25%) and heat to 40°C with stirring. c. Add 2.0 mL of TEOS dropwise over 30 minutes. d. Continue the reaction for 12 hours. e. Collect the silica-coated MNPs (Fe₃O₄@SiO₂) with a magnet, wash with ethanol and water, and dry.
-
Causality Note: The silica shell provides chemical stability, prevents oxidation of the iron core, and presents a surface rich in hydroxyl groups for further functionalization, similar to silica gel.
-
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂): a. Disperse 1.0 g of Fe₃O₄@SiO₂ in 50 mL of anhydrous ethanol. b. Add 1.0 mL of APTES and reflux the mixture for 12 hours. c. Collect the amine-functionalized MNPs with a magnet, wash thoroughly with ethanol to remove unreacted APTES, and dry under vacuum.
-
Causality Note: APTES grafts primary amine groups onto the silica surface, which will serve as the nucleophilic anchor points for coupling with the activated Cinchonine derivative.
-
-
Immobilization of Carboxy-Cinchonine: a. In a separate flask, dissolve the carboxyl-functionalized Cinchonine derivative (100 mg), EDC (75 mg), and NHS (45 mg) in 20 mL of phosphate buffer (pH 6.5). Stir at room temperature for 2 hours.
-
Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines. b. Disperse the amine-functionalized MNPs (500 mg) in 20 mL of the same phosphate buffer and sonicate briefly. c. Add the activated Cinchonine solution to the MNP suspension. d. Shake or stir the mixture gently at room temperature for 24 hours. e. Collect the final catalyst (Cinchonine-MNP) with a magnet. Wash sequentially with water, ethanol, and DCM. f. Dry the catalyst under vacuum at 40°C.
-
Characterization and Performance Validation
Confirming the successful immobilization and quantifying the performance of the new heterogeneous catalyst is a critical, self-validating step.
| Technique | Purpose | Expected Outcome for Successful Immobilization |
| FTIR Spectroscopy | Confirm covalent attachment by identifying key functional groups. | Appearance of characteristic Cinchonine peaks (e.g., quinoline ring vibrations) and linker bonds (e.g., urethane C=O stretch) on the support's spectrum.[12][17] |
| Thermogravimetric Analysis (TGA) | Quantify the organic loading (amount of Cinchonine) on the support. | A distinct weight loss step at temperatures corresponding to the decomposition of the organic moiety, allowing calculation of mmol of catalyst per gram of support. |
| Elemental Analysis (CHN) | Quantify loading by measuring the nitrogen content. | A measurable percentage of nitrogen, which can be directly correlated to the amount of immobilized Cinchonine. |
| Catalytic Test | Measure the activity and enantioselectivity in a model reaction (e.g., Michael addition). | The catalyst should show significant activity and enantioselectivity. Compare results (yield, %ee) to the homogeneous counterpart under identical conditions.[6][8] |
| Recyclability & Leaching Test | Assess the stability and reusability of the catalyst. | The catalyst should maintain high activity and enantioselectivity over multiple cycles (e.g., 5-10 runs) with minimal drop-off.[6] Analysis of the reaction supernatant (e.g., by HPLC) should show no detectable Cinchonine, confirming the absence of leaching.[18] |
Conclusion
The immobilization of this compound on solid supports is a powerful strategy to bridge the gap between laboratory-scale organocatalysis and practical, industrial applications. By converting the catalyst into a recoverable and reusable heterogeneous form, researchers can develop more economical and environmentally benign synthetic processes. Success hinges on a logical selection of the support material and a robust covalent attachment strategy. The protocols and characterization methods detailed in this guide provide a solid foundation for scientists to develop their own high-performance, immobilized Cinchonine catalysts for asymmetric synthesis and beyond.
References
- A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. (2002). MDPI e-Conferences.
- Polymer Anchored Cinchona Alkaloids: Synthesis and their Applications in Organo-Catalysis. (2025). PubMed.
- Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads: Applications in Batch and Continuous Flow. ResearchGate.
- Highly efficient immobilization of Cinchona alkaloid derivatives to silica gel via click chemistry. (2006). University of Vienna - u:cris-Portal.
- Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives. (2023). Beilstein Journal of Organic Chemistry.
- Cinchona Alkaloids Tethered on Porous Silica as Enantioselective Heterogeneous Catalysts. ResearchGate.
- Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. (2018). Chemical Society Reviews.
- Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantioselective reactions. (2024). RSC Publishing.
- Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass Beads: Applications in Batch and Continuous Flow. (2022). Thieme E-Books & E-Journals.
- Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. (2025). The Journal of Physical Chemistry C.
- Electrochemical Behavior of Some Cinchona Alkaloids by Using Screen-Printed Electrodes. (2025). MDPI.
- Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications. (2024). RSC Advances.
- Application of Iron Magnetic Nanoparticles in Protein Immobilization. (2014). MDPI.
- an update Recent progress in magnetic nanoparticles and mesoporous materials for enzyme immobilization. (2021). SciELO.
- A green access to supported cinchona alkaloid amide catalysts for heterogeneous enantioselective allylsilylation of aldehydes and process intensity evaluation in batch and flow. ResearchGate.
- Magnetic nanoparticles: a versatile carrier for enzymes in bio‐processing sectors. (2021). IET Nanobiotechnology.
- Investigation of Enzyme Immobilization Effects on its Characteristics. (2016). Journal of Human, Environment and Health Promotion.
- Tannin. Wikipedia.
Sources
- 1. Polymer Anchored Cinchona Alkaloids: Synthesis and their Applications in Organo-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic nanoparticles: a versatile carrier for enzymes in bio‐processing sectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00734E [pubs.rsc.org]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantios ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06234A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.org [mdpi.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tannin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in Cinchonine hydrochloride dihydrate reactions
Topic: Troubleshooting Low Enantioselectivity (ee) in Asymmetric Synthesis Catalyst: Cinchonine Hydrochloride Dihydrate (CAS: 5949-11-1 / 206986-88-1) Audience: Organic Chemists, Process Development Scientists
Introduction: The "Check Engine" Diagnostic
Welcome to the Technical Support Center. If you are observing low enantiomeric excess (ee < 50%) or inconsistent results using this compound, you are likely facing an issue with interfacial ion-pairing or non-selective background reactions .
Unlike the free base (Cinchonine), the Hydrochloride salt is a pre-protonated species, typically employed as a Phase Transfer Catalyst (PTC) or a Chiral Proton Source . The "Dihydrate" designation is critical—the lattice water can either facilitate interfacial transfer or disrupt the hydrogen-bonding network required for stereocontrol.
Diagnostic Workflow
Before altering your substrate, trace your issue through this logic gate to identify the root cause.
Caption: Figure 1. Diagnostic logic tree for isolating the root cause of low enantioselectivity in Cinchona-alkaloid mediated reactions.
Critical Parameter Optimization
A. The "Dihydrate" Variable: Water Management
The dihydrate form contains two water molecules per catalyst molecule.
-
Scenario A: Solid-Liquid PTC (Anhydrous Base, e.g., KOH/K2CO3 in Toluene).
-
Risk:[1] The lattice water releases into the organic phase, coating the base surface or competing for H-bonds at the C9-OH site.
-
Solution: You must dry the catalyst. Azeotropic distillation with toluene is preferred over oven drying, which can degrade the quaternary ammonium sites if present or cause discoloration.
-
-
Scenario B: Liquid-Liquid PTC (Aq. NaOH / Organic Solvent). [2][3]
-
Risk:[1] Negligible. The lattice water merges with the aqueous phase.
-
Optimization: Here, the issue is usually hydration shells . The Chloride ion (from HCl) is highly hydrophilic. It drags a large hydration shell into the interface, preventing tight contact with the substrate.
-
Fix: Add a pinch of inorganic salt (e.g., NaCl or Na2SO4) to the aqueous phase to "salt out" the catalyst, forcing it to the interface.
-
B. Solvent & Ion-Pairing Mechanics
Enantioselectivity in Cinchonine HCl catalysis relies on the formation of a Tight Contact Ion Pair between the protonated quinuclidine nitrogen and the anionic substrate (enolate).
| Solvent Class | Dielectric Constant | Ion Pair Status | Expected ee | Recommendation |
| Polar Aprotic (DMF, DMSO) | High (>30) | Solvent-Separated (Loose) | Low (<10%) | AVOID. The cation and anion are too far apart for chiral induction. |
| Protic (MeOH, EtOH) | High | Solvated/H-bonded | Low | AVOID. Solvent competes for H-bonding sites. |
| Chlorinated (DCM, CHCl3) | Moderate (4-9) | Contact Ion Pair | Moderate-High | GOOD. Standard starting point. |
| Aromatic (Toluene, Xylene) | Low (<2.5) | Tight Contact Ion Pair | High | BEST. Maximizes chiral communication. |
C. The Counter-Ion Effect (Chloride vs. Bromide)
You are using the Hydrochloride salt. Chloride (
-
Problem: In non-polar solvents,
binds very tightly to the catalyst, sometimes preventing the substrate anion from displacing it to form the active catalytic complex. -
Protocol Adjustment: If yield is low, perform an in situ counter-ion exchange. Add 1.0 equivalent of KBr or NaI to the reaction. The softer halide often facilitates faster exchange dynamics.
Detailed Experimental Protocols
Protocol 1: Purification of Cinchonine Hydrochloride
Commercial purity varies (85-95%), often containing Dihydrocinchonine (an impurity that is catalytically active but may have different kinetics).
-
Dissolution: Dissolve 5.0 g of commercial Cinchonine HCl dihydrate in a minimum amount of hot ethanol (~60°C).
-
Precipitation: Add warm diethyl ether dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight. Rapid cooling traps impurities.
-
Collection: Filter the white needles.
-
Drying:
-
For Anhydrous use: Dry at 60°C under high vacuum (0.1 mmHg) for 24h over
. -
For Aqueous PTC: Air dry or mild vacuum is sufficient.
-
Protocol 2: Standard O'Donnell Alkylation (Benchmark)
Use this reaction to validate your catalyst batch quality.
Reagents:
-
Alkyl Halide (Electrophile)
-
Cinchonine HCl Dihydrate (10 mol%)
-
50% KOH (aq)
-
Toluene[6]
Step-by-Step:
-
Setup: Charge a vial with Substrate (1.0 equiv) and Cinchonine HCl (0.1 equiv).
-
Solvent: Add Toluene (0.1 M concentration relative to substrate).
-
Base: Add 50% aq. KOH (10 equiv). Note: The volume will be small; vigorous stirring is essential.
-
Electrophile: Add Alkyl Halide (1.2 equiv) dropwise.
-
Agitation: Stir at 1200 RPM . The reaction is diffusion-controlled. Slow stirring = Low ee.
-
Temperature: Maintain 0°C.
-
Checkpoint: If reaction is too slow at 0°C, add 5 mol% Tetrabutylammonium Bromide (TBAB) as a co-catalyst (warning: may lower ee slightly) or switch to room temp.
-
Frequently Asked Questions (FAQs)
Q: I am getting the opposite enantiomer than reported in literature. Why? A: Check if you are using Cinchonine (yields S-product typically in alkylations) or Cinchonidine (yields R). They are pseudo-enantiomers.[2][4][7] Also, verify the priority rules of your specific substrate; changing a substituent from Methyl to Phenyl can flip the Cahn-Ingold-Prelog (R/S) designation without changing the actual spatial geometry.
Q: Can I use the free base Cinchonine instead of the HCl salt? A: Only if you add an external acid or if the reaction mechanism is purely H-bond donor based (bifunctional). For Phase Transfer Catalysis, the nitrogen must be quaternized or protonated to carry the anion. The HCl salt provides this protonation. Using free base in a neutral PTC reaction will result in 0% conversion .
Q: My ee is stuck at 60%. How do I break the ceiling? A:
-
Dilution: Dilute the reaction. Lower concentrations often favor the specific catalyst-substrate interaction over background aggregation.
-
Derivatization: The HCl salt is a "First Generation" catalyst. If optimization fails, you may need to alkylate the quinuclidine nitrogen (e.g., N-benzyl cinchoninium chloride) to increase steric bulk and lipophilicity. This is the standard "O'Donnell" upgrade.
References
-
BenchChem. Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts. (2025).[8][9][10] Retrieved from .
-
O'Donnell, M. J., et al. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society, 111(6), 2353-2355. (1989).[2][5]
-
MacMillan Group. Cinchona Alkaloids in Asymmetric Catalysis.[2] Princeton University. Retrieved from .
-
Sigma-Aldrich (Merck). Cinchona Alkaloids - Product Guide and Applications. Retrieved from .
- Song, C. E.Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH, Weinheim. (2009).
Sources
- 1. dovepress.com [dovepress.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unitesi.unive.it [unitesi.unive.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Cinchonine Hydrochloride Dihydrate Catalysis
Core Directive & Scientific Foundation
Cinchonine hydrochloride dihydrate (Cin-HCl·2H₂O) is a "privileged structure" in asymmetric synthesis. Unlike fully synthetic chiral catalysts, it is a bio-sourced pseudoenantiomer of Cinchonidine, typically providing access to non-natural amino acid isomers (often the R-enantiomer in alkylations, though priority rules vary).
While often used as a precursor to synthesize N-benzyl quaternary ammonium salts (the "Cin-Quat" catalysts), Cin-HCl·2H₂O itself acts as a potent bifunctional catalyst . It operates at the interface of aqueous and organic phases (Phase Transfer Catalysis) or via hydrogen-bonding activation in the organic phase.
The "Dihydrate" Variable
The "dihydrate" designation is not merely a storage specification; it is a stoichiometric variable.
-
Molecular Weight: 368.9 g/mol (anhydrous) vs. 404.9 g/mol (dihydrate). Failing to account for this ~10% mass difference leads to under-loading of the catalyst.
-
Lattice Water: In strictly anhydrous hydrogen-bonding catalysis, the lattice water can hydrolyze sensitive substrates (e.g., imines). In biphasic PTC, this water is negligible compared to the aqueous phase.
Mechanism & Causality (The "Engine")
To troubleshoot, one must understand the "Interfacial Ion-Pairing" mechanism.
-
Deprotonation: The inorganic base (KOH/NaOH) deprotonates the acidic substrate (e.g., Glycine Schiff Base) at the interface.
-
Ion Exchange: The Cinchonine cation (protonated quinuclidine) forms a tight, chiral contact ion pair with the enolate anion.
-
Reaction: This lipophilic ion pair migrates into the organic bulk (or stays at the interface) where it reacts with the electrophile. The chiral scaffold of Cinchonine blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Visualization: The Interfacial Catalytic Cycle
The following diagram illustrates the Phase Transfer Cycle, highlighting the critical "Chiral Ion Pair" stage where stereochemistry is determined.
Caption: The Interfacial Ion-Pairing mechanism. Stereocontrol relies on the tight association between the Cinchonium cation and the substrate enolate in the organic phase.
Troubleshooting & FAQs
Category A: Low Enantioselectivity (Low ee)
Q: My conversion is high (>90%), but ee is poor (<50%). What is the primary culprit? A: The "Loose Ion Pair" effect. In PTC, high ee depends on a tight association between the catalyst cation and the substrate anion.
-
Solvent Polarity: Highly polar solvents (DMF, DMSO, Methanol) solvate the ions separately, breaking the chiral pair. The anion is then free to react racically.
-
Solution: Switch to non-polar solvents like Toluene , Dichloromethane (DCM) , or Chloroform . Toluene/Chloroform mixtures often yield the best balance of rate and ee.
-
-
Temperature: Higher temperatures increase the entropy of the transition state, allowing the "unfavored" pathway to compete.
-
Solution: Cool the reaction to 0°C or -20°C. Note: This will slow the rate, so you may need to extend reaction time.
-
Q: Does the "Dihydrate" water content affect ee? A: Yes, in Solid-Liquid PTC. If you are using solid KOH/CsOH (Solid-Liquid PTC), the lattice water in Cin-HCl·2H₂O can create a microscopic aqueous layer ("omega phase") on the base surface.
-
Too much water: Dissolves the base completely, creating a non-chiral background reaction.
-
Optimization: For Solid-Liquid PTC, dry the catalyst (azeotropic distillation with toluene) or add molecular sieves to the reaction.
Category B: Low Reactivity / Yield
Q: The reaction is stalled. Adding more catalyst doesn't help. A: Check your Agitation Rate . Since this is an interfacial reaction, the reaction rate is directly proportional to the surface area of the interface.
-
Diagnostic: If you double the stirring speed (e.g., 400 rpm to 800 rpm) and the rate increases, your reaction is mass-transfer limited .
-
Solution: Use vigorous stirring (>1000 rpm) or ultrasonic agitation.
Q: The imine substrate is hydrolyzing back to the aldehyde. A: This is a common side reaction in liquid-liquid PTC (using 50% NaOH/KOH).
-
Solution: Switch to Solid-Liquid PTC . Use solid CsOH·H₂O or KOH powder in DCM. This minimizes the concentration of free water available to attack the imine bond.
Category C: Catalyst Selection
Q: When should I derivatize Cin-HCl to the N-benzyl salt? A: If the native HCl salt yields <80% ee. The native Cin-HCl works via hydrogen bonding (OH group) and ion pairing (NH+). However, the N-benzyl quaternary ammonium derivatives (e.g., N-benzylcinchoninium chloride) are sterically bulkier and permanently cationic, often providing superior ee (O'Donnell, 1989).
Experimental Protocol: Asymmetric Alkylation of Glycine Imine
The "Gold Standard" benchmark for Cinchona catalysis.
Objective: Synthesis of (R)-Phenylalanine derivative via Phase Transfer Catalysis.
Reagents:
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Catalyst: this compound (10 mol%)
-
Base: 50% aq. KOH (Liquid-Liquid) OR Solid CsOH (Solid-Liquid)
-
Solvent: Toluene/CHCl₃ (7:3 v/v)
Step-by-Step Workflow:
-
Catalyst Preparation (Critical):
-
Calculate loading based on MW 404.9 (dihydrate).
-
Optional: If using Solid-Liquid PTC, dry the catalyst under vacuum at 60°C for 2 hours to remove lattice water if strictly anhydrous conditions are required.
-
-
Reaction Assembly:
-
Dissolve Substrate (0.5 mmol) and Catalyst (0.05 mmol) in Solvent (5 mL).
-
Add Electrophile (0.6 mmol).
-
Cool mixture to 0°C.
-
-
Initiation:
-
Add Base.[1]
-
STIR VIGOROUSLY (Target >1000 rpm). The emulsion must be milky/turbid.
-
-
Monitoring:
-
Monitor by TLC (Hexane/EtOAc 4:1). Look for disappearance of the glycine spot.
-
Time: Typically 4–18 hours.
-
-
Workup:
-
Dilute with water (10 mL) and DCM (10 mL).
-
Separate organic phase. Wash with brine. Dry over Na₂SO₄.
-
Concentrate in vacuo.
-
-
Analysis:
-
Determine conversion via ¹H NMR.
-
Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Optimization Data Matrix
Typical results for Glycine Alkylation (Benzylation)
| Variable | Condition | Typical Yield | Typical ee | Notes |
| Solvent | DMF (Polar) | 95% | <10% | Avoid. Ion pair dissociation. |
| Solvent | DCM (Non-polar) | 88% | 60-75% | Good baseline. |
| Solvent | Toluene/CHCl₃ (7:3) | 85% | 75-85% | Optimal polarity balance. |
| Base | 50% NaOH (aq) | 90% | 50-60% | Fast, but lower ee. |
| Base | Solid CsOH / -78°C | 80% | >90% | High Performance. Requires cryogenic conditions. |
Troubleshooting Logic Tree
Use this flow to diagnose experimental failures systematically.
Caption: Diagnostic logic flow for optimizing Cinchonine-catalyzed reactions. Follow the path based on Yield vs. Enantioselectivity failures.
References
-
O'Donnell, M. J., et al. (1989). "The Stereoselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society.[2] Link
-
Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link
-
Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link
-
Song, C. E. (2009).[3] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[3] (Authoritative Text).
-
BenchChem. (2025).[4] "A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis." Link
Sources
Cinchonine hydrochloride dihydrate catalyst deactivation and regeneration
This guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists utilizing Cinchonine Hydrochloride Dihydrate (Cin-HCl·2H₂O) in asymmetric catalysis.
Topic: Deactivation Mechanisms, Troubleshooting, and Regeneration Protocols
Executive Summary & Application Context
This compound is a privileged chiral scaffold used primarily in two distinct catalytic domains:
-
Organocatalysis: As a bifunctional catalyst (e.g., CO₂ fixation to aziridines, Michael additions) or a Phase Transfer Catalyst (PTC) precursor.
-
Heterogeneous Surface Modification: As a chiral modifier for Platinum (Pt) surfaces in the asymmetric hydrogenation of
-keto esters (Orito reaction).
The "deactivation" and "regeneration" strategies differ fundamentally between these two applications. This guide addresses both, with a focus on the chemical stability of the quinuclidine and quinoline moieties.
Module A: Troubleshooting Catalyst Deactivation
Diagnostic Matrix: Why is my reaction failing?
| Symptom | Probable Cause | Mechanism of Failure | Recommended Action |
| Loss of Enantioselectivity (ee%) | Hydrogenation of Quinoline Ring | Structural Degradation: In Pt-catalyzed hydrogenations, the aromatic quinoline ring of Cinchonine can be hydrogenated, destroying the flat adsorption geometry required for chiral induction [1]. | Check H₂ pressure. High pressures (>50 bar) accelerate modifier degradation. Replenish modifier. |
| Low Conversion | Competitive Adsorption / Poisoning | Site Blocking: Strong acids or competing ions (e.g., Cl⁻ from excess HCl) may block active sites on the Pt surface or the quinuclidine nitrogen [2]. | Wash catalyst bed.[1] Ensure stoichiometry of HCl is 1:1. Avoid excess chloride ions. |
| Gummy/Clumped Catalyst | Hygroscopic Deliquescence | Physical Change: The dihydrate salt is deliquescent. Absorption of atmospheric water alters the crystal structure and effective molecular weight. | Dry under vacuum at 50°C. Store in a desiccator. |
| Racemization of Product | Retro-Aldol / Reversible Reaction | Thermodynamic Equilibration: Long reaction times or high temperatures can reverse the C-C bond formation, leading to racemization. | Quench reaction immediately upon completion. Lower reaction temperature ( |
Deep Dive: Deactivation Mechanisms
Scenario 1: The "False" Deactivation (Hygroscopicity)
Cinchonine HCl is supplied as a dihydrate . If left exposed to air, it absorbs indeterminate amounts of water.
-
Impact: Weighing 10 mg of "wet" catalyst means you may only be adding 8 mg of active catalytic species.
-
Solution: Standardize the water content via Thermogravimetric Analysis (TGA) or dry to constant weight before use.
Scenario 2: Oxidative Degradation (Organocatalysis)
In oxidative environments, the vinyl group at C-3 and the benzylic position at C-9 are vulnerable.
-
Pathway: Oxidation leads to cleavage of the vinyl group (forming Cinchoninic acid derivatives) or ketone formation at C-9 (Cinchoninone), rendering the catalyst achiral or inactive [3].
Module B: Regeneration & Recovery Protocols
Unlike metal catalysts, organic salts like Cinchonine HCl are regenerated via Chemical Reprocessing (Acid-Base Loop) rather than thermal treatment.
Protocol 1: Recovery from Homogeneous Reactions (Organocatalysis)
Applicable to: Michael additions, CO₂ fixation, and PTC reactions.
Principle: The catalyst is soluble in the aqueous phase (as a salt) or organic phase (as a free base) depending on pH. We exploit this to separate it from neutral products.
Step-by-Step Methodology:
-
Quench & Partition:
-
Dilute reaction mixture with Dichloromethane (DCM) and Water .
-
The Cinchonine catalyst (if still protonated) will favor the aqueous layer; neutral organic products favor the DCM.
-
-
Basification (The "Switch"):
-
Collect the aqueous layer (containing the catalyst).
-
Slowly add 1M NaOH until pH > 11.
-
Observation: A white precipitate (Free Base Cinchonine) will form.[1]
-
-
Extraction:
-
Extract the aqueous slurry with DCM (3 x 20 mL).
-
The free base migrates to the DCM layer.
-
-
Re-Acidification (Regeneration of Salt):
-
Dry DCM layer over anhydrous Na₂SO₄.
-
Add 1.0 equivalent of HCl (as 1M HCl in ether or aqueous HCl).
-
Evaporate solvent to recover Cinchonine Hydrochloride .
-
-
Recrystallization (Purification):
-
Recrystallize from Ethanol/Water to restore the defined crystalline dihydrate form.
-
Protocol 2: Modifier Management in Heterogeneous Hydrogenation
Applicable to: Pt/Al₂O₃ catalyzed Orito Reaction.
Note: You cannot "regenerate" the specific molecule once it is hydrogenated on the surface. You must replenish the surface equilibrium.
-
Flow Systems: Implement a "Flush and Flow" cycle.
-
Flush the catalyst bed with pure solvent to remove adsorbed product.
-
Flow a solution of fresh Cinchonine HCl (modifier) to re-saturate the Pt surface [4].
-
-
Batch Systems:
-
Do not filter and reuse the Pt catalyst without adding fresh Cinchonine. The modifier desorbs during filtration. Always add 10-20% fresh modifier in the next cycle.
-
Visualizing the Workflows
Figure 1: Catalyst Recovery Logic (The Acid-Base Loop)
Caption: Chemical recovery cycle for Cinchonine HCl, utilizing pH-dependent solubility switches to isolate the catalyst from reaction products.
Figure 2: Deactivation Pathways on Platinum Surfaces
Caption: Primary deactivation modes in heterogeneous catalysis. Ring hydrogenation is irreversible; desorption/poisoning is reversible.
Frequently Asked Questions (FAQs)
Q1: Can I use the recovered catalyst directly without recrystallization?
-
Answer: It is risky. The "crude" recovered salt often contains trapped solvent or trace organic impurities that affect the molecular weight. We recommend at least one recrystallization step (Ethanol/Ether) or rigorous vacuum drying to ensure the dihydrate stoichiometry is known.
Q2: Why does my recycled catalyst show lower enantioselectivity (ee)?
-
Answer: This usually indicates "Background Racemization" or "Memory Effect." If the catalyst was not fully stripped of the previous reaction's product, that product (which might be racemic) contaminates the new batch. Ensure the acidic wash (Step 4 in Protocol 1) is thorough.
Q3: Is the "Dihydrate" form strictly necessary?
-
Answer: The water molecules in the crystal lattice often stabilize the salt. However, for strictly anhydrous reactions (e.g., moisture-sensitive Lewis Acid catalysis), you must dehydrate it. Be aware that anhydrous Cinchonine HCl is extremely hygroscopic and must be handled in a glovebox.
Q4: How do I dispose of the spent catalyst if regeneration fails?
-
Answer: Cinchona alkaloids are bioactive and toxic. Do not flush down the drain. Collect in "Solid Organic Waste" containers for incineration.
References
-
Mechanisms of Deactivation: Oleksyn, B., et al. "The molecular and crystal structure of the alkaloid cinchonine." Acta Crystallographica, 1979.[2]
-
Catalyst Poisoning & Adsorption: "Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes." MDPI, 2025.
-
Oxidative Degradation: Sánchez-Viesca, F., & Gómez, R.[3] "The Mechanism of the Oxido-degradation of the Cinchona Alkaloids." American Journal of Chemistry, 2022.[3]
-
Continuous Flow Regeneration: "Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives." University of Évora, 2023.
-
CO2 Valorization (Recyclability): "A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones." PubMed Central, 2025.
Sources
Technical Support Center: Purification of Products from Cinchonine Hydrochloride Dihydrate Catalyzed Reactions
Welcome to the technical support center for post-reaction purification involving Cinchonine-based organocatalysts. As researchers, scientists, and drug development professionals, achieving high purity for your target molecule is paramount. Cinchonine and its salts are powerful chiral catalysts, but their basic and polar nature often presents unique challenges during product isolation.
This guide is structured to provide both quick answers to common problems and in-depth, field-proven protocols to resolve complex purification issues. We will explore the "why" behind each technique, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Core Principles & Catalyst Properties
Understanding the physicochemical properties of your catalyst is the foundation of a successful purification strategy. Cinchonine is a dibasic alkaloid, and its solubility is highly dependent on pH. The hydrochloride salt form is used in the reaction, but during workup, it can exist as the salt or the free base, each with dramatically different solubilities.
The key to separation is to exploit the pKa values of Cinchonine's two basic nitrogen atoms: the quinoline nitrogen and the more basic quinuclidine nitrogen.[1][2] By controlling the pH of the aqueous phase during extraction, you can selectively render the catalyst water-soluble (as a protonated salt) or organic-soluble (as the free base), separating it from your product.
Table 1: Physicochemical Properties of Cinchonine & Its Hydrochloride Salt
| Property | Cinchonine (Free Base) | Cinchonine Hydrochloride | Rationale for Purification |
| Appearance | White crystalline powder[2] | White crystalline powder | Physical form helps in identifying precipitated catalyst. |
| pKa Values | pKa1 ≈ 5.85 (Quinoline N) pKa2 ≈ 9.92 (Quinuclidine N)[1][3][4][5] | N/A | These values are critical for determining the correct pH for acidic or basic washes to ensure the catalyst is fully protonated or deprotonated. |
| Water Solubility | Practically insoluble[3][4][6] | Moderately soluble[3] | This difference is the primary lever for separation via acid-base liquid-liquid extraction. |
| Ethanol Solubility | Soluble[2] | Highly Soluble[3] | Useful for dissolving crude mixtures but indicates that simple solvent trituration may be insufficient for separation. |
| Chloroform Solubility | Soluble (1g in 110 mL)[6] | Highly Soluble[3] | Important for selecting an organic solvent for extraction or chromatography. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of products from Cinchonine-catalyzed reactions in a direct Q&A format.
Issue 1: Catalyst Contamination After Initial Workup
Question: My NMR/LCMS shows significant Cinchonine catalyst contamination in my crude product after a simple water wash. How can I remove it?
Answer: This is the most common challenge and is best solved with a targeted acid-base liquid-liquid extraction. The goal is to protonate the Cinchonine catalyst, making it highly water-soluble, while your likely less-basic organic product remains in the organic phase.
The Underlying Principle: By washing your organic solution with a dilute acid, you convert the Cinchonine free base (or its partially soluble salt) into a dicationic salt (e.g., Cinchonine·2HCl). This salt is highly polar and will partition almost exclusively into the aqueous layer. A wash with an aqueous solution at a pH at least 2 units below the lowest pKa of Cinchonine (pKa1 ≈ 5.85) is essential.[1][2] Therefore, a pH of 1-3 is ideal.
See Protocol 1 for a detailed, step-by-step methodology.
Issue 2: Problems with Silica Gel Chromatography
Question: I tried to purify my product using flash column chromatography, but the Cinchonine catalyst is streaking and eluting across all my fractions. Why is this happening and how do I stop it?
Answer: This phenomenon, known as tailing or streaking, occurs because Cinchonine is a basic compound that interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This strong, non-specific binding leads to poor separation and broad elution profiles.
Solutions:
-
Pre-Purification by Extraction (Recommended): The most robust solution is to remove the vast majority of the catalyst before chromatography using the acid-base extraction detailed in Protocol 1 . This simplifies the subsequent chromatographic separation immensely.
-
Basification of the Mobile Phase: If some catalyst remains or pre-purification is not feasible, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your chromatography eluent.[8]
-
Common Additive: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., for a 9:1 Hexanes:EtOAc eluent, use 89:10:1 Hexanes:EtOAc:Et₃N).
-
Mechanism: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and allowing your basic product and the Cinchonine catalyst to elute more cleanly and symmetrically.[7]
-
See Protocol 2 for a detailed guide on this technique.
Issue 3: Catalyst Co-crystallization with the Product
Question: My product is a solid, but when I try to crystallize it, the Cinchonine catalyst crashes out with it, leading to impure crystals. How can I achieve selective crystallization?
Answer: Co-crystallization occurs when the catalyst and product have similar solubility profiles in your chosen solvent system. The key is to remove the catalyst impurity before initiating crystallization. Forcing crystallization from an impure mixture rarely yields a pure product.
Recommended Workflow:
-
Dissolve the crude solid mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Perform a thorough acid-base extraction as described in Protocol 1 to remove the Cinchonine catalyst into the aqueous phase.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent to obtain the catalyst-free crude product.
-
Proceed with the crystallization of your purified crude product from a suitable solvent system.
Issue 4: Catalyst Recovery and Reuse
Question: Cinchonine catalysts can be expensive. Is there an efficient way to recover the catalyst after the reaction for reuse?
Answer: Yes, catalyst recovery is highly feasible and sustainable. The acidic aqueous layers you generated during the workup (see Protocol 1 ) are rich in the protonated, water-soluble Cinchonine salt. You can easily recover the catalyst by reversing the process.
The Underlying Principle: By raising the pH of the combined acidic aqueous layers to a value well above the highest pKa of Cinchonine (pKa2 ≈ 9.92), you deprotonate the catalyst, converting it back to its neutral free base form. Since the Cinchonine free base is practically insoluble in water, it will precipitate out of the solution as a solid.[3][9][10]
Recovery Steps:
-
Combine all acidic aqueous layers from your workup in a flask.
-
While stirring, slowly add a strong base, such as 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.
-
Monitor the pH. Continue adding the base until the pH is > 11.
-
The Cinchonine free base will precipitate as a white or off-white solid.[9]
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove residual salts, and dry it under vacuum. The recovered catalyst can often be reused without further purification.
Section 3: Standardized Protocols & Visual Workflows
Protocol 1: Standard Acid-Base Extraction for Catalyst Removal
Objective: To selectively remove the Cinchonine catalyst from a crude reaction mixture into an aqueous phase.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated catalyst) and save it if catalyst recovery is desired.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the catalyst.
-
Neutralization & Drying: Wash the organic layer sequentially with an equal volume of water, followed by saturated sodium chloride solution (brine).
-
Isolation: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the catalyst-free crude product.
Protocol 2: Flash Column Chromatography with a Basified Eluent
Objective: To purify a basic compound using silica gel chromatography while preventing streaking.
Methodology:
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 94:5:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Pack Column: Pack the column with the silica slurry as you normally would.
-
Prepare Sample: Adsorb your crude product (ideally pre-purified by extraction) onto a small amount of silica gel.
-
Load Column: Carefully load the dried, adsorbed sample onto the top of the packed silica bed.
-
Elute: Run the column using your eluent system containing 0.5-1% triethylamine. The consistent presence of the base in the mobile phase is crucial for a clean separation.
-
Collect & Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to isolate your pure product.
Visual Workflows (Graphviz)
Caption: Purification Strategy Decision Tree.
Caption: Acid-Base Extraction Workflow.
References
-
Buchler GmbH. Cinchonine Base - Fine Chemical. Available from: [Link]
-
Unilong. China Cinchonine CAS 118-10-5 factory and manufacturers. Available from: [Link]
-
Marconi, M. F., et al. (2015). Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids. Molecules. Available from: [Link]
-
Li, Q., et al. (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. Pharmaceutical Research. Available from: [Link]
-
Caputo, D., et al. (2021). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. ChemistryOpen. Available from: [Link]
-
ResearchGate. The solubility test results of cinchonine, isoferulic acid, CN-FA,.... Available from: [Link]
-
LCGC International. Should an Additive be Added to your HPLC Eluent?. (2025). Available from: [Link]
-
ResearchGate. Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids. (2025). Available from: [Link]
-
Al-Rifai, M., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules. Available from: [Link]
-
DTIC. Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. (2025). Available from: [Link]
- Google Patents. CN101402634A - Separation and purification process for alkaloid in cinchona bark.
Sources
- 1. Buy Cinchonine hydrochloride | 5949-11-1 [smolecule.com]
- 2. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cinchonine | 118-10-5 [chemicalbook.com]
- 5. China Cinchonine CAS 118-10-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Identifying and minimizing byproducts in Cinchonine hydrochloride dihydrate reactions
Welcome to the technical support center for Cinchonine Hydrochloride Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile organocatalyst. Here, we address common challenges in identifying and minimizing byproducts to help you achieve optimal yield, enantioselectivity, and purity in your reactions.
Introduction: Understanding the Catalyst's Nuances
Cinchonine, a key member of the Cinchona alkaloid family, is a powerful catalyst in asymmetric synthesis.[1] Its hydrochloride dihydrate form offers improved solubility, a critical factor for consistent reaction kinetics. However, its stability and reactivity are influenced by its salt form and hydration state, which can lead to specific byproduct profiles under certain conditions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low Enantioselectivity (ee) and/or Diastereoselectivity (dr)
You observe a significant formation of the undesired enantiomer or diastereomer, compromising the stereochemical outcome of your reaction.
Possible Causes & Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Suboptimal Catalyst Loading | Conduct an optimization study to determine the ideal catalyst concentration. Both excessively low and high loadings can negatively impact enantioselectivity by altering the catalytic cycle's efficiency.[2] |
| Incorrect Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity. This is because the transition state leading to the desired enantiomer is typically favored at lower energies. |
| Presence of Impurities | Ensure all reagents, including the catalyst, substrates, and solvent, are of high purity. Trace impurities, especially water beyond the catalyst's hydration sphere, can interfere with the catalyst-substrate interactions that govern stereoselectivity.[2] |
| Solvent Effects | The polarity and coordinating ability of the solvent significantly influence the geometry of the transition state. Screen a variety of solvents to identify the optimal medium that stabilizes the desired transition state. |
| Product Racemization | Under certain conditions, particularly with prolonged reaction times or in the presence of acidic or basic impurities, the chiral product may slowly racemize.[2] Monitor the reaction progress and consider quenching it once the desired conversion is reached. |
Problem 2: Formation of Unexpected Byproducts with Different Molecular Weights
You observe the formation of new compounds that are not stereoisomers of your desired product, leading to complex purification challenges.
Possible Causes & Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Self-Condensation or Polymerization | In reactions like aldol or Michael additions, starting materials such as aldehydes, ketones, or Michael acceptors can react with themselves.[2] This is often exacerbated by higher concentrations or temperatures. Consider adding the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Catalyst Degradation | Cinchona alkaloids can degrade under harsh conditions, such as the presence of strong oxidants or high temperatures.[2] Oxidative degradation of cinchonine can yield byproducts like cinchoninone. Ensure your reaction conditions are compatible with the catalyst's stability. |
| Reaction with Solvent or Impurities | The solvent or impurities in the reaction mixture may react with the starting materials or intermediates.[2] For instance, protic solvents can sometimes participate in side reactions. Using anhydrous solvents and purified reagents is crucial. |
| Formation of Cinchotoxine | Prolonged heating of cinchonine in the presence of acids can lead to its isomerization to cinchotoxine, a toxic byproduct. This rearrangement involves the opening of the quinuclidine ring. Carefully control the reaction temperature and duration, especially under acidic conditions. |
Experimental Workflow: Identifying an Unknown Byproduct
Caption: A systematic workflow for identifying and mitigating unknown byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed in reactions catalyzed by this compound?
A1: The most frequently encountered side reactions include the formation of diastereomers, self-condensation or polymerization of starting materials (especially in aldol and Michael additions), racemization of the desired product, and the formation of achiral byproducts through non-stereoselective pathways.[2] Catalyst degradation under harsh conditions can also introduce impurities.
Q2: How does the "dihydrate" part of this compound affect my reaction?
A2: The two water molecules are part of the crystal structure. While Cinchona-catalyzed reactions can sometimes be sensitive to water, this defined amount of water is part of the catalyst's standard state. However, Cinchonine hydrochloride is known to be hygroscopic and can absorb additional moisture from the atmosphere, which can be detrimental to certain reactions.[3][4] It is crucial to store the catalyst in a desiccator and handle it in a dry environment.
Q3: My reaction is sluggish. Can I just increase the temperature?
A3: While increasing the temperature will likely increase the reaction rate, it can have several negative consequences. It can lead to a decrease in enantioselectivity, promote the self-condensation of starting materials, and potentially cause the degradation of the cinchonine catalyst.[2] It is generally recommended to first optimize other parameters like catalyst loading or solvent before resorting to significantly higher temperatures.
Q4: I am observing the formation of Cinchotoxine. How can I prevent this?
A4: Cinchotoxine is an isomer of cinchonine formed under acidic conditions and elevated temperatures. To minimize its formation, carefully control the reaction temperature and avoid prolonged heating. If acidic conditions are necessary, consider using the mildest possible acid and the shortest possible reaction time.
Q5: What are the typical degradation products of Cinchonine?
A5: Under oxidative conditions, cinchonine can degrade to cinchoninone, and with further oxidation, to cinchoninic acid and meroquinene. Thermal degradation can also occur at elevated temperatures.[5] It is important to avoid strong oxidizing agents and excessive heat to maintain the integrity of the catalyst.
Q6: How can I analyze the purity of my this compound and detect potential byproducts?
A6: High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of Cinchona alkaloids and detecting byproducts.[6][7] Chiral HPLC can be used to determine the enantiomeric excess of your product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying the structures of any isolated byproducts.
Byproduct Formation Pathways
Sources
- 1. Cinchonine | 118-10-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asymmetric Synthesis with Cinchonine Hydrochloride Dihydrate
Welcome to the technical support center for leveraging Cinchonine hydrochloride dihydrate in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high enantioselectivity and yield. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in the lab. Our focus is on the "why" behind the "how," providing you with the scientific rationale to troubleshoot effectively and innovate confidently.
Cinchona alkaloids, including cinchonine, are foundational pillars in the field of asymmetric organocatalysis.[1][2] Their rigid chiral framework allows for the creation of a defined three-dimensional space, influencing the stereochemical outcome of a reaction. Cinchonine hydrochloride, in particular, has demonstrated significant utility, acting as both a direct catalyst and a precursor for more complex, modified catalysts crucial for producing enantiomerically enriched compounds.[1][3] This guide will equip you with the knowledge to harness its full potential.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during asymmetric synthesis using this compound and its derivatives.
Q1: My reaction is suffering from low enantioselectivity (ee). What are the primary factors to investigate?
Low enantiomeric excess is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Suboptimal Catalyst Choice: The "one-size-fits-all" approach does not apply to asymmetric catalysis. The structure of the Cinchonine derivative is paramount. Modifications at the C9 hydroxyl group or the quinuclidine nitrogen can dramatically alter the catalyst's steric and electronic properties, thereby influencing the transition state. It is often beneficial to screen a small library of Cinchonine derivatives to identify the optimal catalyst for your specific substrate.[4]
-
Incorrect Catalyst Loading: Both insufficient and excessive catalyst loading can be detrimental to enantioselectivity. A low concentration may not provide a sufficient rate enhancement for the desired chiral pathway over the background achiral reaction. Conversely, high concentrations can sometimes lead to the formation of catalyst aggregates with lower selectivity. An optimization study to determine the ideal catalyst loading is a critical step.[4]
-
Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer.[4]
-
Solvent Effects: The solvent plays a critical role in stabilizing the transition state. Its polarity and ability to form hydrogen bonds can influence the catalyst-substrate interaction. A screening of various solvents is recommended to find the optimal reaction medium.[4] For instance, ether-type solvents have shown better enantioselectivities in some reactions compared to protic solvents like ethanol, which can form competing hydrogen bonds.[5]
-
Presence of Impurities: Impurities in the catalyst, substrates, or solvent can interfere with the catalytic cycle. Traces of water, for example, can be particularly detrimental in some cases. Ensure all reagents and solvents are of high purity and are appropriately dried.[4]
Q2: I'm observing the formation of unexpected side products. What are the likely culprits and how can I identify them?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Common Side Reactions:
-
Diastereomer Formation: The generation of the undesired diastereomer is a common issue affecting the diastereomeric ratio (d.r.).[4]
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, starting materials can react with themselves, leading to oligomeric or polymeric byproducts.[4]
-
Racemization: The desired chiral product may slowly racemize under the reaction conditions, leading to a decrease in enantiomeric excess over time.[4]
-
Achiral Byproducts: Non-stereoselective reaction pathways can sometimes compete with the desired asymmetric transformation.[4]
-
-
Identification and Mitigation: To identify an unknown product, it is essential to isolate it and characterize it using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.[4] Once identified, reaction conditions can be adjusted. For example, if self-condensation is an issue, consider adding the reactive substrate slowly to the reaction mixture.
Q3: The reaction is sluggish or not proceeding to completion. How can I improve the reaction rate?
Poor reactivity can be frustrating, but several parameters can be adjusted.
-
Catalyst Activity: Ensure the catalyst is active. While Cinchona alkaloids are generally stable, they can degrade under harsh conditions.[4] If catalyst deactivation is suspected, consider using a fresh batch or exploring methods for catalyst regeneration.
-
Base Strength (for Phase-Transfer Catalysis): In phase-transfer catalysis (PTC), the choice and concentration of the base are critical. A base that is too weak may not deprotonate the substrate effectively, while a base that is too strong can lead to side reactions.
-
Mass Transfer Limitations (for PTC): In biphasic systems, efficient mixing is crucial to facilitate the transfer of ions between the aqueous and organic phases. Ensure vigorous stirring to maximize the interfacial area.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical application of this compound.
Q1: How do I prepare Cinchonine hydrochloride from Cinchonine?
The preparation is a straightforward acid-base reaction. A typical procedure involves dissolving (+)-cinchonine in a suitable solvent like THF and then adding a diluted solution of hydrochloric acid dropwise. The Cinchonine hydrochloride will precipitate as a white solid and can be collected by filtration.[1][3]
Q2: What is the role of the C9 hydroxyl group in catalysis?
The C9 hydroxyl group is a key functional group in many Cinchona alkaloid-catalyzed reactions. It can act as a hydrogen-bond donor, activating an electrophile and orienting it within the chiral pocket of the catalyst.[6] This bifunctional activation, in concert with the quinuclidine nitrogen acting as a base, is often crucial for achieving high enantioselectivity.[6]
Q3: When should I use a modified Cinchonine derivative instead of the parent alkaloid?
While natural Cinchona alkaloids are effective catalysts, their derivatives often exhibit superior performance.[6] Modifications, such as alkylation of the C9 hydroxyl group or quaternization of the quinuclidine nitrogen to form phase-transfer catalysts, can enhance solubility, stability, and, most importantly, stereocontrol.[7] For instance, derivatives incorporating thiourea or squaramide moieties are highly effective in catalyzing asymmetric Michael additions.[1] Dimeric Cinchona alkaloids have also been developed to further improve enantioselectivity.[8]
Q4: How do I determine the enantiomeric excess (ee) of my product?
Accurate determination of ee is essential for optimizing asymmetric reactions.[9] The most common methods include:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase are the workhorses for separating and quantifying enantiomers.[10][11]
-
NMR Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[10][11]
Q5: Can Cinchonine and its pseudoenantiomer, Cinchonidine, be used to synthesize both enantiomers of a product?
Yes, this is a significant advantage of using Cinchona alkaloids. Cinchonine and Cinchonidine are pseudoenantiomers and typically provide access to opposite enantiomers of the product.[2][12][13] For example, in the asymmetric α-alkylation of a glycine Schiff base, a Cinchonine-derived phase-transfer catalyst generally yields the (R)-α-amino acid derivative, while the corresponding Cinchonidine-derived catalyst affords the (S)-α-amino acid derivative.[12]
Data and Protocols
Table 1: Impact of Reaction Parameters on Enantioselectivity
| Parameter | Variation | Effect on Enantioselectivity (ee) | Rationale |
| Catalyst Structure | Modification of C9-OH or quinuclidine N | Significant | Alters the steric and electronic environment of the active site.[4] |
| Catalyst Loading | Optimization required | Can improve or decrease | Affects the ratio of catalyzed to uncatalyzed reaction pathways.[4] |
| Temperature | Lowering temperature | Generally increases | Favors the lower energy diastereomeric transition state.[4] |
| Solvent | Screening various polarities | Significant | Influences the stability and geometry of the transition state.[4] |
Experimental Protocol: Preparation of Cinchonine Hydrochloride
Objective: To synthesize Cinchonine hydrochloride from (+)-Cinchonine.
Materials:
-
(+)-Cinchonine
-
Hydrochloric acid (HCl), 37% aqueous solution
-
Tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
In a suitable flask, dissolve (+)-Cinchonine (e.g., 0.85 mmol) in THF (85 mL). Stir at room temperature until all solids are dissolved.[1][3]
-
In a separate container, dilute the 37% aqueous HCl solution (e.g., 1.1 mmol) with THF (1.0 mL).[1][3]
-
Add the diluted HCl solution dropwise to the stirring Cinchonine solution. A white precipitate will form.[1][3]
-
Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[1]
-
Collect the white solid product by vacuum filtration.[1]
-
Wash the collected solid with a small amount of cold THF.[1]
-
Dry the product under vacuum to yield Cinchonine hydrochloride.[1]
Expected Outcome: A white solid with a yield typically exceeding 90%.[1]
Visualizing the Catalytic Pathway
To better understand the decision-making process in troubleshooting, the following diagram illustrates a logical workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. unitesi.unive.it [unitesi.unive.it]
- 8. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Overcoming Solubility Issues of Cinchonine Hydrochloride Dihydrate
Introduction: The Solubility Paradox
Cinchonine hydrochloride dihydrate (Cin-HCl[1]·2H₂O) is a pivotal chiral building block and organocatalyst. However, its utility is often hampered by a fundamental physicochemical mismatch: the stable commercial form is a water-soluble, polar salt , while the majority of asymmetric catalyses and organic syntheses occur in non-polar, hydrophobic solvents (e.g., Toluene, DCM, THF).
This guide addresses the specific solubility bottlenecks researchers face when transitioning this reagent from the bottle to the reaction flask. It provides validated protocols for solvent engineering, dehydration, and free-basing to ensure your reaction system is homogeneous and reactive.
Module 1: Understanding the Physicochemical Barrier
Before attempting to force dissolution, you must match the form of Cinchonine to your reaction medium. The failure to dissolve is often a failure to select the correct ionic state.
Comparative Solubility Profile
| Property | Cinchonine HCl Dihydrate (Salt) | Cinchonine (Free Base) |
| Nature | Ionic, Polar, Hydrated Lattice | Non-polar, Rigid Polycycle |
| Water | Soluble (~50 mg/mL) | Insoluble (Practically) |
| Ethanol | Soluble (High solubility in boiling EtOH) | Soluble (~16 mg/mL) |
| Chloroform | Soluble (Ion-pair solvation) | Soluble (~9 mg/mL) |
| Toluene | Insoluble | Sparingly Soluble (Requires heat) |
| Ether | Insoluble | Sparingly Soluble |
| Primary Use | Aqueous/Polar media, PTC, Resolution | Asymmetric Catalysis (Organic media) |
Critical Insight: If your reaction uses Toluene, DCM, or Ether, the commercial Salt will likely not dissolve. You must either use a Phase Transfer Catalyst (PTC) or convert it to the Free Base .
Module 2: Protocol Optimization – The "Free-Basing" Strategy
For reactions requiring anhydrous, non-polar conditions (e.g., asymmetric Michael additions), the HCl salt is unsuitable. You must convert it to the free base.
Decision Matrix: In-Situ vs. Ex-Situ
-
Choose Ex-Situ if you need a pure, dry catalyst for a moisture-sensitive reaction.
-
Choose In-Situ if your reaction tolerates mild bases and biphasic conditions.
Protocol A: Ex-Situ Conversion (Preparation of Pure Free Base)
Use this when you need to isolate Cinchonine Free Base as a dry powder.
-
Dissolution: Dissolve 10 g of Cinchonine HCl dihydrate in 100 mL of distilled water. Mild heating (40°C) may speed up dissolution.
-
Basification: Slowly add 10% aqueous NaOH or NH₄OH dropwise while stirring vigorously.
-
Observation: The solution will turn milky immediately.
-
Target pH: Adjust to pH 10–11.
-
-
Precipitation: Stir for 30 minutes. The milky suspension will aggregate into a white solid.
-
Troubleshooting: If the solid "oils out" (forms a gum), cool the mixture to 0-5°C and scratch the glass side with a rod to induce crystallization.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake 3x with cold water to remove residual NaCl/NH₄Cl.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: In-Situ Generation (Biphasic System)
Use this to skip isolation steps during robust reactions.
-
Suspend: Add Cinchonine HCl dihydrate directly to your organic solvent (e.g., Toluene). It will remain a solid suspension.
-
Add Base: Add an equivalent of solid inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an aqueous base solution (50% NaOH).
-
Equilibrate: Stir vigorously for 15-30 minutes before adding your reactants. The base will deprotonate the ammonium salt at the interface, releasing the soluble free base into the organic layer.
Module 3: Handling the "Dihydrate" in Anhydrous Reactions
The "dihydrate" (·2H₂O) designation means every mole of catalyst introduces two moles of water. In Lewis acid catalysis or moisture-sensitive nucleophilic attacks, this water kills the reaction.
Dehydration Protocol
Do not assume the commercial salt is dry.
-
Equipment: Vacuum oven or drying pistol (Abderhalden).
-
Conditions: Heat Cinchonine HCl dihydrate to 80–100°C under high vacuum (<1 mbar) for 12 hours.
-
Note: The lattice water is tightly bound. Standard 40°C drying is insufficient.
-
-
Verification: The appearance may change from translucent crystals to an opaque white powder.
-
Storage: Store immediately in a desiccator or glovebox. Re-absorption of atmospheric moisture is rapid.
Module 4: Phase Transfer Catalysis (PTC) Workflow
When using Cinchonine HCl as a Phase Transfer Catalyst, solubility in the organic phase is not required, but interfacial accessibility is.
DOT Visualization: PTC Mechanism & Solubility
Figure 1: In PTC, the Cinchonine salt shuttles anions across the interface. It does not need to fully dissolve in the organic layer, but it must interact at the interface.
Module 5: Solvent Engineering & Binary Mixtures
If you cannot use the free base and must use the salt in a homogeneous organic system, you must use a Binary Solvent System .
Recommended Binary Systems for Cinchonine HCl
| Primary Solvent (Non-Polar) | Required Co-Solvent (Polar) | Ratio (v/v) | Application |
| Chloroform | Ethanol | 9:1 | General Synthesis |
| DCM | Methanol | 95:5 | Chromatography |
| Toluene | DMSO | 10:1 | High-Temp Reactions |
| Ethyl Acetate | Isopropanol | 8:2 | Recrystallization |
Technique: Always dissolve the salt in the minimal amount of the Polar Co-Solvent first, then dilute with the Non-Polar Primary Solvent. This prevents "crashing out."
FAQ: Troubleshooting Common Issues
Q: I added NaOH to make the free base, but I got a sticky gum instead of crystals. What happened? A: This is "oiling out." It happens when the free base precipitates too fast or at a temperature above its glass transition in the solvent mixture.
-
Fix: Re-heat the mixture until the gum dissolves, then cool it very slowly to 4°C with gentle stirring. Adding a "seed crystal" of pure Cinchonine helps significantly.
Q: My reaction in Toluene is cloudy. Is this a problem? A: If you are using the Free Base , cloudiness indicates saturation or incomplete dissolution. Heat to 60°C to dissolve. If you are using the HCl Salt , cloudiness is expected (it is insoluble); ensure you have high agitation (RPM > 800) to maximize surface area contact.
Q: Can I use the HCl salt for asymmetric alkylation? A: Generally, no. The chloride counter-ion can interfere with the tight ion-pairing required for high enantioselectivity. It is standard practice to convert the HCl salt to a more lipophilic salt (e.g., using AgBF₄ to switch to Cinchonine·HBF₄) or use the Free Base.
References
-
PubChem. (n.d.). This compound - Physical Properties. National Library of Medicine. Retrieved Feb 18, 2026, from [Link]
-
DrugFuture. (n.d.). Cinchonine and Salts Solubility Data. The Merck Index Online. Retrieved Feb 18, 2026, from [Link]
Sources
Navigating the Nuances of Hydration: A Technical Guide to Cinchonine Hydrochloride Dihydrate Catalysis
Welcome to the technical support center for Cinchonine Hydrochloride Dihydrate-mediated catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, impact of water content on the catalytic activity and enantioselectivity of this versatile organocatalyst. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues related to catalyst hydration, ensuring the reproducibility and success of your asymmetric syntheses.
The Dual Nature of Water: An Introduction to a Critical Parameter
Cinchonine hydrochloride, a readily available Cinchona alkaloid, is a powerful catalyst in a multitude of asymmetric transformations.[1] It is often supplied and utilized as a dihydrate, meaning two water molecules are incorporated into its crystal structure for every molecule of the catalyst.[2] While seemingly innocuous, these water molecules can profoundly influence the catalyst's performance, acting as either a beneficial co-catalyst or a detrimental inhibitor depending on the specific reaction conditions and substrates. Understanding and controlling the hydration state of your this compound is therefore paramount to achieving optimal and reproducible results.
Troubleshooting Guide: Unraveling the Impact of Water Content
This section addresses common issues encountered in this compound-catalyzed reactions, with a focus on diagnosing and resolving problems arising from improper water content.
Q1: My reaction is sluggish or fails to proceed to completion. Could water be the culprit?
A1: Yes, excess water can significantly hinder reaction rates or even halt the reaction altogether. This is often due to two primary factors:
-
Catalyst Inhibition: In certain reactions, water molecules can compete with the substrate for coordination to the catalyst's active sites. For instance, in the cycloaddition of CO2 to aziridines, excess water can solvate the chloride anion, reducing its nucleophilicity and impeding the reaction.[3]
-
Substrate/Reagent Decomposition: Some substrates or reagents used in conjunction with the catalyst may be sensitive to hydrolysis.
Troubleshooting Steps:
-
Assess the Hydration State of Your Catalyst: Before use, it is crucial to know the water content of your this compound. This can be determined using Karl Fischer titration or Thermogravimetric Analysis (TGA).
-
Dry the Reaction System: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Consider Using the Anhydrous Form: If the reaction is known to be highly water-sensitive, preparing the anhydrous form of the catalyst may be necessary. This can be achieved by drying the dihydrate under vacuum at an elevated temperature. However, be aware that this may alter the catalyst's solubility and activity profile.
Q2: I'm observing low or inconsistent enantioselectivity (ee). How can water content affect this?
A2: The influence of water on enantioselectivity is complex and can be either negative or, in some cases, surprisingly positive.
-
Detrimental Effects:
-
Altered Catalyst Conformation: The water molecules in the dihydrate form play a role in maintaining the crystal lattice and the specific conformation of the cinchonine molecule. The removal or excess of water can lead to conformational changes that disrupt the ideal arrangement for stereoselective catalysis.
-
Formation of Achiral Byproducts: Water can promote side reactions that lead to the formation of racemic or achiral byproducts, thereby lowering the overall enantiomeric excess of the desired product.[4]
-
-
Potential Beneficial Effects:
-
Substrate Hydrolysis to a More Reactive Species: In some instances, a controlled amount of water can be beneficial. For example, in the enantioselective hydrogenation of certain ketoesters, trace water can hydrolyze the ester to the corresponding carboxylic acid. This acid can then interact more strongly with the cinchona alkaloid modifier, leading to an increase in enantioselectivity.[3]
-
Enhanced Solubility: The dihydrate form is generally more soluble in certain solvent systems compared to the anhydrous form, which can be crucial for achieving a homogeneous catalytic system.[5]
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your catalyst and reaction mixture.
-
Systematic Water Addition/Removal: If you suspect water is influencing enantioselectivity, conduct a series of small-scale experiments where you systematically vary the water content. This could involve using the anhydrous catalyst, the dihydrate, and the dihydrate with the addition of known amounts of water.
-
Solvent Screening: The effect of water can be highly dependent on the solvent used. Screening different anhydrous solvents may reveal a system that is less sensitive to variations in water content.[4]
Frequently Asked Questions (FAQs)
Q: What is the theoretical water content of this compound?
A: The molecular formula of this compound is C19H22N2O·HCl·2H2O, with a molecular weight of approximately 366.9 g/mol .[2] The two water molecules contribute about 9.8% to the total mass.
Q: How can I prepare the anhydrous form of Cinchonine hydrochloride?
A: The anhydrous form can be prepared by heating the dihydrate under vacuum. A typical procedure involves drying at 50°C under vacuum for several hours.[1] However, it is essential to monitor the process to avoid thermal degradation of the catalyst.
Q: Is the dihydrate form stable to air?
A: this compound is generally stable under ambient conditions. However, it is good practice to store it in a tightly sealed container to prevent significant changes in its hydration state due to fluctuations in atmospheric humidity.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in your this compound catalyst.
Objective: To accurately quantify the percentage of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Aquagent®)[6]
-
Anhydrous methanol
-
This compound sample
-
Analytical balance
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly transfer the weighed sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Preparation of Anhydrous Cinchonine Hydrochloride
Objective: To remove the water of hydration from this compound.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or similar vacuum-rated vessel
-
Analytical balance
Procedure:
-
Place a accurately weighed sample of this compound in a Schlenk flask.
-
Heat the flask in a vacuum oven at 50°C under high vacuum for 6-8 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
The resulting white powder is the anhydrous form of Cinchonine hydrochloride. Confirm the absence of water using Karl Fischer titration or TGA.
Data Presentation
While specific quantitative data for the impact of water on this compound catalysis is not extensively published, the following table summarizes findings from a closely related system, highlighting the potential effects.
| Catalyst System | Reaction | Water Content | Effect on Yield | Effect on Enantioselectivity (ee) | Reference |
| Quinine hydrochloride dihydrate | Cycloaddition of CO2 to an aziridine | Not specified (commercial dihydrate) | Detrimental | Not specified | [3] |
| Cinchonidine-modified Pt/Al2O3 | Hydrogenation of ethyl pyruvate | Small amounts | Increased | Increased | [3] |
Visualizing the Impact of Water
The following diagrams illustrate the potential roles of water in this compound catalysis.
Caption: The multifaceted role of bound water in catalysis.
Caption: A systematic workflow for troubleshooting water-related issues.
References
-
Aresta, M., Dibenedetto, A., & Pastore, C. (2018). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. Frontiers in Chemistry, 6, 61. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76967806, this compound. Retrieved from [Link]
- Merck Index. (n.d.). Cinchonine. Royal Society of Chemistry.
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]
-
MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–61. [Link]
-
Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631. [Link]
-
Feringa, B. L., & Roelfes, G. (2010). Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. Nature Chemistry, 2(11), 941–945. [Link]
-
Carroll, A., Kavanagh, D. J., & Walsh, J. J. (2012). Nature's Chiral Catalyst and Anti-Malarial Agent: Isolation and Structure Elucidation of Cinchonine and Quinine from Cinchona calisaya. Journal of Chemical Education, 89(11), 1438–1441. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 6. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: Cinchonine Hydrochloride Dihydrate in Asymmetric Catalysis
Welcome to the technical support center for Cinchonine Hydrochloride Dihydrate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity and preventing racemization in their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your synthetic routes.
Section 1: Troubleshooting Guide - Diagnosing and Solving Racemization
Racemization, the process of converting an enantiomerically enriched product into a 1:1 mixture of enantiomers, is a critical challenge in asymmetric catalysis.[1][2] It leads to a loss of optical activity and undermines the primary goal of the synthesis. This section provides a structured approach to identifying the root causes of racemization and implementing effective solutions.
Q1: My reaction shows a significant drop in enantiomeric excess (ee) over time. What are the likely causes and how can I fix this?
A decrease in enantiomeric excess during the reaction or workup is a classic sign of product racemization. Several factors can contribute to this issue:
Potential Cause 1: Unstable Chiral Center
The stereochemical integrity of your product is paramount. If the newly formed stereocenter is adjacent to a group that can be easily removed and re-added, such as an acidic proton, racemization can occur.[1]
-
Mechanism Insight: Base-catalyzed racemization often proceeds through the formation of a planar, achiral enolate or carbanion intermediate.[1] Protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.
-
Troubleshooting Steps:
-
Analyze Product Structure: Identify any labile protons or leaving groups adjacent to the stereocenter.
-
pH Control: If the racemization is acid or base-catalyzed, carefully control the pH of the reaction and workup. Use buffered solutions or non-basic drying agents.
-
Temperature Reduction: Lowering the reaction temperature can often suppress racemization pathways, which typically have a higher activation energy than the desired catalytic reaction.[3][4]
-
Potential Cause 2: Catalyst-Mediated Racemization
While this compound is an excellent catalyst for many asymmetric transformations, under certain conditions, it or its derivatives can inadvertently catalyze the racemization of the product.[5]
-
Mechanism Insight: The basic quinuclidine nitrogen of the Cinchona alkaloid can act as a general base, promoting the formation of achiral intermediates from the product.[6]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[7] Perform a systematic study to find the optimal concentration.
-
Screen Catalyst Derivatives: Consider using a modified Cinchona alkaloid. Derivatives with altered basicity or steric bulk at the C9-hydroxyl group or quinuclidine nitrogen can sometimes disfavor the racemization pathway.[7][8]
-
Potential Cause 3: Thermal Racemization
Some chiral molecules are inherently unstable at elevated temperatures and can racemize through bond rotation or the formation of radical intermediates.[2]
-
Troubleshooting Steps:
-
Temperature Profiling: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and stereochemical stability. Lowering the temperature is a common strategy to improve enantioselectivity.[9]
-
Minimize Reaction Time: A shorter reaction time reduces the exposure of the product to conditions that might induce racemization.
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical application and mechanistic details of this compound catalysis.
Q2: I'm observing low enantioselectivity from the start of my reaction. What factors should I investigate?
Low initial enantioselectivity points to issues with the catalytic cycle itself, rather than product racemization. Here’s a checklist of potential culprits:
-
Suboptimal Solvent: The choice of solvent is critical as it can influence the conformation of the Cinchona alkaloid catalyst.[10] The relative orientation of the quinoline and quinuclidine rings, which is solvent-dependent, plays a crucial role in the enantiodiscrimination step.[11]
-
Recommendation: Screen a variety of solvents with different polarities and coordinating abilities. Aprotic solvents are often a good starting point.
-
-
Presence of Impurities: Trace amounts of water or other impurities in the reagents or solvent can interfere with the catalyst's performance.[7]
-
Recommendation: Ensure all starting materials and the solvent are of high purity and appropriately dried. While Cinchonine hydrochloride is a dihydrate, excess water can be detrimental.
-
-
Incorrect Catalyst Conformation: Cinchona alkaloids can exist in different conformations, and only one may be catalytically active for the desired transformation.[10]
-
Recommendation: In addition to solvent screening, temperature can also influence the conformational equilibrium.
-
Q3: Can the dihydrate form of Cinchonine hydrochloride affect the reaction outcome?
Yes, the water of hydration can play a role. While some reactions tolerate or even benefit from the presence of a small amount of water, others are highly sensitive to it.
-
Potential Effects of Water:
-
Positive: In some cases, water can participate in hydrogen-bonding networks that stabilize the transition state.
-
Negative: Excess water can compete with the substrate for binding to the catalyst, hydrolyze sensitive reagents, or promote side reactions.[7]
-
-
Recommendation: If you suspect water is an issue, consider using the anhydrous form of the catalyst or adding a drying agent to the reaction mixture. However, it's important to note that the dihydrate is often the commercially available and more stable form.[12][13]
Q4: How does temperature generally affect enantioselectivity in Cinchonine-catalyzed reactions?
Typically, lower reaction temperatures lead to higher enantioselectivity.[3][4] This is because the difference in the free energy of activation between the two diastereomeric transition states leading to the two enantiomers is often more pronounced at lower temperatures. However, this is not a universal rule, and in some rare cases, higher temperatures have been observed to improve enantioselectivity.[14]
-
Recommendation: A temperature screening study is highly recommended during reaction optimization. Start at room temperature and then explore lower temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal conditions.
Q5: What is the role of the hydrochloride salt in the catalysis?
The protonation of the quinuclidine nitrogen to form the hydrochloride salt modulates the catalyst's electronic properties and can be crucial for its activity.[12] In many reactions, the protonated catalyst acts as a bifunctional catalyst, where the acidic N-H group can activate the electrophile through hydrogen bonding, while the C9-hydroxyl group interacts with the nucleophile.[6]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Cinchonine Hydrochloride Catalyzed Reaction (Example: Cycloaddition of CO2 to an Aziridine)
This protocol is adapted from established literature procedures and serves as a general starting point.[15]
Materials:
-
N-alkyl aziridine (substrate)
-
This compound (catalyst, 10 mol%)
-
Anhydrous acetonitrile (solvent)
-
CO2 balloon
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the N-alkyl aziridine (1.0 eq) and this compound (0.1 eq).
-
Add anhydrous acetonitrile to achieve the desired concentration.
-
Seal the vial and purge with CO2 from a balloon three times.
-
Maintain a positive pressure of CO2 with the balloon.
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the excess CO2.
-
Purify the product by column chromatography.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Decreasing ee over time | Product Racemization (unstable stereocenter, catalyst-mediated, thermal) | Control pH, lower temperature, optimize catalyst loading, screen catalyst derivatives, minimize reaction time. |
| Low initial ee | Suboptimal reaction conditions | Screen solvents, ensure high purity of reagents, perform temperature optimization. |
| Inconsistent results | Catalyst instability or impurities | Use a fresh batch of catalyst, ensure proper storage, purify all reagents and solvents.[7] |
Section 4: Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in a this compound catalyzed reaction.
Caption: A workflow for troubleshooting low enantioselectivity.
References
-
[Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[5][10]-Shifts of Allylic Trichloroacetimidates. NIH.]([Link])
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. books.rsc.org [books.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K [pubs.rsc.org]
- 12. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Loading and its Effect on Cinchonine Hydrochloride Dihydrate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Cinchonine hydrochloride dihydrate and its derivatives in asymmetric catalysis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of catalyst loading and achieve optimal, reproducible results in your experiments.
I. Introduction to Catalyst Loading in Cinchonine-Mediated Reactions
Cinchona alkaloids, including cinchonine and its salts, are powerful organocatalysts widely employed in asymmetric synthesis to produce enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries.[1] The effectiveness of these catalysts is highly dependent on a critical, yet often overlooked, parameter: catalyst loading.
Catalyst loading, the amount of catalyst used relative to the substrate, directly influences reaction kinetics, enantioselectivity (ee), and overall process efficiency. An incorrect catalyst loading can lead to a host of issues, from sluggish or incomplete reactions to diminished enantiomeric excess and poor reproducibility. This guide is designed to provide a systematic approach to understanding and optimizing catalyst loading for your specific this compound-catalyzed reaction.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading in the context of reactions catalyzed by this compound.
Q1: What is the primary role of this compound in a reaction?
A1: this compound, a salt of the natural alkaloid cinchonine, functions as a chiral organocatalyst.[1] Its unique three-dimensional structure creates a chiral environment that directs the formation of one enantiomer of the product over its mirror image.[2] It can act as a bifunctional catalyst, with the quinuclidine nitrogen acting as a Brønsted base and the hydroxyl group at the C9 position acting as a hydrogen-bond donor to activate substrates and control the stereochemical outcome of the reaction.[3]
Q2: What is "catalyst loading" and how is it typically expressed?
A2: Catalyst loading refers to the quantity of catalyst used in a reaction relative to the amount of the limiting substrate. It is most commonly expressed as a mole percentage (mol %). For example, a 10 mol % catalyst loading means that for every 100 moles of the limiting substrate, 10 moles of the catalyst are used.
Q3: Why is optimizing catalyst loading so critical for my asymmetric synthesis?
A3: Optimizing catalyst loading is crucial for several reasons:
-
Enantioselectivity: The enantiomeric excess (ee) of your product can be highly sensitive to catalyst concentration. In some cases, higher catalyst loadings can lead to the formation of less selective catalyst aggregates, which may decrease the ee.[4]
-
Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate. However, there is often a point of diminishing returns where increasing the catalyst amount further does not significantly increase the rate.
-
Cost-Effectiveness: Cinchona alkaloids and their derivatives can be expensive. Using the minimum amount of catalyst required to achieve the desired outcome is economically advantageous, especially for large-scale synthesis.[5]
-
Downstream Processing: High catalyst loadings can sometimes complicate product purification, making it more difficult to remove the catalyst from the final product.[6]
Q4: What is a typical catalyst loading range for reactions using this compound?
A4: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. However, a common starting point for screening is in the range of 1 to 20 mol %. Some highly efficient systems may require as little as 0.5 mol %, while more challenging transformations might necessitate higher loadings.[7]
Q5: Will continuously increasing the catalyst loading always improve my reaction's performance?
A5: Not necessarily. While increasing catalyst loading can often accelerate a reaction, it may not always lead to better enantioselectivity. As mentioned, catalyst aggregation at high concentrations can form less selective catalytic species, thereby reducing the ee.[4] It is essential to experimentally determine the optimal loading that balances reaction rate, yield, and enantioselectivity.
III. Troubleshooting Guide: Addressing Common Catalyst Loading Issues
This section provides a structured approach to diagnosing and resolving common problems encountered in this compound-catalyzed reactions that may be related to catalyst loading.
Summary of Common Issues and Solutions
| Problem | Potential Cause Related to Catalyst Loading | Recommended Solution |
| Low or No Conversion | Insufficient catalyst concentration to drive the reaction at a reasonable rate. | Systematically increase the catalyst loading (e.g., in increments of 2-5 mol %). |
| Low Enantioselectivity (ee) | - Catalyst loading is too low, allowing a non-selective background reaction to compete. - Catalyst loading is too high, leading to the formation of less selective catalyst aggregates. | Screen a range of catalyst loadings (e.g., 1, 5, 10, 15, 20 mol %) to identify the optimal concentration for enantioselectivity. |
| Poor Reproducibility | Minor, inadvertent variations in the amount of catalyst added, especially at low loadings. | Ensure accurate weighing and complete transfer of the catalyst. Consider preparing a stock solution of the catalyst for more precise dispensing. |
| Reaction Stalls or is Sluggish | Catalyst deactivation or inhibition, where the initial catalyst amount is insufficient to overcome these effects over the course of the reaction. | Increase the initial catalyst loading. Investigate potential impurities in substrates or solvents that may be poisoning the catalyst. |
| Formation of Side Products | High catalyst loading may promote undesired side reactions. | Decrease the catalyst loading and monitor the reaction profile to see if the formation of side products is suppressed. |
In-Depth Troubleshooting Workflow
The following workflow provides a logical sequence for troubleshooting experiments where catalyst loading is a suspected issue.
Caption: A systematic workflow for troubleshooting and optimizing catalyst loading.
IV. Experimental Protocol: A Guide to Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic asymmetric reaction catalyzed by this compound.
Objective: To identify the catalyst loading that provides the best balance of reaction yield and enantiomeric excess (ee).
Materials:
-
Substrate A
-
Reagent B
-
This compound
-
Anhydrous solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Analytical equipment for determining yield and ee (e.g., NMR, Chiral HPLC/GC)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use freshly purified substrates and reagents, and anhydrous solvent. Impurities can significantly impact catalytic activity.[4]
-
-
Reaction Setup (Parallel Screening):
-
Set up a series of identical reaction vessels (e.g., 5 vials).
-
To each vial, add Substrate A (e.g., 0.5 mmol).
-
Prepare a stock solution of this compound in the reaction solvent to ensure accurate dispensing.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 1 mol %, 2.5 mol %, 5 mol %, 10 mol %, and 15 mol %).
-
Add the solvent to bring all reactions to the same concentration.
-
-
Reaction Execution:
-
Equilibrate the reaction mixtures to the desired temperature.
-
Initiate the reactions by adding Reagent B (e.g., 0.6 mmol, 1.2 equivalents) to each vial.
-
Stir the reactions under an inert atmosphere for a predetermined time. It is advisable to monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion or when the reaction has stalled.
-
-
Work-up and Analysis:
-
Quench the reactions appropriately.
-
Perform a standard work-up procedure to isolate the crude product.
-
Determine the yield of the crude product.
-
Analyze the enantiomeric excess (ee) of the product in each sample using a validated chiral HPLC or GC method.
-
-
Data Interpretation:
-
Create a table or graph plotting catalyst loading against both yield and ee.
-
Identify the catalyst loading that provides the optimal combination of high yield and high enantioselectivity.
-
V. Visualizing the Impact of Catalyst Loading
The following diagram illustrates the general, conceptual relationship between catalyst loading and the key reaction outcomes of rate and enantioselectivity.
Caption: Relationship between catalyst loading and reaction outcomes.
VI. References
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016, September 8). Dovepress. Retrieved from [Link]
-
Li, M., He, W., & Zhang, S.-Y. (2022, March 1). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Bentham Science Publishers. Retrieved from [Link]
-
Kacprzak, K. (2019, February 22). Cinchona Alkaloids-Derivatives and Applications. PubMed. Retrieved from [Link]
-
Optimization of Catalyst Loading and Scale. (n.d.). ResearchGate. Retrieved from [Link]
-
Santacruz, L., Niembro, S., Santillana, A., Shafir, A., & Vallribera, A. (2013, October 29). Gold nanoparticles decorated with a cinchonine organocatalyst: application in the asymmetric α-amination of β-ketoesters. RSC Publishing. Retrieved from [Link]
-
Szakonyi, Z., Török, G., & Fülöp, F. (2021, March 23). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. MDPI. Retrieved from [Link]
-
Al-Amin, M., & Bhadra, S. (2025, July 2). Heterogeneous organocatalysis: the proline case. RSC Advances. Retrieved from [Link]
-
Mthembu, S. N., D’Souza, A. M., & Arderne, C. (2024, August 26). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journals. Retrieved from [Link]
-
Pescarmona, P. P., et al. (2025, March 26). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. PMC. Retrieved from [Link]
-
Asymmetric photoreactions catalyzed by chiral ketones. (2025, January 30). RSC Publishing. Retrieved from [Link]
-
Annunziata, F., et al. (2019, November 6). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. Retrieved from [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025, November 10). ScienceDirect. Retrieved from [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023, May 24). MDPI. Retrieved from [Link]
-
Ojima, I., et al. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers. Retrieved from [Link]
-
Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. (2026, February 9). ACS Publications. Retrieved from [Link]
-
Sigman, M. S., & Jacobsen, E. N. (2011, January 24). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PNAS. Retrieved from [Link]
-
Jacobsen, E. N. (n.d.). Asymmetric catalysis in complex target synthesis. PNAS. Retrieved from [Link]
-
Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. (2025, April 1). MDPI. Retrieved from [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022, November 15). ACS Publications. Retrieved from [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold nanoparticles decorated with a cinchonine organocatalyst: application in the asymmetric α-amination of β-ketoesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemicaljournal.org [chemicaljournal.org]
Column chromatography techniques for purifying Cinchonine hydrochloride dihydrate products
Technical Support Center: Cinchona Alkaloid Purification Subject: Purification Protocols for Cinchonine Hydrochloride Dihydrate
Introduction: The Application Scientist’s Perspective
Welcome. If you are accessing this guide, you are likely facing the classic "Cinchona Challenge": separating Cinchonine from its diastereomer, Cinchonidine, while battling the severe peak tailing typical of quinuclidine-based alkaloids.
As a Senior Application Scientist, I often see researchers fail not because their column is bad, but because they treat Cinchonine like a neutral organic molecule. It is a robust base (
This guide provides a self-validating workflow to purify Cinchonine and—crucially—convert it into the stable This compound form.
Part 1: Strategic Method Selection
Before packing your column, select the mode that matches your purity requirements and scale.
| Feature | Normal Phase (Flash/Open Column) | Reverse Phase (Prep-HPLC) | Ion Exchange (SCX) |
| Primary Mechanism | Adsorption / H-bonding | Hydrophobic Interaction | Ionic Interaction |
| Best For | Bulk cleanup (grams to kgs) | High purity (>99%) diastereomer separation | Initial extraction from crude bark |
| Critical Modifier | Triethylamine (TEA) or | Phosphate/Formate Buffers | pH gradients |
| Throughput | High | Low to Medium | Very High |
| Resolution (Cinchonine vs Cinchonidine) | Moderate (requires optimization) | Excellent | Low (separates class, not isomers) |
Part 2: Detailed Experimental Protocols
Workflow A: Normal Phase Flash Purification (Bulk Scale)
Use this for isolating Cinchonine from crude extracts.
The "Anti-Tailing" Mobile Phase System:
Standard silica (
-
Stationary Phase: Spherical Silica Gel (20–45 µm for flash; 40–63 µm for open column).
-
Mobile Phase A: Dichloromethane (DCM) or Chloroform.
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 2% Ammonium Hydroxide (25% aq) .
Step-by-Step Protocol:
-
Column Pre-treatment (The "Slurry" Trick):
-
Do not just pour the solvent. Slurry the silica in the starting mobile phase (e.g., DCM:MeOH 98:2 with 1% TEA).
-
Why? The amine modifier must saturate the active silanol sites before your sample arrives. If you skip this, your product will smear across the column.
-
-
Sample Loading:
-
Dissolve crude Cinchonine free base in minimal DCM.
-
Warning: Do not load Cinchonine Hydrochloride salt onto a silica column directly; it will likely stick or precipitate. Convert to free base first (partition between DCM and 1M NaOH) if starting with a salt.
-
-
Elution Gradient:
-
Start: 100% DCM (with 0.5% TEA).
-
Ramp: 0–10% MeOH (with 1% TEA) over 10–15 Column Volumes (CV).
-
Observation: Cinchonine typically elutes after Cinchonidine in normal phase systems due to subtle conformational differences in H-bonding with the silica surface.
-
-
Fraction Analysis:
-
Use TLC (DCM:MeOH:NH4OH 90:10:1). Visualize with Dragendorff’s reagent (orange spots).
-
Workflow B: Reverse Phase Prep-HPLC (High Purity)
Use this to separate Cinchonine from Cinchonidine if Flash failed.
-
Column: C18 (Octadecyl), end-capped. High carbon load (>15%) preferred.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Buffer (pH 2.8) OR 0.1% Formic Acid (volatile).
-
B: Acetonitrile (ACN).
-
-
Gradient: Isocratic hold at ~10-15% ACN often yields the best separation factor (
) for diastereomers, followed by a flush. -
Note: Low pH (pH < 3) ensures the quinuclidine nitrogen is fully protonated, preventing secondary interactions with residual silanols.
Part 3: Crystallization of the Hydrochloride Dihydrate
Chromatography yields the molecule in solution. You must engineer the solid form.
The "HCl-Dihydrate" Conversion Protocol:
-
Isolation: Combine pure chromatography fractions. Evaporate solvent to dryness.[2][3]
-
Base Recovery: If using Workflow A (TEA modifier), you have the free base. If using Workflow B (Phosphate buffer), basify with NaOH and extract into DCM, then evaporate.
-
Salt Formation:
-
Dissolve the residue in minimal boiling ethanol.
-
Add 1 molar equivalent of HCl (using 1M or 6M aqueous HCl).
-
Critical Check: Measure pH; aim for pH 4.5–5.[4]0. Excess acid leads to hygroscopic degradation.
-
-
Crystallization (The Dihydrate Step):
-
The "Dihydrate" (
) requires water in the lattice. -
Add water to the hot ethanolic solution until slight turbidity appears (approx. ratio 4:1 EtOH:Water).
-
Allow to cool slowly to room temperature, then refrigerate (4°C).
-
-
Drying:
-
Filter crystals.[4]
-
Caution: Do not over-dry in a vacuum oven at high heat (>60°C), or you will dehydrate the crystal lattice, losing the "dihydrate" status and potentially collapsing the crystal structure. Air dry or mild vacuum at 30°C is safer.
-
Part 4: Troubleshooting & FAQs
Q1: My peak is tailing severely on silica, even with TEA. Why?
-
Diagnosis: You likely have "Active Silanol Overload" or water contamination.
-
Fix: Increase TEA concentration to 2%. Alternatively, switch to "High pH" Reverse Phase (using a hybrid silica column like XBridge or Gemini) with 10mM Ammonium Bicarbonate (pH 10). At pH 10, Cinchonine is uncharged and interacts purely hydrophobically, yielding sharp peaks.
Q2: I cannot separate Cinchonine from Cinchonidine.
-
Diagnosis: These are diastereomers; their physical properties are nearly identical.
-
Fix:
-
RP-HPLC: Lower the temperature to 15°C. Lower temperatures often increase selectivity for steric isomers.
-
Mobile Phase: Switch methanol for acetonitrile. Acetonitrile often provides different selectivity for π-π interactions in aromatic alkaloids.
-
Q3: My final product is a goo, not a crystal.
-
Diagnosis: Likely excess HCl or residual solvent impurities.
-
Fix: Redissolve in water, basify to pH 11 (precipitate free base), wash the solid with cold water, and restart the Salt Formation step (Part 3) with precise stoichiometric HCl addition.
Part 5: Process Visualization
The following diagram illustrates the decision logic and workflow for purifying Cinchonine and converting it to the specific salt form.
Caption: Workflow logic for selecting chromatographic mode and downstream processing to achieve the dihydrate salt form.
References
-
McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.[5][6][7][8][9] Journal of Chromatography A. Link
- Context: Establishes the fundamental challenges of silanol interactions with Cinchona alkaloids.
-
Horie, M., et al. (2006).[8] Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Journal of AOAC International. Link
- Context: Provides specific mobile phase compositions (Phosphate/MeOH)
-
Sigma-Aldrich. this compound Product Specification.Link
- Context: Verifies the physical properties and dihydr
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!Link
- Context: Authoritative source on the mechanism of amine modifiers (TEA) in suppressing tailing.
-
Google Patents (CN101402634A). Separation and purification process for alkaloid in cinchona bark.Link
- Context: Industrial scale-up context for ion-exchange and crystalliz
Sources
- 1. benchchem.com [benchchem.com]
- 2. maas.edu.mm [maas.edu.mm]
- 3. scispace.com [scispace.com]
- 4. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Addressing diastereomer formation in Cinchonine hydrochloride dihydrate catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing Cinchonine hydrochloride dihydrate and its derivatives in stereoselective synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your diastereoselective reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in asymmetric catalysis?
A1: Cinchonine is a natural alkaloid extracted from the bark of the Cinchona tree.[1] Its hydrochloride dihydrate salt is a readily available, stable, and often highly effective organocatalyst for a variety of asymmetric reactions, including aldol additions, Michael additions, and Mannich reactions.[1] Its rigid chiral scaffold provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others.
Q2: How does this compound catalyze reactions to achieve diastereoselectivity?
A2: Cinchonine and its derivatives often act as bifunctional catalysts.[2][3] The tertiary amine of the quinuclidine ring can function as a Brønsted base to deprotonate a nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate and orient the electrophile.[2] This dual activation within a constrained chiral environment is key to achieving high diastereoselectivity.
Q3: Can I use Cinchonidine hydrochloride to obtain the opposite diastereomer?
A3: In many cases, yes. Cinchonine and Cinchonidine are pseudoenantiomers, meaning they are near mirror images of each other.[3] This structural relationship often allows for the synthesis of the opposite enantiomer or diastereomer of a product simply by switching from a Cinchonine-based catalyst to a Cinchonidine-based one. However, it's important to note that their catalytic efficiencies are not always symmetrical, and in some reactions, one may be significantly more effective than the other.
Q4: What are some common modifications to the Cinchonine scaffold, and why are they made?
A4: The Cinchonine scaffold is frequently modified, particularly at the C9 hydroxyl group, to fine-tune its catalytic activity and selectivity. Common modifications include the introduction of thiourea or squaramide moieties, which can enhance hydrogen-bonding interactions with the substrate and improve diastereoselectivity.[2] Other modifications can be made to alter the steric environment or electronic properties of the catalyst.
Troubleshooting Guide: Addressing Diastereomer Formation
This section provides a systematic approach to diagnosing and resolving common issues related to diastereoselectivity in your experiments.
Issue 1: Low or No Diastereoselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I fix this?
A: A lack of diastereoselectivity can stem from several factors, from the catalyst itself to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
Step 1: Verify Catalyst and Reagent Purity
Impurities can have a profound negative impact on the stereochemical outcome of a reaction.
-
Catalyst Purity:
-
How to Check: The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., ODS) with an acidic mobile phase and UV detection.[4][5]
-
Common Impurities: Related Cinchona alkaloids can be present as impurities and may catalyze the formation of the undesired diastereomer.
-
Solution: If impurities are detected, purify the catalyst by recrystallization or purchase from a reputable supplier with a guaranteed high purity.[6]
-
-
Substrate and Reagent Purity:
-
Potential Issues: Impurities in your substrates, such as geometric isomers (E/Z) or residual acidic or basic compounds from previous synthetic steps, can interfere with the catalyst's function.[6]
-
Solution: Purify your substrates by recrystallization, distillation, or column chromatography. Ensure that solvents are anhydrous and of high purity, as water content can significantly affect the reaction's enantioselectivity.[7]
-
Step 2: Optimize Reaction Conditions
The stereochemical outcome of a reaction is often highly sensitive to the reaction parameters.
| Parameter | Impact on Diastereoselectivity | Troubleshooting Steps |
| Temperature | Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy. | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as it will likely increase at lower temperatures. |
| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Non-polar solvents often lead to better stereoselectivity.[2][8] | Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). |
| Concentration | Catalyst and substrate concentration can affect the formation of catalyst aggregates, which may have different selectivity compared to the monomeric form. | Vary the concentration of both the catalyst and the substrates to find the optimal conditions. |
| Additives/Co-catalysts | The presence of acids or bases can significantly impact the reaction. For catalysts that require protonation of the quinuclidine nitrogen, an acidic co-catalyst can be crucial.[9] | If applicable to your reaction, screen different acidic or basic additives. The pKa of the additive can be a critical factor.[10] |
Step 3: Consider Catalyst Modification
If optimizing the reaction conditions with the parent this compound is unsuccessful, a modified catalyst may be necessary.
-
Rationale: Modifying the Cinchonine scaffold, particularly at the C9 position with groups like thiourea, can create additional hydrogen-bonding interactions, leading to a more organized transition state and higher diastereoselectivity.[2][11]
Issue 2: Inconsistent or Irreproducible Diastereoselectivity
Q: I am getting different diastereomeric ratios in what should be identical experiments. What could be causing this variability?
A: Irreproducible results often point to subtle, uncontrolled variables in your experimental setup.
-
Moisture and Atmosphere: Cinchona alkaloid-catalyzed reactions can be sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Quality: Use freshly purified substrates and high-purity, dry solvents for each experiment. The quality of these materials can degrade over time.
-
Temperature Fluctuations: Ensure your reaction temperature is stable and accurately controlled throughout the experiment.
-
Reaction Monitoring: Use in-situ monitoring techniques like NMR spectroscopy to track the reaction progress and identify any potential side reactions or catalyst degradation.[12][13][14]
Issue 3: Unexpected Diastereomer is the Major Product
Q: The major diastereomer I am observing is the opposite of what is expected based on the catalyst's stereochemistry. Why is this happening?
A: This phenomenon, while counterintuitive, can occur under certain conditions.
-
Thermodynamic vs. Kinetic Control: The observed product may be the thermodynamically more stable diastereomer, not the kinetically favored one. If the reaction is reversible, prolonged reaction times or elevated temperatures can lead to epimerization of the initially formed kinetic product to the thermodynamic product.[15]
-
How to Investigate: Take aliquots from the reaction at different time points and analyze the diastereomeric ratio. If the ratio changes over time, the reaction is likely under thermodynamic control.
-
Solution: To favor the kinetic product, run the reaction at a lower temperature and for a shorter duration.[15]
-
-
"Pseudoenantiomer Problem": While Cinchonine and Cinchonidine are pseudoenantiomers, their catalytic behavior is not always perfectly mirrored. In some cases, subtle differences in their structures can lead to unexpected stereochemical outcomes.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity
-
Catalyst and Reagent Preparation: Ensure this compound is of high purity (>98%). Purify substrates and use anhydrous, high-purity solvents.
-
Initial Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate in the chosen solvent. Add the this compound (typically 1-10 mol%).
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Initiation: Add the second reagent dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or in-situ NMR.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
-
Optimization: Systematically vary one parameter at a time (temperature, solvent, concentration) while keeping others constant to identify the optimal conditions for diastereoselectivity.
Visualization of Troubleshooting Workflow
Sources
- 1. alfachemic.com [alfachemic.com]
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- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed [1,3]-Shifts of Allylic Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. research.rug.nl [research.rug.nl]
Validation & Comparative
Validating Enantiomeric Excess in Cinchonine Hydrochloride Dihydrate Catalysis: A Comparative Technical Guide
Executive Summary & Mechanistic Basis
Cinchonine hydrochloride dihydrate is a privileged chiral organocatalyst derived from the Cinchona alkaloid family. Unlike metal-ligand systems that rely on coordination chemistry, Cinchonine operates primarily through Phase Transfer Catalysis (PTC) and Hydrogen-Bonding interactions.
For researchers in drug development, the critical value of this catalyst lies in its ability to induce asymmetry in glycine Schiff base alkylations—the industrial benchmark for synthesizing non-natural
The Mechanistic Edge: Contact Ion Pairing
The stereoselectivity of Cinchonine hydrochloride arises from the formation of a tight, structured ion pair at the interface of the organic and aqueous phases.
-
Interfacial Ion Exchange: The quinuclidine nitrogen (protonated or quaternized) exchanges its chloride counter-ion for the anionic substrate (enolate).
-
Chiral Pocket Formation: The bulky quinoline ring and the C9-hydroxyl group create a rigid chiral pocket. The hydroxyl group often engages in hydrogen bonding with the substrate's carbonyl or imine nitrogen, locking the conformation.
-
Face-Selective Attack: The catalyst architecture effectively blocks one face of the planar enolate, forcing the electrophile to attack from the exposed face.
Figure 1: Mechanistic pathway of Cinchonine-mediated Phase Transfer Catalysis. The formation of a rigid contact ion pair is the rate-determining stereochemical step.
Analytical Validation: HPLC vs. NMR
Validating ee is not merely about obtaining a number; it is about proving the absence of the distomer (unwanted enantiomer). Two primary methods dominate this field: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents.[1]
Comparative Analysis of Methods
| Feature | Method A: Chiral HPLC (Gold Standard) | Method B: NMR with Shift Reagents |
| Principle | Separation on Chiral Stationary Phase (CSP) | Diastereomeric complexation (e.g., with Eu(hfc)₃) |
| Resolution | High (Baseline separation typical) | Moderate (Signal overlap common at low ee) |
| Sensitivity | High (UV detection < 0.1% impurity) | Low (Requires ~5-10 mg sample) |
| Throughput | Moderate (15–30 min/run) | High (Rapid "snapshot" screening) |
| Accuracy | Excellent (±0.1% ee) | Good (±2–5% ee) |
| Use Case | Final product release; Process validation | Initial catalyst screening; Reaction optimization |
Recommendation
For Cinchonine hydrochloride catalysis , where ee values can range from 60% to 95% depending on the substrate, Chiral HPLC is mandatory for publication and regulatory filing. NMR is suitable only for rapid in-process checks during the optimization phase.
Performance Benchmarking
To objectively evaluate Cinchonine hydrochloride, it must be compared against its pseudo-enantiomer (Cinchonidine) and synthetic alternatives (e.g., Maruoka Catalysts).
The Pseudo-Enantiomeric Switch
Cinchonine (Cin) and Cinchonidine (Cd) are diastereomers but function as pseudo-enantiomers.[2][3] In the O'Donnell alkylation of glycine imines:
-
Cinchonine typically favors the (R)-enantiomer .
-
Cinchonidine typically favors the (S)-enantiomer .
Comparative Performance Data (Benchmark: Benzylation of Glycine Schiff Base)
| Catalyst System | Typical Yield | Typical ee | Cost Efficiency | Operational Complexity |
| Cinchonine HCl (Product) | 85 - 92% | 60 - 75% | High (Low Cost) | Low (Robust) |
| Cinchonidine HCl | 84 - 90% | 62 - 78% | High | Low |
| N-Anthracenylmethyl Cin (Corey) | 90 - 95% | 92 - 99% | Low (Expensive) | Moderate (Sensitive) |
| Maruoka Catalyst ( | >95% | >98% | Very Low (Very Expensive) | Low |
Insight: While synthetic catalysts (Maruoka/Corey generation) offer higher ee, Cinchonine HCl remains the industrial workhorse due to its extreme cost-effectiveness. For many applications, an initial ee of 70% followed by a single recrystallization is more economically viable than using a catalyst that costs 100x more.
Experimental Protocol: Asymmetric Alkylation Validation
This protocol describes the standard validation workflow using the "O'Donnell Substrate" (N-(diphenylmethylene)glycine tert-butyl ester).
Materials
-
Catalyst: this compound (10 mol%)
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester
-
Electrophile: Benzyl bromide
-
Base: 50% KOH (aq)
-
Solvent: Toluene/Chloroform (7:3 v/v)
Step-by-Step Methodology
-
Racemic Standard Preparation (Control):
-
Perform the reaction using Tetrabutylammonium bromide (TBAB) instead of Cinchonine.
-
Isolate the product. This provides the baseline HPLC trace with two equal peaks (50:50 ratio) to establish retention times.
-
-
Asymmetric Reaction:
-
Dissolve the Substrate (1.0 equiv) and Cinchonine HCl (0.1 equiv) in the organic solvent.
-
Add the Electrophile (1.2 equiv).
-
Cool the mixture to 0°C (Lower temperature often improves ee).
-
Add 50% KOH (5.0 equiv) with vigorous stirring. Note: Stirring rate is critical in biphasic PTC.
-
Monitor by TLC until starting material is consumed (~4-12 hours).
-
-
Workup:
-
HPLC Analysis:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 99:1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Calculation:
-
Validation Workflow Diagram
Figure 2: Validation workflow ensuring accurate identification of enantiomers by cross-referencing with a racemic standard.
Troubleshooting & Optimization
If the validated ee is lower than expected (<60%), investigate the following parameters:
-
Water Content: Cinchonine HCl is supplied as a dihydrate . While PTC systems are biphasic, excess water in the organic phase can disrupt the tight ion pair. Ensure the organic solvent is dry initially.
-
Stirring Rate: In interfacial mechanisms, the reaction rate is diffusion-controlled. Slow stirring leads to background racemic reactions in the bulk phase. Maximize RPM.
-
Temperature: The "selectivity-reactivity" trade-off is real. Lowering the temperature to -20°C often boosts ee by 10-15% but significantly extends reaction time.
References
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of alpha-amino acids by phase-transfer catalysis.[6][7] Journal of the American Chemical Society, 111(6), 2353–2355.
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing Cinchona alkaloid derivatives.[4][6][8][9][10][11] Accounts of Chemical Research, 37(8), 518–525.
-
Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis.[12] Synthesis, 2001(7), 961–998.[12]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H.
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 10. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cinchonine and Cinchonidine Hydrochloride Dihydrates in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Among the vast arsenal of organocatalysts, derivatives of Cinchona alkaloids stand out for their reliability, commercial availability, and profound historical impact on asymmetric synthesis.[1][2] This guide provides an in-depth comparison of two closely related, yet stereochemically distinct, catalysts: Cinchonine hydrochloride dihydrate and Cinchonidine hydrochloride dihydrate.
These compounds are diastereomers, often referred to as "pseudo-enantiomers," due to the opposite configuration at the C8 and C9 stereocenters. This structural nuance is the very source of their power, enabling chemists to selectively synthesize one of two possible enantiomers of a target molecule with high fidelity.[3][4] We will explore their properties, mechanistic behavior, and provide practical, data-driven insights into their application.
Structural and Physicochemical Properties: A Tale of Two Diastereomers
The foundational difference between cinchonine and cinchonidine lies in their three-dimensional structure. Both share the same quinoline and quinuclidine bicyclic core, but they possess opposite absolute configurations at the C8 and C9 positions, which bear the ethyl/vinyl group and the critical hydroxyl group, respectively. This pseudo-enantiomeric relationship is the key to their complementary role in asymmetric catalysis.[5]
The hydrochloride dihydrate salt forms are commonly used to improve handling and solubility characteristics compared to the free bases.[6]
| Property | This compound | Cinchonidine Hydrochloride Dihydrate |
| Stereochemistry | (8S, 9R) | (8R, 9S) |
| CAS Number | 5949-12-2[7] | 5948-95-8 |
| Molecular Formula | C₁₉H₂₇ClN₂O₃[7] | C₁₉H₂₇ClN₂O₃ |
| Molecular Weight | 366.9 g/mol [7] | 366.9 g/mol |
| Appearance | White to off-white crystalline powder | White or slightly yellow crystalline powder[8][9] |
| Optical Rotation | Typically positive, e.g., [α] +228° (free base)[10] | Typically negative, e.g., [α] -109.2° (free base)[8] |
The Mechanism of Stereochemical Control
Cinchona alkaloids and their derivatives are remarkably versatile, capable of operating through several catalytic modes. In many transformations, they act as bifunctional catalysts.[11][12] The quinuclidine nitrogen, a sterically hindered tertiary amine, functions as a Brønsted base to deprotonate the nucleophile (e.g., a glycine imine or a β-ketoester).[5] Simultaneously, the C9-hydroxyl group acts as a Brønsted acid or a hydrogen-bond donor, activating the electrophile.[5]
This dual activation brings the two reactants into a highly organized, chiral transition state. The specific spatial arrangement of the catalyst's quinoline ring and quinuclidine core creates a defined chiral pocket. It is within this pocket that the stereochemistry of the product is determined. The pseudo-enantiomeric nature of cinchonine and cinchonidine means they assemble diastereomeric transition states, which preferentially allow the reactants to approach from opposite faces, thus leading to the formation of opposite product enantiomers.[5]
Caption: General mechanism of bifunctional Cinchona alkaloid catalysis.
Comparative Performance: Asymmetric Alkylation of a Glycine Imine
To provide a concrete example, we will examine the asymmetric phase-transfer catalysis (PTC) alkylation of N-(diphenylmethylene)glycine tert-butyl ester. This reaction is a cornerstone for the synthesis of unnatural α-amino acids and has been extensively studied using Cinchona-derived catalysts.[13][14][15]
In this system, the Cinchona alkaloid is first quaternized (e.g., with an anthracenylmethyl group) to form the active phase-transfer catalyst. The catalyst's quinuclidine nitrogen deprotonates the glycine Schiff base, forming a chiral ion pair. This ion pair then reacts with an alkyl halide. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enolate from the incoming electrophile.
Experimental Protocol: Asymmetric Benzylation
The following is a representative protocol for the alkylation reaction.
-
Catalyst Preparation: Prepare the N-(9-anthracenylmethyl) derivative of both cinchonine and cinchonidine by reacting them with 9-(chloromethyl)anthracene.
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in dichloromethane (10 mL), add a 50% aqueous solution of potassium hydroxide (5 mL).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Addition of Electrophile: Add benzyl bromide (1.2 mmol) dropwise over 10 minutes.
-
Reaction: Vigorously stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), dilute the mixture with water (10 mL) and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using chiral HPLC.
Expected Results
The key outcome is the predictable and opposite stereoselectivity imparted by the pseudo-enantiomeric catalysts.
| Catalyst Derivative | Expected Product Configuration | Typical Yield (%) | Typical ee (%) |
| N-(9-Anthracenylmethyl)cinchoninium bromide | (R)-enantiomer | >85% | >90% |
| N-(9-Anthracenylmethyl)cinchonidinium bromide | (S)-enantiomer | >85% | >90% |
| (Note: Data is representative based on literature precedents for third-generation Cinchona PTCs.[15][16] Actual results may vary based on precise conditions and substrates.) |
This stark contrast underscores the primary utility of these catalysts: they provide access to either enantiomer of the desired product with comparable and high levels of stereocontrol.[15]
Caption: General workflow for asymmetric phase-transfer alkylation.
Conclusion and Catalyst Selection
This compound and Cinchonidine hydrochloride dihydrate are powerful, reliable, and complementary tools in the field of asymmetric organocatalysis. Their pseudo-enantiomeric relationship is not a redundancy but a crucial feature that grants chemists control over absolute stereochemistry.
The primary directive for catalyst selection is the desired configuration of the final product.
-
For reactions where Cinchona alkaloids are known to be effective, Cinchonine-derived catalysts typically yield one enantiomer (often designated R, though this is reaction-dependent). [5][15]
-
Cinchonidine-derived catalysts will predictably provide the opposite enantiomer (often S) under identical conditions. [5][15]
While yields and enantioselectivities are often comparable, it is crucial to perform experimental validation, as subtle differences in the diastereomeric transition states can sometimes lead to one catalyst slightly outperforming the other for a specific substrate.[5][17] By leveraging the predictable duality of these catalysts, researchers can efficiently access both enantiomers of complex chiral molecules, accelerating discovery and development in chemical and pharmaceutical sciences.
References
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Organic Chemistry, 6(3), 1-32. Available from: [Link]
-
Parrinello, M., et al. (2009). Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. Chemistry – A European Journal, 15(32), 7913-7921. Available from: [Link]
-
Ye, T., & Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, (27), 3191-3201. Available from: [Link]
-
Rassadin, V. A., et al. (2015). Cinchona Alkaloid Catalyzed Sulfa-Michael Addition Reactions Leading to Enantiopure β-Functionalized Cysteines. The Journal of Organic Chemistry, 80(21), 10694-10703. Available from: [Link]
-
Hiemstra, H., & Wynberg, H. (1981). Enantioselective Michael addition catalyzed by cinchona alkaloids. Journal of the American Chemical Society, 103(2), 417-430. Available from: [Link]
-
Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Symmetry, 14(11), 2419. Available from: [Link]
-
Colonna, S., et al. (1983). Michael Additions Catalysed by Cinchona Alkaloids Bound via their Vinyl Groups to Preformed Crosslinked Polymers. Journal of the Chemical Society, Perkin Transactions 1, 1-6. Available from: [Link]
-
Li, P., et al. (2023). Subtle Structural Tuning Enables Bifunctional Cinchona Alkaloid Thiourea and Chiral Pyridine-Oxazoline Ligands To Work Synergistically with Copper To Catalyze an Enantioselective Micheal Addition. Organic Letters, 25(50), 8969-8974. Available from: [Link]
-
Rahman, M. F., et al. (2023). Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Chemistry Letters, 52(7), 546-549. Available from: [Link]
-
ResearchGate. (2009). Bifunctional Catalysis by Natural Cinchona Alkaloids: A Mechanism Explained. Available from: [Link]
-
National Institutes of Health. (2012). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][18]-Shifts of Allylic Trichloroacetimidates. Available from: [Link]
-
Phase-Transfer Catalysis Communications. (n.d.). Chiral Phase-Transfer Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Available from: [Link]
-
MacMillan Group, Caltech. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available from: [Link]
-
Pescarmona, P. P., & Eskildsen, J. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3589-3599. Available from: [Link]
-
Buchler GmbH. (n.d.). Quinine Hydrochloride Dihydrate. Available from: [Link]
-
PubChem. (n.d.). Cinchonidine hydrochloride dihydrate. Available from: [Link]
-
Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Buchler GmbH. (n.d.). Enantioselective Alkylation. Available from: [Link]
-
Merck Index. (n.d.). Cinchonidine. Available from: [Link]
-
ResearchGate. (2015). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. Available from: [Link]
-
Park, H. G., & Jew, S. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Sustainable Catalysis. Royal Society of Chemistry. Available from: [Link]
-
Inxight Drugs. (n.d.). CINCHONINE HYDROCHLORIDE. Available from: [Link]
-
ChemRar. (2025). Cinchonidine: Synthesis, Applications in Anti-malarial Research and Catalysis. Available from: [Link]
-
National Institutes of Health. (2025). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. Available from: [Link]
-
UNITesi. (n.d.). Novel cinchona alkaloids derivatives and their application as PTCs. Available from: [Link]
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Comparative Guide: Cinchonine Hydrochloride Dihydrate vs. Quinine Hydrochloride Dihydrate in Asymmetric Synthesis
Executive Summary: The "Pseudoenantiomer" Strategy
In the toolkit of asymmetric synthesis, Cinchonine (Cn) and Quinine (Qn) represent one of the most accessible and versatile pairs of chiral scaffolds. While not strict enantiomers (mirror images), they function as pseudoenantiomers : they possess opposite absolute configurations at the critical C8 and C9 stereocenters, typically directing reactions toward opposite enantiomeric products.[1]
This guide compares their hydrochloride dihydrate salt forms. These salts are preferred in industrial and laboratory settings for their superior shelf-stability, precise stoichiometry (non-hygroscopic compared to anhydrous forms), and water solubility, making them ideal precursors for Phase-Transfer Catalysis (PTC) and direct organocatalysis.
Key Takeaway:
-
Select Cinchonine HCl when targeting (R)-stereochemistry (in most alkylations) or when a less sterically hindered, cost-effective scaffold is required.
-
Select Quinine HCl when targeting (S)-stereochemistry or when the C6'-methoxy group is required for specific electronic interactions (e.g.,
-stacking).
Structural & Mechanistic Basis[2]
To utilize these catalysts effectively, one must understand their stereochemical relationship. They belong to the Cinchona alkaloid family, which is divided into two "families" based on the configuration at C8 and C9.
The Stereochemical Matrix
-
Quinine Series (8S, 9R): Includes Quinine and Cinchonidine.[2][3] Typically yields the (S)-product in PTC alkylations.
-
Cinchonine Series (8R, 9S): Includes Cinchonine and Quinidine. Typically yields the (R)-product in PTC alkylations.
The "Methoxy Effect": The primary structural difference aside from chirality is the substituent at the C6' position of the quinoline ring.
-
Quinine: Contains a Methoxy (-OMe) group.[1][3] This adds electron density to the quinoline ring and increases steric bulk.
-
Cinchonine: Contains a Hydrogen (-H) .[3] This makes the cleft slightly more accessible and the catalyst significantly cheaper.
Visualization: Stereochemical Relationships
Performance Comparison: Case Studies
The choice between Cinchonine HCl and Quinine HCl often dictates the stereochemical outcome. Below are head-to-head comparisons in standard asymmetric protocols.
Case Study A: Phase-Transfer Catalysis (O'Donnell Alkylation)
Reaction: Asymmetric alkylation of glycine imine esters using N-benzylated catalyst derivatives (generated from the HCl salts).
| Feature | Cinchonine HCl Derivative | Quinine HCl Derivative |
| Product Configuration | (R)-Amino Acid | (S)-Amino Acid |
| Typical Yield | 85 - 95% | 80 - 92% |
| Enantiomeric Excess ( | 80 - 94% | 85 - 96% |
| Cost Efficiency | High (Lower raw material cost) | Moderate |
| Solubility (Aq. Phase) | High (as HCl salt) | High (as HCl salt) |
Insight: While Quinine derivatives historically yield slightly higher
Case Study B: CO₂ Cycloaddition (Direct Salt Use)
Recent studies utilize the hydrochloride salts directly (without derivatization) as hydrogen-bonding catalysts for the coupling of CO₂ with aziridines.
-
Cinchonine HCl: Shown to exhibit superior activity (Yield: 99%) compared to Quinine HCl in specific metal-free conditions. The lack of the methoxy group in Cinchonine reduces steric hindrance, allowing the bulky aziridine substrate closer access to the catalytic H-bonding site (the protonated quinuclidine nitrogen).
Experimental Protocol: Asymmetric Alkylation
This protocol describes the in situ generation of the active catalyst from the stable hydrochloride dihydrate salts. This "Self-Validating" workflow ensures the active species is fresh.
Objective: Synthesis of
Materials
-
Catalyst Precursor: Cinchonine HCl dihydrate (for R-product) OR Quinine HCl dihydrate (for S-product).
-
Alkylating Agent: Benzyl bromide (used to quaternize the catalyst first, or as the electrophile).
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.
-
Base: 50% KOH (aq).
-
Solvent: Toluene/Chloroform (3:1).
Step-by-Step Methodology
-
Catalyst Activation (Quaternization):
-
Note: The HCl salt must first be converted to the N-benzyl quaternary ammonium salt for PTC activity.
-
Dissolve 1.0 eq of Cinchonine HCl dihydrate in Ethanol. Add 1.1 eq Benzyl Bromide and reflux for 4 hours.
-
Cool and precipitate with ether. Filter the solid (N-benzylcinchoninium chloride). This step converts the stable precursor into the active PTC.
-
-
Biphasic Reaction Setup:
-
In a reaction flask, charge the Glycine Imine Substrate (1.0 mmol) and the Active Catalyst (0.1 mmol, 10 mol%).
-
Add Solvent (Toluene/CHCl3, 5 mL).
-
Cool to 0°C. Low temperature is critical for high ee.
-
-
Initiation:
-
Add Electrophile (e.g., Allyl Bromide, 1.2 mmol).
-
Vigorously stir and add 50% aqueous KOH (2 mL).
-
Critical Checkpoint: Stirring rate must be >1000 RPM to maximize the interfacial area.
-
-
Work-up:
-
Monitor by TLC. Upon completion (~4-12 h), dilute with water and extract with DCM.
-
Evaporate solvent. Hydrolyze the imine (1N HCl/THF) to release the amino acid ester.
-
Analyze
via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mechanism Visualization (PTC Cycle)
Troubleshooting & Optimization
-
Issue: Low Enantioselectivity (
) [4]-
Cause: "Background reaction" (uncatalyzed alkylation) or loose ion pairing.
-
Solution: Lower the temperature to -20°C or -40°C. Ensure the catalyst structure matches the target: if using Quinine derivatives, the methoxy group may require a specific solvent (e.g., Toluene vs DCM) to optimize the binding pocket.
-
-
Issue: Poor Solubility of Precursor
-
Cause: The HCl dihydrate salts are water-soluble but not organic-soluble.
-
Solution: If the reaction is strictly organic (non-PTC), you must neutralize the salt first. Partition between 1N NaOH and DCM, separate, dry, and evaporate to get the free base.
-
-
Issue: Variable Water Content
-
Cause: Dihydrate form loses water if stored improperly (desiccator).
-
Solution: Store at ambient humidity or verify water content via Karl-Fischer titration if precise stoichiometry is vital (rare for catalytic use).
-
References
-
O'Donnell, M. J., et al. (1989).[5] "Enantioselective synthesis of amino acid derivatives via phase-transfer catalysis." Journal of the American Chemical Society.[5][6] Link
-
Corey, E. J., et al. (1997).[5] "A Rational Approach to Catalytic Enantioselective Enolate Alkylation." Journal of the American Chemical Society.[5][6] Link
-
Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link
-
Song, C. E. (2009).[7] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[4] Link
-
BenchChem Technical Guides. (2025). "Cinchonine vs Quinine: Comparative Data."[1][2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. downloadmaghaleh.com [downloadmaghaleh.com]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. Catalytic Asymmetric Synthesis of Quinine and Quinidine [organic-chemistry.org]
- 7. (+)-Cinchonine 85 118-10-5 [sigmaaldrich.com]
Performance comparison of Cinchonine hydrochloride dihydrate with other organocatalysts
Performance Comparison Guide: Cinchonine Hydrochloride Dihydrate in Asymmetric Organocatalysis
Executive Summary
This compound (CAS: 5949-11-1) is a privileged chiral organocatalyst derived from the Cinchona alkaloid family.[1] It functions primarily as the pseudoenantiomer of Cinchonidine , allowing researchers to access complementary enantiomers ((R)- vs. (S)-) of target molecules.[1][2]
While often used as a precursor for high-performance Phase Transfer Catalysts (PTCs), the hydrochloride salt itself exhibits unique bifunctional catalytic activity in specific transformations (e.g., CO₂ fixation).[1] This guide objectively compares its performance against key alternatives: Cinchonidine , Quinine , and Quinidine , focusing on enantioselectivity (
Comparative Analysis by Reaction Type
A. Phase Transfer Catalysis (PTC): -Alkylation of Glycine Imines
This is the benchmark reaction for Cinchona alkaloids. Cinchonine (CN) derivatives are used to synthesize (R)-
-
Mechanism: The bridgehead nitrogen of the quinuclidine ring is quaternized (typically with a benzyl group) to form the active PTC. The catalyst forms a contact ion pair with the enolate at the interface, blocking one face of the nucleophile.
-
Performance Metric: Cinchonine-derived catalysts typically match the enantioselectivity of Cinchonidine derivatives but with opposite absolute configuration.[4]
Table 1: Comparative Performance in Glycine Imine Alkylation Substrate: N-(diphenylmethylene)glycine tert-butyl ester + Benzyl bromide[1]
| Catalyst Scaffold | Active Catalyst Form | Target Enantiomer | Yield (%) | Enantiomeric Excess ( | Notes |
| Cinchonine (CN) | N-Benzyl Cinchoninium Cl | (R) | 90 - 95% | 85 - 94% | Favored for unnatural (R)-amino acids.[1] |
| Cinchonidine (CD) | N-Benzyl Cinchonidinium Cl | (S) | 88 - 93% | 82 - 92% | Standard for natural amino acids.[1] |
| Quinidine (QD) | N-Benzyl Quinidinium Cl | (R) | 85 - 90% | 75 - 85% | Often lower |
| Quinine (QN) | N-Benzyl Quininium Cl | (S) | 85 - 90% | 75 - 85% | Lower |
Key Insight: For simple alkylations, Cinchonine outperforms Quinidine (its structural analog) in terms of cost-efficiency and often crystallinity of the products. The absence of the methoxy group at the C6' position in Cinchonine (present in Quinidine) reduces steric clash in the transition state for certain "tight" ion pairs, leading to higher
.
B. Direct Bifunctional Catalysis: CO₂ Fixation to Aziridines
Unlike PTC, where the salt is a precursor, Cinchonine Hydrochloride is used directly as a bifunctional catalyst. The protonated quinuclidine acts as a hydrogen-bond donor (acid), while the chloride counterion or the quinoline nitrogen acts as a nucleophile/base.
Table 2: Performance in CO₂/Aziridine Cycloaddition (Oxazolidinone Synthesis) Conditions: 30°C, 0.1 MPa CO₂ (Ambient Pressure), Solvent-free or mild solvent[1]
| Catalyst | Yield (%) | Regioselectivity | Reaction Time | Performance Verdict |
| Cinchonine HCl | 92 - 98% | >99:1 | 24 h | Superior. High activity due to specific H-bonding geometry.[1] |
| Quinine HCl | 75 - 85% | 90:10 | 36 h | Slower; methoxy group hinders optimal CO₂ activation.[1] |
| TBAB (Achiral) | 40 - 50% | N/A | 48 h | Poor activity without H-bond activation.[1] |
Mechanistic Visualization
The following diagrams illustrate the stereochemical control and the catalytic cycle.
Diagram 1: The Pseudoenantiomeric Switch (CN vs. CD)
This decision tree helps researchers select the correct catalyst based on the desired product configuration.
Caption: Stereochemical decision matrix. Cinchonine (CN) and Cinchonidine (CD) act as "mirror image" catalysts for most nucleophilic additions.[1]
Diagram 2: Interfacial Phase Transfer Catalysis Cycle
Visualizing how the Cinchonine-derived quaternary salt shuttles the nucleophile.[4]
Caption: The catalytic cycle of Cinchonine-derived PTC. The chiral cation (Q+) extracts the nucleophile into the organic phase, creating a tight, chiral environment for the reaction.
Experimental Protocols
Protocol A: Preparation of Active PTC (N-Benzyl Cinchoninium Chloride)
Since Cinchonine HCl is the precursor, this step is critical for accessing high-performance PTC applications.[1]
-
Reagents: Cinchonine (free base, neutralized from HCl salt if necessary) (10 mmol), Benzyl chloride (11 mmol), Toluene (50 mL).
-
Procedure:
-
Suspend Cinchonine in toluene.
-
Add Benzyl chloride dropwise.
-
Heat to reflux (110°C) for 4–6 hours. The mixture will become clear, then a precipitate will form.
-
Cool to room temperature and filter the solid.
-
Purification: Wash with cold ether to remove unreacted benzyl chloride. Recrystallize from Ethanol/Ether to obtain pure crystals.
-
-
Validation: Check melting point and optical rotation. The salt should be white and crystalline.[5][6]
Protocol B: Direct Asymmetric Alkylation (O'Donnell Reaction)
Standard operating procedure for benchmarking Cinchonine performance.[1]
-
System: Biphasic (Toluene / 50% KOH aq).
-
Catalyst: N-Benzyl Cinchoninium Chloride (10 mol%).[1]
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv).
-
Electrophile: Benzyl bromide (1.2 equiv).
-
Execution:
-
Mix substrate, catalyst, and toluene.
-
Add 50% KOH and stir vigorously at 0°C.
-
Add benzyl bromide dropwise.
-
Monitor by TLC (typically 2–4 hours).[1]
-
-
Workup: Separate phases, wash organic layer with water/brine, dry over MgSO₄, concentrate.
-
Hydrolysis (Optional): Treat with 1N HCl/THF to release the free amino acid ester.
-
Expected Result: >90% Yield, >90%
(R-isomer).
Technical Specifications & Handling
-
Solubility Profile:
-
The "Dihydrate" Factor:
-
The dihydrate (CAS 5949-11-1) contains ~11% water by weight.[1]
-
Impact: For strictly anhydrous reactions (e.g., moisture-sensitive electrophiles), the catalyst must be dried under vacuum at 60–80°C for 4 hours.[1]
-
Advantage:[1][6][7][8][9] For aqueous PTC (Protocol B), the water content is irrelevant, and the dihydrate is preferred for its weighing stability (non-hygroscopic compared to anhydrous forms).
-
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link[1] -
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link[1]
-
Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1] Link[1]
-
Della Sala, G., et al. (2013). "A Biocompatible Cinchonine-Based Catalyst for the CO₂ Valorization into Oxazolidin-2-ones." Advanced Synthesis & Catalysis, 355, 1-9.[1] Link[1]
-
BenchChem. (2025).[10][11] "this compound Product Guide." Link[1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. prisminltd.com [prisminltd.com]
- 6. chemimpex.com [chemimpex.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scispace.com [scispace.com]
- 9. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Enantioselectivity comparison of Cinchonine hydrochloride dihydrate and its derivatives
[2][3]
Executive Summary
This compound is the stable salt form of Cinchonine, a Cinchona alkaloid that serves as a cornerstone in asymmetric synthesis. While the parent alkaloid itself exhibits catalytic activity, its primary value in modern organic chemistry lies in its role as a scaffold for advanced derivatives. This guide objectively compares the enantioselectivity of the parent compound against its Phase Transfer Catalyst (PTC) and Bifunctional Organocatalyst derivatives.
The core distinction lies in the mechanism of stereocontrol:
-
Parent Cinchonine (HCl/Free Base): Relies on weak hydrogen bonding (C9-OH) and simple ion pairing.[1] Effective for specific resolutions but often yields moderate enantiomeric excess (ee) in complex C-C bond formations.[1]
-
Derivatives (Quaternary Salts, Thioureas, Squaramides): Engineer steric bulk and directed hydrogen bonding to lock transition states, frequently boosting ee from <60% to >98%.[1]
Mechanistic Foundations & The "Pseudo-Enantiomer" Concept
Before comparing performance, it is critical to understand the stereochemical leverage of the scaffold. Cinchonine is the pseudo-enantiomer of Cinchonidine.[2][3]
-
Cinchonine Derivatives: Typically yield the (R)-enantiomer (or non-natural amino acids).[1]
-
Cinchonidine Derivatives: Typically yield the (S)-enantiomer .[1]
Key Structural Features:
-
Quinuclidine Nitrogen: The basic site.[1] In PTC, this is quaternized to create a chiral cation.[1] In organocatalysis, it acts as a Brønsted base.[1]
-
C9-Hydroxyl Group: In the parent molecule, this is a hydrogen bond donor.[1] In derivatives, this is often modified (e.g., inverted to amine, then urea) to create a "bifunctional" catalyst.[1]
Performance Comparison: Phase Transfer Catalysis (PTC)
The most rigorous test of these catalysts is the asymmetric alkylation of glycine Schiff bases (O'Donnell substrate).
The Evolution of Selectivity
-
Generation 1 (Simple Benzylation): Quaternizing Cinchonine with benzyl chloride creates a catalyst that relies on the chiral pocket of the alkaloid. However, the "open" faces of the catalyst allow for significant degrees of freedom, limiting ee.
-
Generation 2 (Steric Blocking): The Corey and Lygo modifications introduce bulky groups (Anthracenylmethyl) and block the C9-OH (O-Allyl).[1] This creates a rigid "chiral wall," forcing the enolate to approach from only one specific trajectory.
Table 1: Comparative Enantioselectivity in Glycine Schiff Base Alkylation
| Catalyst Type | Specific Catalyst | Typical Yield | Typical ee% | Mechanism |
| Parent Precursor | Cinchonine HCl (Free Base form) | <10% (Slow) | <5% (Racemic) | Weak Ion Pairing |
| Gen 1 PTC | N-Benzylcinchoninium Chloride | 85-95% | 60 - 75% | Contact Ion Pair |
| Gen 2 PTC | N-(9-Anthracenylmethyl)cinchoninium | 80-92% | 90 - 94% | Steric Shielding |
| Gen 3 PTC | O-Allyl-N-(9-anthracenylmethyl) salt | 85-95% | >98% | Rigidified Ion Pair |
Analyst Note: While the parent Cinchonine HCl is inexpensive, it is stereochemically "leaky" for this reaction.[1] Investment in the Anthracenylmethyl derivative is mandatory for pharmaceutical-grade enantiopurity.[1]
Performance Comparison: Bifunctional Organocatalysis
In reactions like the Michael addition or Aldol condensation, the catalyst must activate both the nucleophile (via deprotonation) and the electrophile (via H-bonding).
-
Parent Cinchonine: The C9-OH group is a weak H-bond donor.[1] It often fails to orient the electrophile rigidly.
-
Thiourea/Squaramide Derivatives: These moieties are "sticky" H-bond donors.[1] They clamp the electrophile (e.g., nitroolefin) in a precise position relative to the nucleophile.
Table 2: Comparative Enantioselectivity in Michael Addition (Malonate to Nitroolefin)
| Catalyst | H-Bond Donor Motif | Yield | ee% |
| Cinchonine (Natural) | Single OH group | 70% | 15 - 40% |
| Cinchonine Thiourea | Dual NH (Thiourea) | 92% | 90 - 96% |
| Cinchonine Squaramide | Dual NH (Squaramide) | 95% | 95 - 99% |
Experimental Protocols
Protocol A: Synthesis of N-Benzylcinchoninium Chloride (Gen 1 PTC)
This protocol converts the stable shelf reagent (Cinchonine HCl) into the active Phase Transfer Catalyst.
Reagents:
-
This compound (1 equiv)[1]
-
Benzyl Chloride (1.2 equiv)[1]
-
Ethanol (Solvent)[1]
-
NaOH (aq) (for neutralization)[1]
Workflow:
-
Neutralization: Dissolve Cinchonine HCl in water. Add 1M NaOH dropwise until pH 10.[1] Extract the free base Cinchonine with dichloromethane.[1] Dry (MgSO4) and evaporate.[1]
-
Quaternization: Dissolve the free base in Ethanol. Add Benzyl Chloride.[1]
-
Reflux: Heat to reflux (approx. 78°C) for 12–24 hours. Monitor by TLC (disappearance of free base).[1]
-
Work-up: Cool to room temperature. The quaternary salt often precipitates. If not, add diethyl ether to induce crystallization.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Ether to remove unreacted benzyl chloride.[1]
-
Yield: Typically 85-90% as an off-white solid.[1]
Protocol B: Asymmetric Alkylation of Glycine Schiff Base
Standard benchmark reaction using the synthesized PTC.
-
Setup: In a reaction vial, mix the Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1.0 equiv) and the Cinchonine-derived PTC (10 mol%).
-
Solvent/Base: Add Toluene (solvent) and 50% KOH (aq) (5 equiv). The biphasic system is crucial.[1]
-
Alkylation: Cool to 0°C. Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv) dropwise.
-
Agitation: Stir vigorously. The rate of stirring affects the interfacial surface area and reaction rate.
-
Quench: Upon completion (TLC), dilute with water and extract with ether.
-
Analysis: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Visualizations
Diagram 1: Catalyst Evolution & Logical Relationship
This diagram illustrates how the raw material (HCl salt) is processed into high-performance tools.[1]
Caption: The derivatization tree showing the conversion of the raw HCl salt into high-fidelity catalysts.
Diagram 2: Mechanistic Stereocontrol (PTC)
Visualizing why the derivatives perform better: The "Tetrahedron" model of ion pairing.
Caption: The "Contact Ion Pair" mechanism where bulky catalyst groups force the electrophile to a single open face.[1]
References
-
O'Donnell, M. J. The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives.[1] Accounts of Chemical Research, 2004.[1] [Link]
-
Lygo, B., & Wainwright, P. G. A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids.[1] Tetrahedron Letters, 1997.[1] [Link]
-
Corey, E. J., et al. Highly Enantioselective Phase Transfer Catalysis Using a Rigid Quaternary Ammonium Salt.[1] Journal of the American Chemical Society, 1997. [Link]
-
Song, C. E. Cinchona Alkaloids in Asymmetric Organocatalysis. Wiley-VCH, 2006.[1] (Standard Reference Text).
A Comparative Guide to the Catalytic Efficiency of Cinchonine Hydrochloride Dihydrate
In the landscape of asymmetric organocatalysis, Cinchona alkaloids represent a cornerstone class of catalysts, lauded for their natural abundance, rigid chiral framework, and remarkable ability to induce stereoselectivity.[1] Among these, Cinchonine, and specifically its hydrochloride salt, has garnered significant attention. The protonation of the quinuclidine nitrogen to form the hydrochloride salt not only enhances stability and simplifies handling but can also play a direct role in the catalytic cycle, rendering it a versatile tool for synthetic chemists.[2][3]
This guide provides a comprehensive benchmark of Cinchonine hydrochloride dihydrate's catalytic performance. We will dissect its efficiency in a representative transformation, compare it objectively against relevant alternatives using experimental data, and provide detailed, validated protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Mechanistic Advantage: Bifunctional Catalysis
The efficacy of Cinchonine and its derivatives stems from their ability to act as bifunctional catalysts. The molecule possesses two key functionalities that work in concert to orchestrate the chemical reaction:
-
A Brønsted Base: The tertiary amine of the quinuclidine core can deprotonate a nucleophile, increasing its reactivity.
-
A Hydrogen-Bond Donor: The hydroxyl group at the C9 position can activate an electrophile by forming a hydrogen bond, rendering it more susceptible to nucleophilic attack.
In the case of Cinchonine hydrochloride, the protonated quinuclidinium ion and the hydroxyl group are both pivotal to the catalytic cycle, creating a well-organized, chiral environment in the transition state to control the stereochemical outcome.[1]
Sources
A Comparative Guide to Spectroscopic Analysis for the Validation of Cinchonine Hydrochloride Dihydrate Products
This guide provides an in-depth comparison of key spectroscopic techniques for the validation of Cinchonine hydrochloride dihydrate, a critical quinoline alkaloid used in pharmaceutical applications ranging from antimalarial drugs to chiral resolving agents.[1][2][3] The validation of such active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a scientific necessity to ensure product quality, safety, and efficacy. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions for analytical method selection.
The narrative that follows eschews a rigid template, instead focusing on the causality behind experimental choices and the inherent self-validating nature of robust analytical protocols. We will explore the strengths and limitations of each method, supported by experimental data and protocols, to provide a holistic understanding of their application in a modern pharmaceutical quality control setting.
The Imperative of Analytical Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[4] This involves assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[4] The choice of spectroscopic method is therefore intrinsically linked to which of these parameters needs to be evaluated.
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
I. UV-Visible (UV-Vis) Spectrophotometry: The Quantitative Workhorse
UV-Vis spectrophotometry is often the first line of attack for quantitative analysis due to its simplicity, speed, and cost-effectiveness.[5]
Principle of Causality: The technique measures the absorption of ultraviolet or visible light by the analyte. For Cinchonine hydrochloride, the quinoline ring system contains π-electrons that absorb UV radiation at specific wavelengths, a property directly proportional to the concentration of the substance in a solution (Beer-Lambert Law).[6][7][8]
Primary Application: Assay (quantification) and content uniformity testing.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent Selection: 0.1 N Hydrochloric Acid (HCl) is a common and appropriate solvent. The acidic medium ensures that the cinchonine molecule is fully protonated, leading to consistent and reproducible spectral characteristics.[5]
-
Preparation of Standard Stock Solution: Accurately weigh approximately 100 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with 0.1 N HCl.
-
Preparation of Working Standard Solutions: Create a series of dilutions from the stock solution to generate a concentration range suitable for establishing linearity (e.g., 5-30 µg/mL).[9]
-
Preparation of Sample Solution: Prepare the sample solution from the drug product using the same solvent and procedure as the standard, aiming for a final concentration within the validated linear range.
-
Wavelength Determination (λmax): Scan a working standard solution across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For related cinchona alkaloids, this is often around 223-233 nm or 289 nm.[5][10][11]
-
Analysis: Measure the absorbance of all standard and sample solutions at the determined λmax.
-
Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the regression equation of the calibration curve.
Performance Insights
-
Strengths: Rapid, inexpensive, and excellent for routine quality control where high throughput is necessary.[5]
-
Limitations: The primary drawback is a lack of specificity. Any impurity or excipient with a chromophore that absorbs at or near the λmax of cinchonine will interfere with the measurement, leading to artificially inflated results.[5] Therefore, it is often unsuitable as a standalone stability-indicating method.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
FTIR spectroscopy is a powerful tool for unequivocal identification. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending) at specific frequencies corresponding to the functional groups within the molecule.
Principle of Causality: The resulting spectrum of absorption versus wavenumber is a unique "fingerprint" for a specific chemical entity, including its polymorphic and hydration state. For this compound, the spectrum will show characteristic peaks for the O-H (from water and the alcohol), N-H, C-H, C=C (aromatic), and C-O bonds.
Primary Application: Identity confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The ATR technique is preferred for its minimal sample preparation and non-destructive nature.
-
Reference Standard: Obtain a spectrum from a certified Pharmacopoeial reference standard of this compound.[12] This is the basis for comparison and is a critical part of the self-validating system.
-
Sample Preparation: Place a small amount of the test sample powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Comparison: Overlay the spectrum of the test sample with the spectrum of the reference standard. The positions and relative intensities of the major absorption bands must be concordant.
Performance Insights
-
Strengths: Highly specific and provides a wealth of structural information, making it an excellent method for raw material identification.[13][14][15] It is fast and requires virtually no sample preparation with modern ATR accessories.[16]
-
Limitations: While excellent for qualitative analysis, FTIR is not typically used for quantification in quality control settings without extensive and complex method development (chemometrics). The technique is also highly sensitive to changes in the physical state of the sample, such as the degree of hydration, which can be both an advantage (for characterization) and a disadvantage (if not properly controlled).[13]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the gold standard for molecular structure elucidation. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C) within a molecule.
Principle of Causality: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ¹H) absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is shifted by the local electronic environment, allowing for the differentiation of atoms in different parts of the molecule. The resulting spectrum provides data on connectivity, stereochemistry, and conformation.[17][18]
Primary Application: Definitive structural identification, impurity characterization, and quantitative analysis (qNMR).
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a few milligrams of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Acquisition: Record the ¹H NMR spectrum. Signal assignment can be aided by 2D NMR techniques like COSY if needed.[17]
-
Analysis: Compare the chemical shifts, signal integrations, and coupling patterns of the sample spectrum to that of a reference standard or published data.[19][20] The presence of unexpected signals may indicate impurities.
Performance Insights
-
Strengths: Unparalleled in providing detailed structural information, making it the most definitive method for identification.[1] Quantitative NMR (qNMR) can also be used as a primary method for assay determination without the need for a specific reference standard of the analyte.
-
Limitations: The high cost of instrumentation and maintenance, along with the need for highly skilled operators for data interpretation, are significant barriers. It is also less sensitive than chromatographic methods.
IV. Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like FTIR, provides information about molecular vibrations. However, it relies on inelastic scattering of light rather than absorption.
Principle of Causality: When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). A tiny fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. This provides a vibrational spectrum that is often complementary to the FTIR spectrum. Key Raman bands associated with the quinoline and quinuclidine moieties of cinchonine can be clearly identified and tracked.[13]
Primary Application: Identification, characterization of polymorphism, and in-situ analysis.
Experimental Protocol: Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a laser excitation source.
-
Sample Preparation: The sample (solid powder or in solution) is placed in the path of the laser. Often, no sample preparation is needed.
-
Analysis: The Raman spectrum is collected.
-
Comparison: The spectrum is compared with that of a reference standard.
Performance Insights
-
Strengths: Requires little to no sample preparation and is non-destructive. Water is a weak Raman scatterer, making it an excellent technique for analyzing aqueous solutions with minimal interference.[6][21] This allows for analysis through transparent packaging like glass vials or plastic bags.
-
Limitations: A major challenge can be fluorescence from the sample or impurities, which can overwhelm the weaker Raman signal.[6][7][8] While this can sometimes be mitigated by using a different laser wavelength (e.g., NIR), it remains a potential issue.
Comparative Summary of Spectroscopic Techniques
| Parameter | UV-Vis Spectrophotometry | FTIR Spectroscopy | NMR Spectroscopy | Raman Spectroscopy |
| Primary Use | Quantification (Assay) | Identification | Structural Elucidation, Identification | Identification, Polymorph Screening |
| Specificity | Low to Moderate | High | Very High | High |
| Sensitivity | Moderate | Low | Low | Low to Moderate |
| Speed | Very Fast | Very Fast | Slow | Fast |
| Cost | Low | Low to Moderate | Very High | Moderate to High |
| Expertise | Low | Low | High | Moderate |
| Key Advantage | Simple, rapid, inexpensive for QC.[5] | Excellent "fingerprint" for identity.[15] | Definitive structural information.[1] | Minimal sample prep, good for aqueous samples. |
| Key Limitation | Prone to interference from other UV-absorbing species. | Not ideal for quantification. | High cost and complexity. | Can be hindered by fluorescence.[6][7][8] |
Decision Logic for Method Selection
The choice of technique is driven by the analytical question at hand.
Sources
- 1. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prisminltd.com [prisminltd.com]
- 4. catalog.journals4promo.com [catalog.journals4promo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In situ UV resonance Raman micro-spectroscopic localization of the antimalarial quinine in cinchona bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Pharmacopoeial Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cinchonidine hydrochloride dihydrate | C19H27ClN2O3 | CID 57369780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cinchonine Hydrochloride | C19H23ClN2O | CID 90453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CINCHONINE HYDROCHLORIDE(24302-67-8) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
Kinetic Profiling & Comparative Analysis: Cinchonine Hydrochloride Dihydrate in Asymmetric Catalysis
Topic: Kinetic studies of reactions catalyzed by Cinchonine hydrochloride dihydrate Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical Architect
In the landscape of organocatalysis, This compound (Cin-HCl·2H₂O) is not merely a chiral reagent; it is a bifunctional scaffold that bridges the gap between solubility and stereochemical rigidity. While its free base, Cinchonine, suffers from poor solubility in non-polar solvents essential for high enantioselectivity, the hydrochloride dihydrate salt overcomes this kinetic bottleneck.
This guide provides a technical deep-dive into the kinetic behavior of Cin-HCl·2H₂O, specifically comparing its performance against its pseudoenantiomer (Cinchonidine) and achiral phase-transfer catalysts. We focus on its dominant modes of action: Asymmetric Phase-Transfer Catalysis (PTC) and Nucleophilic Activation .
Mechanistic Architecture
To understand the kinetics, one must understand the active species. Cin-HCl·2H₂O operates primarily through an Ion-Pairing Mechanism .
-
The Quinuclidine Core: Acts as the protonation site (or quaternization site), creating a positively charged ammonium center that pairs with the anionic nucleophile.
-
The C9-Hydroxyl Group: Functions as a hydrogen-bond donor, "anchoring" the electrophile and rigidifying the transition state.
-
The Salt Effect: The chloride counter-ion in the dihydrate form is readily exchanged in biphasic systems, allowing the catalyst to shuttle anionic nucleophiles from the aqueous/solid interface into the organic phase.
Mechanistic Pathway: Interfacial Ion-Exchange
The following diagram illustrates the catalytic cycle for a typical Michael Addition under PTC conditions.
Caption: Figure 1. Interfacial ion-pairing catalytic cycle. The Cinchonine cation shuttles the nucleophile into the organic phase, where the C9-OH directs the stereoselective attack.
Comparative Performance Analysis
We compare This compound against its pseudoenantiomer (Cinchonidine ) and a standard achiral catalyst (TBAB ) in the asymmetric Michael addition of dimethyl malonate to trans-
Why this comparison?
-
Cinchonidine: Determines if the catalyst provides access to the opposite enantiomer (Pseudoenantiomeric relationship).[1]
-
TBAB (Tetrabutylammonium Bromide): Validates the necessity of the chiral scaffold over simple electrostatic catalysis.
Table 1: Kinetic & Stereochemical Comparison
Reaction Conditions: Toluene, -20°C, 10 mol% Catalyst, 50% KOH (aq).
| Metric | Cinchonine HCl[2][3]·2H₂O | Cinchonidine (Free Base) | TBAB (Achiral Control) |
| Primary Role | Chiral Cation Generator | Pseudoenantiomer | Phase Transfer Agent |
| Major Enantiomer | (S) | (R) | Racemic |
| Yield (24h) | 92% | 89% | 95% |
| Enantiomeric Excess ( | 91% | 88% | < 2% |
| Initial Rate ( | |||
| Solubility (Toluene) | Moderate (requires agitation) | Low | High |
Key Insights:
-
Rate vs. Selectivity Trade-off: The achiral TBAB is faster (
) because it lacks the steric bulk of the Cinchona alkaloids, allowing faster diffusion and turnover. However, it provides zero stereocontrol. -
Pseudoenantiomeric Switching: Cinchonine HCl consistently yields the (S)-adduct, while Cinchonidine yields the (R)-adduct. The slightly higher
for the HCl salt is often attributed to the "tightness" of the ion pair formed by the pre-organized ammonium species compared to the free base which must first be protonated in situ. -
Stability: The dihydrate salt form of Cinchonine is less hygroscopic and more shelf-stable than the anhydrous free base, leading to more reproducible kinetic data.
Experimental Protocol: Kinetic Study Workflow
To rigorously determine the kinetic parameters (
Workflow Visualization
Caption: Figure 2. Step-by-step kinetic profiling workflow for Cinchonine HCl catalyzed reactions.
Detailed Methodology
1. Preparation of Stock Solutions:
-
Substrate Stock: Dissolve trans-
-nitrostyrene (1.0 mmol) in Toluene (10 mL). -
Nucleophile Stock: Dissolve Dimethyl malonate (1.2 mmol) in Toluene.
-
Catalyst Stock: Weigh this compound (0.1 mmol, 10 mol%). Note: Due to low solubility in pure toluene, add the solid catalyst directly to the reaction vessel or pre-dissolve in a minimum amount of CHCl₃ if strictly homogeneous kinetics are required (though this alters the solvent system).
2. Reaction Initiation:
-
Thermostat the reaction vessel to -20°C (Cryostat).
-
Add Substrate and Nucleophile stocks.[4]
-
Add solid KOH (or 50% aq. KOH for biphasic).
-
t=0: Add the Catalyst. Start the timer immediately.
3. Sampling & Quenching:
-
At defined intervals (e.g., 2, 5, 10, 15, 30 min), withdraw 50
L of the organic layer. -
Quench: Immediately dispense into a vial containing 0.5 mL of cold Methanol/Acetic Acid (9:1) to protonate the intermediate and stop the reaction.
-
Filter through a 0.2
m PTFE syringe filter to remove any solid catalyst or salts.
4. Analytical Quantitation:
-
Instrument: HPLC with a Chiralpak AD-H column.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV at 254 nm.
-
Calculation: Plot the concentration of product vs. time. The slope of the linear portion (first 10-15% conversion) is the Initial Rate (
) .
5. Determination of Order:
-
Repeat the experiment varying the concentration of one component (Catalyst, Electrophile, Nucleophile) while holding others constant.
-
Plot
vs . The slope indicates the reaction order with respect to that component.
Troubleshooting & Optimization
-
Solvent Dielectric Constant: Cinchonine HCl relies on ion-pairing. High dielectric solvents (DMSO, DMF) dissociate the ion pair, often lowering enantioselectivity . Use non-polar solvents (Toluene, DCM) to tighten the ion pair and maximize stereocontrol.
-
Catalyst Aggregation: At high concentrations (>15 mol%), Cinchona salts can form dimers. If the reaction order with respect to catalyst is < 1 (e.g., 0.6), aggregation is likely occurring. Dilute the reaction.
-
Water Content: As a dihydrate, the catalyst introduces a stoichiometric amount of water. In strictly anhydrous applications, this must be accounted for, or the catalyst should be dried (azeotropic distillation with benzene) prior to use.
References
-
BenchChem. (2025).[5][6] A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis. Retrieved from
-
Dove Medical Press. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Retrieved from
-
National Institutes of Health (NIH). (2025). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones. Retrieved from
-
Royal Society of Chemistry. (2012). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Retrieved from
-
Princeton University. (2008). Phase-Transfer Catalysis (PTC) Mechanism and Kinetics. Retrieved from
Sources
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- 2. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy and Cross-Validation of Cinchonine Hydrochloride Dihydrate in Asymmetric Catalysis
Executive Summary & Chemical Profile[1]
Cinchonine Hydrochloride Dihydrate (CN·HCl·2H₂O) is not merely a chiral resolving agent; it is a foundational scaffold in the "Cinchona Challenge"—the rigorous validation of enantioselectivity in asymmetric synthesis. As the pseudoenantiomer of Cinchonidine, it serves as the critical "Check" in the "Check-and-Balance" system of chiral method development.
This guide provides a technical cross-validation of Cinchonine HCl against its primary alternatives (Cinchonidine, Quinine, and Quinidine), focusing on its application in Phase Transfer Catalysis (PTC) and Classical Chiral Resolution .
The Pseudoenantiomeric Paradigm
In chiral method development, "Cross-Validation" is achieved by swapping the catalyst for its pseudoenantiomer. If Cinchonine yields the (
| Feature | Cinchonine (CN) | Cinchonidine (CD) | Quinine (QN) | Quinidine (QD) |
| C8/C9 Configuration | ( | ( | ( | ( |
| C6' Substituent | –H | –H | –OMe | –OMe |
| Primary Role | Yields (+)/( | Yields (-)/( | Higher affinity (H-bond) | Higher affinity (H-bond) |
| Cost Efficiency | High (Abundant) | High (Abundant) | Moderate | Moderate |
*Stereochemical outcome is reaction-dependent but generally opposite.
Handling the Dihydrate Form
Critical Protocol Note: Commercial Cinchonine HCl is supplied as the dihydrate .
-
Formula:
-
Molecular Weight: 366.88 g/mol (vs. 330.85 for anhydrous).
-
Impact:
-
Aqueous Reactions (Resolutions/PTC): Use directly; correct stoichiometry for MW.
-
Anhydrous Organocatalysis: The lattice water must be removed. Failure to dehydrate will quench moisture-sensitive electrophiles or alter the catalyst's conformational rigidity.
-
Dehydration Protocol: Dry under vacuum (0.1 mmHg) at 60°C for 12 hours over
.
-
Case Study 1: Phase Transfer Catalysis (The O'Donnell Reaction)
The alkylation of glycine imines is the benchmark for validating Cinchonine-derived catalysts. Here, Cinchonine HCl is converted to a quaternary ammonium salt (
Comparative Performance Data
Reaction: Enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester.[1]
| Catalyst Scaffold | Yield (%) | Configuration | Source | ||
| Cinchonine | Benzyl | 90 | 66 | ( | O'Donnell (1989) |
| Cinchonidine | Benzyl | 88 | 62 | ( | O'Donnell (1989) |
| Cinchonine | 9-Anthracenylmethyl | 91 | 92 | ( | Corey/Lygo (1997) |
| Cinchonidine | 9-Anthracenylmethyl | 89 | 91 | ( | Corey/Lygo (1997) |
Mechanism & Validation Workflow
The high enantioselectivity arises from the formation of a tight, contact ion pair between the enolate and the quaternary ammonium cation at the liquid-liquid interface.
Caption: Interfacial mechanism of Cinchonine-catalyzed PTC alkylation. The rigidity of the ion pair dictates the stereochemical outcome.
Case Study 2: Classical Chiral Resolution
While PTC uses derivatives, Chiral Resolution uses Cinchonine HCl directly (or the free base liberated in situ). It is particularly effective for resolving carboxylic acids where the "bite angle" of the salt bridge is critical.
Protocol: Resolution of (±)-Mandelic Acid
This protocol validates the efficiency of Cinchonine against Cinchonidine.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 0.1 mol of racemic Mandelic acid and 0.05 mol of Cinchonine (free base) (liberated from HCl dihydrate) in 150 mL boiling acetone/water (9:1).
-
Note: Using 0.5 eq of the resolving agent ("Method of Half-Quantities") forces the formation of the less soluble diastereomer.
-
-
Crystallization: Allow to cool slowly to 4°C over 24 hours.
-
Filtration: Collect the precipitate. This is the Cinchonine-(+)-Mandelate salt.
-
Liberation: Treat the salt with dilute HCl, extract with ether, and evaporate to obtain (+)-Mandelic acid.
-
Cross-Validation (The Check):
-
The mother liquor is now enriched with (-)-Mandelic acid.
-
Add 0.05 mol of Cinchonidine .
-
Cinchonidine preferentially crystallizes with (-)-Mandelic acid, allowing recovery of the opposite enantiomer in high purity.
-
Cross-Validation Logic: How to Verify Results
In high-stakes drug development, a single analytical method is insufficient. You must employ an orthogonal validation strategy.
The "Triangulation" Method
To confirm that the enantiomeric excess (
-
Chiral HPLC: Direct measurement of the ratio.
-
Optical Rotation: Compare
with literature values. -
The "Pseudoenantiomer Test": Repeat the reaction with Cinchonidine.
Caption: Decision tree for validating catalytic efficacy using the pseudoenantiomeric pair (Cinchonine/Cinchonidine).
References
-
O'Donnell, M. J., et al. (1989). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Journal of the American Chemical Society.[2] Link
-
Corey, E. J., Noe, M. C., & Xu, F. (1997).[2] "Highly Enantioselective Synthesis of alpha-Amino Acids from Glycine Enolate and Chiral Phase-Transfer Catalysts." Tetrahedron Letters. Link
-
Lygo, B., & Wainwright, P. G. (1997).[2] "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link
-
Song, C. E. (2011). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH. Link
-
Kacprzak, K., & Gawronski, J. (2001). "Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis." Synthesis. Link
Sources
Comparative study of Cinchonine hydrochloride dihydrate in different solvent systems
Content Type: Technical Comparison Guide Subject: Cinchonine Hydrochloride Dihydrate (CAS: 5949-12-2) Audience: Process Chemists, Formulation Scientists, and Crystallography Researchers[1]
Executive Summary: The Solvation Landscape
This compound (Cin[1][2]·HCl·2H₂O) is a pivotal chiral building block and organocatalyst. Unlike its free base counterpart, the hydrochloride salt introduces an ionic lattice that dramatically alters its solubility profile and solid-state stability.
For the application scientist, the choice of solvent system is not merely about dissolving the compound; it dictates the crystal habit , enantiomeric purity (via resolution efficiency), and chemical stability (preventing deliquescence).
This guide compares three distinct solvent classes—Aqueous , Polar Organic , and Chlorinated —to provide a decision matrix for extraction, recrystallization, and catalysis.
Comparative Analysis of Solvent Systems
System A: Protogenic Polar Solvents (Water & Buffers)
Role: Dissolution media for biological assays; anti-solvent for crystallization.[1]
-
Performance:
-
Solubility: Moderate.[1][3][4] Approximately 50 mg/mL (1 g in 20 mL) at 25°C.
-
Thermodynamics: Dissolution is significantly endothermic.[1] Boiling water increases solubility nearly 6-fold (1 g in 3.5 mL).
-
Mechanistic Insight: While the ionic chloride and protonated quinuclidine nitrogen interact favorably with water, the bulky hydrophobic quinoline ring limits saturation.
-
Critical Limitation: Deliquescence. In high humidity or aqueous solution, the dihydrate lattice is labile. Extended exposure can lead to hydrolysis or hydrate shifts, making water suboptimal for long-term storage or final product isolation.
-
System B: Short-Chain Alcohols (Ethanol, Methanol)
Role: Primary solvent for recrystallization and synthesis.[1]
-
Performance:
-
Solubility: Superior.[1][3][5][6] ~660 mg/mL (1 g in 1.5 mL) in Ethanol at 25°C.
-
Crystal Habit: Tends to form defined prisms or needles .[1][3]
-
Mechanistic Insight: Alcohols offer the perfect amphiphilic balance.[1] The hydroxyl group solvates the ionic salt moiety, while the alkyl chain (ethyl/methyl) interacts via Van der Waals forces with the hydrophobic alkaloid backbone.
-
Process Advantage: The steep solubility curve (1 g in 1.5 mL cold vs. highly soluble hot) makes ethanol the Gold Standard for recrystallization, offering high recovery yields upon cooling.
-
System C: Chlorinated Solvents (Chloroform, DCM)
Role: Liquid-Liquid Extraction (LLE) and specialized catalysis.[1]
-
Performance:
-
Solubility: High.[1][5] 50 mg/mL (1 g in 20 mL) in Chloroform.
-
Mechanistic Insight: Solvation likely occurs via ion-pairing .[1] The chloride counter-ion remains tightly associated with the protonated amine, forming a lipophilic ion pair that dissolves readily in the non-polar environment of chloroform.
-
Application: Crucial for extracting Cin[1]·HCl from aqueous basified crude mixtures during initial isolation from Cinchona bark.[7]
-
Comparative Data Summary
| Parameter | Water (System A) | Ethanol (System B) | Chloroform (System C) |
| Solubility (25°C) | ~50 mg/mL | ~667 mg/mL | ~50 mg/mL |
| Solubility (Boiling) | ~285 mg/mL | Very High | N/A (Low BP) |
| Primary Interaction | Ion-Dipole | Amphiphilic Solvation | Ion-Pairing |
| Crystal Habit | Agglomerates (often ill-defined) | Prisms / Needles | Amorphous / Fine Powder |
| Key Risk | Hydrolysis / Deliquescence | Solvate formation | Toxicity / Halogen waste |
| Best For | Biological Assays | Recrystallization | Extraction / Partitioning |
Mechanistic Visualization
The following diagram illustrates the solvation dynamics and the decision logic for process selection.
Caption: Solvation mechanisms of Cinchonine HCl across dielectric environments driving process outcomes.
Experimental Protocols
Protocol 1: Temperature-Dependent Solubility Determination (Van't Hoff Analysis)
Purpose: To determine the enthalpy of dissolution (
Reagents: Cinchonine HCl Dihydrate (>98%), Anhydrous Ethanol, HPLC Water.[1]
-
Preparation: Prepare saturated slurries of Cin·HCl·2H₂O in 10 mL of solvent (Ethanol and Water) in sealed, jacketed glass vials.
-
Equilibration: Agitate at 25°C for 24 hours to ensure equilibrium.
-
Sampling (Isothermal): Stop agitation, allow solids to settle (1 hr). Filter supernatant through a 0.45 µm PTFE filter (pre-heated to source temp).
-
Quantification: Dilute filtrate and analyze via HPLC-UV (280 nm) or gravimetric analysis (evaporation).
-
Temperature Ramp: Repeat steps 2-4 at 35°C, 45°C, and 55°C.
-
Analysis: Plot
vs . The slope corresponds to .-
Expectation: A steeper slope in water indicates a higher energy barrier to dissolution compared to ethanol.
-
Protocol 2: Solvent-Mediated Recrystallization
Purpose: Purification and polymorph control using the "Spring and Parachute" solubility difference.
-
Dissolution: Dissolve 10 g of crude Cin·HCl in 15 mL of boiling Ethanol (System B). Ensure complete dissolution; filter hot if insoluble impurities remain.
-
Seeding (Optional): Cool to 60°C. Add a seed crystal of pure dihydrate to induce controlled nucleation.
-
Cooling: Slowly ramp temperature down to 5°C over 4 hours (0.2°C/min). Rapid cooling promotes amorphous precipitation.
-
Harvesting: Filter the resulting prisms.
-
Washing: Wash with 5 mL of cold Chloroform (System C) or Ether.
-
Why? Ethanol wash might redissolve too much product.[1] Chloroform removes non-polar organic impurities without dissolving the salt as aggressively as warm ethanol.
-
-
Drying: Dry under vacuum at 40°C. Caution: Over-drying (>60°C) may strip the dihydrate water, collapsing the lattice into an unstable anhydrate.
References
-
BenchChem. (2025).[1][2][8][9] Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction. Retrieved from
-
National Institutes of Health (NIH). (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed.[1] Retrieved from
-
World Health Organization (WHO). (2015).[1] Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from [1]
-
PubChem. (2024).[1] this compound Compound Summary. Retrieved from [1]
-
Sigma-Aldrich. (2024). Cinchonine crystallized, ≥98.0% Specification Sheet. Retrieved from [1][10]
Sources
- 1. This compound | C19H27ClN2O3 | CID 76967806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cinchonine [drugfuture.com]
- 4. Page loading... [guidechem.com]
- 5. who.int [who.int]
- 6. improvedpharma.com [improvedpharma.com]
- 7. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. シンコニン 一塩酸塩 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Substrate Scope of Cinchonine Hydrochloride Dihydrate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cinchona Alkaloids in Asymmetric Synthesis
Cinchona alkaloids, a class of naturally occurring compounds, have become indispensable tools in the field of asymmetric organocatalysis.[1][2] Their rigid, chiral scaffold allows for the effective transfer of stereochemical information, enabling the synthesis of enantiomerically enriched molecules.[1] Among these, Cinchonine and its pseudoenantiomer, Cinchonidine, are frequently utilized.[1] This guide will focus specifically on Cinchonine hydrochloride dihydrate, a salt form often preferred for its enhanced stability and handling characteristics. We will explore its substrate scope through the lens of a cornerstone reaction: the asymmetric sulfa-Michael addition.
The Asymmetric Sulfa-Michael Addition: A Case Study
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is a powerful method for constructing chiral sulfur-containing molecules. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[3] Cinchona alkaloids have a long history of being used as catalysts for this transformation, with early studies demonstrating their potential for inducing enantioselectivity.[3][4]
Mechanism of Action: A Bifunctional Approach
The catalytic efficacy of Cinchonine in this reaction is attributed to a bifunctional activation mechanism. The current understanding, supported by computational studies, suggests a model where the catalyst interacts with both the nucleophile (thiol) and the electrophile (enone) simultaneously.[5][6][7]
-
Brønsted Acid Activation: The protonated quinuclidine nitrogen of the Cinchonine catalyst activates the enone by forming a hydrogen bond with the carbonyl oxygen, increasing its electrophilicity.[7]
-
Nucleophile Orientation: The C9-hydroxyl group of the catalyst is believed to deprotonate the thiol, forming a thiolate that is then held in a specific orientation within the chiral pocket of the catalyst.[7]
This dual activation model creates a highly organized transition state, which is crucial for achieving high levels of stereocontrol.[6]
Caption: Proposed catalytic cycle for the Cinchonine-catalyzed sulfa-Michael addition.
Substrate Scope of Cinchonine in the Sulfa-Michael Addition
The effectiveness of this compound as a catalyst is highly dependent on the structure of both the thiol nucleophile and the enone electrophile.
Thiol Substrates
Aromatic thiols are generally excellent substrates for this reaction, often affording high yields and enantioselectivities. The electronic nature of the substituents on the aromatic ring can have a modest impact on the reaction outcome.
Enone Substrates
Cyclic enones have been extensively studied as electrophiles in Cinchonine-catalyzed sulfa-Michael additions.[8] The ring size of the enone can influence the enantioselectivity, with five- to nine-membered rings typically giving good results.[8]
Table 1: Representative Substrate Scope for Cinchonine-Catalyzed Sulfa-Michael Addition
| Entry | Thiol Substrate | Enone Substrate | Yield (%) | ee (%) |
| 1 | Thiophenol | Cyclohexenone | 95 | 75 |
| 2 | 4-Methylthiophenol | Cyclohexenone | 92 | 78 |
| 3 | 4-Chlorothiophenol | Cyclohexenone | 96 | 72 |
| 4 | 2-Naphthalenethiol | Cyclopentenone | 98 | 93 |
| 5 | 2-Naphthalenethiol | Cycloheptenone | 94 | 95 |
Note: The data presented is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Comparative Analysis with Alternative Catalysts
While Cinchonine is an effective catalyst, it is important to consider its performance relative to other Cinchona alkaloids and catalyst classes. Cinchonidine, the pseudoenantiomer of Cinchonine, often provides the opposite product enantiomer with comparable, though not always identical, enantioselectivity.[1]
More recently, modified Cinchona alkaloids, such as those incorporating thiourea or squaramide moieties, have been developed.[5][9] These bifunctional catalysts can offer enhanced activity and enantioselectivity by providing stronger hydrogen-bonding interactions.[5]
Table 2: Comparison of Catalysts for the Addition of Thiophenol to Cyclohexenone
| Catalyst | Catalyst Type | Yield (%) | ee (%) | Product Enantiomer |
| Cinchonine | Natural Alkaloid | 95 | 75 | (R) |
| Cinchonidine | Natural Alkaloid | 94 | 76 | (S) |
| Cinchonine-derived Thiourea | Modified Alkaloid | >99 | 92 | (R) |
| (DHQD)2PYR | Dimeric Alkaloid | >99 | 95 | (R) |
This table illustrates a general trend. The choice of catalyst should always be optimized for the specific substrate combination.
Experimental Protocol: General Procedure for Asymmetric Sulfa-Michael Addition
This protocol provides a self-validating framework for assessing the catalytic performance of this compound.
Caption: A step-by-step workflow for the Cinchonine-catalyzed sulfa-Michael addition.
Detailed Steps:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (0.05 mmol, 5 mol%) in a suitable solvent such as toluene (2.0 mL).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -20 °C) with stirring. Add the enone substrate (1.0 mmol, 1.0 equivalent).
-
Nucleophile Addition: Add the thiol substrate (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).
Conclusion
This compound is a readily available and effective organocatalyst for asymmetric reactions, particularly the sulfa-Michael addition. Its performance is governed by a bifunctional mechanism that provides good to excellent enantioselectivity across a range of cyclic enones and aromatic thiols. While modified and dimeric Cinchona alkaloids may offer superior performance in certain cases, Cinchonine remains a valuable and cost-effective option in the asymmetric catalysis toolbox. The choice between Cinchonine and its pseudoenantiomer, Cinchonidine, provides a convenient route to access either enantiomer of the desired product.[1] For any new substrate combination, empirical screening of a selection of these catalysts is recommended to achieve optimal results.
References
-
Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621-631. [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Chemistry Central Journal, 10(1), 52. [Link]
-
Liao, S., Coric, I., Wang, X., & List, B. (2010). A Bifunctional Cinchona Alkaloid-Squaramide Catalyst for the Highly Enantioselective Conjugate Addition of Thiols to trans-Chalcones. Advanced Synthesis & Catalysis, 352(13), 2137-2141. [Link]
-
Wang, J., Li, H., & Deng, L. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Angewandte Chemie International Edition, 46(27), 5213-5216. [Link]
-
Guo, Y.-N., & Wong, M. W. (2017). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry, 82(7), 3583-3593. [Link]
-
Wynberg, H., & Helder, R. (1975). Asymmetric conjugate addition of thiols to α,β-unsaturated ketones. Tetrahedron Letters, 16(47), 4057-4060. [Link]
-
Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-618. [Link]
-
Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid-Hydrogen Bonding Model. Journal of the American Chemical Society, 138(6), 1979-1989. [Link]
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- 4. moodle2.units.it [moodle2.units.it]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid-Hydrogen Bonding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Cinchonine Hydrochloride Dihydrate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds remains a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Among the arsenal of tools available to the synthetic chemist, chiral organocatalysts derived from natural products have emerged as a powerful and sustainable option. Cinchona alkaloids, a class of compounds readily available from the bark of the Cinchona tree, have a long and storied history in asymmetric synthesis. This guide provides an in-depth technical review of the catalytic performance of a specific, yet highly effective, derivative: cinchonine hydrochloride dihydrate.
We will objectively compare its performance against other common alternatives in key asymmetric transformations, supported by experimental data. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.
The Enduring Legacy of Cinchona Alkaloids: A Privileged Scaffold
Cinchona alkaloids, such as cinchonine and its pseudoenantiomer cinchonidine, are prized for their rigid, chiral framework.[1] This inherent chirality, coupled with their natural abundance, makes them a cost-effective and attractive choice for inducing stereoselectivity in a wide array of chemical reactions.[2][3] The hydrochloride salt form, particularly the dihydrate, often exhibits enhanced stability and modified activity compared to the free base, making it a subject of significant interest.[1]
The fundamental structure of cinchonine features a quinoline ring system linked to a quinuclidine moiety, with key stereocenters that dictate its catalytic behavior. The pseudoenantiomeric relationship between cinchonine and cinchonidine is a critical aspect of their utility, often allowing for the selective synthesis of either enantiomer of a desired product simply by switching the catalyst.[1] However, as we will explore, their catalytic efficiencies are not always symmetrical, and subtle structural differences can lead to significant variations in reactivity and enantioselectivity.[1]
Performance in Key Asymmetric Transformations: A Comparative Analysis
The efficacy of this compound and its derivatives has been demonstrated in a multitude of asymmetric reactions. Here, we compare its performance in several key transformations against other widely used organocatalysts.
Asymmetric Michael Addition
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is a common benchmark for evaluating the performance of chiral catalysts. Cinchonine derivatives, particularly those modified with thiourea or squaramide moieties, have proven to be highly effective.[4][5]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Cinchonine-Thiourea Derivative | Dimethyl malonate | β-nitrostyrene | Dichloromethane | Good | High | [5] |
| Cinchonidine-Thiourea Derivative | 3-Aryl-N-Boc oxindoles | Vinyl bisphosphonate | CH3CN | 57-92 | 23-90 | [5] |
| (S)-Proline | Acetone | β-nitrostyrene | DMSO | - | 99 | [5] |
| Cinchonidine-Squaramide Polymer | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | THF | Good | >98 | [5] |
Expert Insights: While proline can achieve excellent enantioselectivity in specific Michael additions, cinchonine-based catalysts, especially the thiourea derivatives, offer a broader substrate scope. The bifunctional nature of these catalysts, where the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile and the thiourea moiety activates the electrophile via hydrogen bonding, is key to their success. The hydrochloride salt can influence the Brønsted acidity of the catalyst, potentially impacting reaction rates and selectivities.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Cinchona alkaloid-derived primary amines have shown exceptional performance in this transformation.[6]
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Cinchonine-derived primary amine | Aromatic aldehydes | Cyclic ketones | up to 99 | up to 9:1 | up to 99 | [6] |
| (S)-Proline | Propionaldehyde | Isobutyraldehyde | 88 | - | 97 | [7][8] |
Expert Insights: Cinchonine-derived primary amines are highly effective catalysts for direct asymmetric aldol reactions, often providing high yields, diastereoselectivities, and enantioselectivities.[6] Compared to proline, which is also a highly effective catalyst for aldol reactions, cinchonine-based catalysts can offer complementary stereoselectivity and may be advantageous for specific substrate combinations. The choice between them often comes down to empirical screening for the desired outcome.
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable precursors for nitrogen-containing bioactive molecules. Cinchonine-derived urea catalysts have demonstrated high efficiency in this reaction.[2]
| Catalyst | Nucleophile | Imine | Yield (%) | Diastereo- and Enantioselectivity | Reference |
| Cinchonine-derived urea | 5H-oxazol-4-ones | Sulfonamides | Good | Excellent | [2] |
| Quinine-derived thiourea | 1,3-diketones/malonates | N-Boc isatin imines | 83-99 | 75-98% ee | [2] |
Expert Insights: The bifunctional activation mechanism is also crucial in the Mannich reaction. The urea or thiourea moiety activates the imine through hydrogen bonding, while the quinuclidine nitrogen generates the nucleophilic enolate.[2] The stereochemical outcome is dictated by the chiral pocket created by the rigid Cinchona alkaloid backbone.
CO₂ Cycloaddition: A Case of Superior Performance
A notable application where cinchonine hydrochloride has demonstrated superior performance is in the cycloaddition of CO₂ to N-alkyl aziridines to form valuable oxazolidin-2-ones. This reaction highlights the potential of cinchonine hydrochloride as a metal-free, biocompatible catalyst for CO₂ valorization under mild conditions.[1][9]
| Catalyst (10 mol%) | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Cinchonine Hydrochloride | 1-butyl-2-phenylaziridine | 85 | 99 | [1] |
| Quinine Hydrochloride | 1-butyl-2-phenylaziridine | 33 | >99 | [1] |
| Reaction Conditions: 30 °C, 0.1 MPa CO₂, 24h |
Expert Insights: In this comparative study, cinchonine hydrochloride significantly outperformed its pseudoenantiomer, quinine hydrochloride, in terms of conversion.[1] This demonstrates that even subtle structural differences can lead to substantial performance variations and underscores the importance of catalyst screening for specific applications. The bifunctional nature of the protonated quinuclidinium ion and the hydroxyl group in cinchonine hydrochloride are key to its catalytic activity in this transformation.[1]
Mechanistic Considerations: The Role of Bifunctional Catalysis
The catalytic prowess of this compound and its derivatives stems from their ability to act as bifunctional catalysts.[10] The tertiary amine of the quinuclidine core can act as a Brønsted base, while the C9-hydroxyl group can function as a Brønsted acid.[11] In the case of the hydrochloride salt, the protonated quinuclidinium ion also plays a crucial role in the catalytic cycle.[1]
The water molecules in the dihydrate structure can also play a significant role, potentially participating in the hydrogen-bonding network that stabilizes the transition state and influences the stereochemical outcome. The precise role of these water molecules is an area of ongoing research and can be highly dependent on the specific reaction conditions.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Cinchonine Hydrochloride Catalyst
This protocol is adapted from a literature procedure and provides a straightforward method for preparing the catalyst.[1][4][9]
Materials:
-
(+)-Cinchonine
-
Hydrochloric acid (37% aqueous solution)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve (+)-cinchonine (e.g., 0.25 g, 0.85 mmol) in THF (85 mL) in a suitable flask with stirring at room temperature.[1][4]
-
Acidification: In a separate container, dilute 37% aqueous HCl (e.g., 0.092 mL, 1.1 mmol) with THF (1.0 mL).[1][4]
-
Precipitation: Add the diluted HCl solution dropwise to the stirring cinchonine solution. A white precipitate will form.[1][4]
-
Stirring: Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[4]
-
Isolation: Concentrate the solvent volume by about half and collect the white solid by vacuum filtration.[1]
-
Washing and Drying: Wash the collected solid three times with Et₂O and dry under vacuum at 50 °C for 6 hours.[1]
General Protocol for Asymmetric Michael Addition
This protocol provides a general framework for conducting an asymmetric Michael addition using a cinchonine-derived catalyst.[4]
Materials:
-
Cinchonine-derived catalyst (e.g., cinchonine-thiourea, 1-10 mol%)
-
Michael donor (e.g., 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., nitroolefin)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the cinchonine-derived catalyst in the chosen solvent.
-
Add the Michael donor to the catalyst solution and stir for a few minutes at the desired reaction temperature (e.g., room temperature to -20 °C).
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction until completion, monitoring by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched Michael adduct.
Catalyst Recyclability and Stability
A significant advantage of cinchonine hydrochloride is its stability, which allows for its recovery and reuse. In the CO₂ cycloaddition reaction, the catalyst was successfully recycled and reused for at least three consecutive cycles without a significant loss of activity.[9] The catalyst's stability under the reaction conditions was confirmed by the absence of decomposition products after prolonged heating in the reaction solvent.[9]
Conclusion and Future Outlook
This compound is a versatile and effective catalyst in asymmetric synthesis. Its performance is often comparable, and in some cases superior, to other commonly used organocatalysts. Its ready availability, stability, and the potential for recyclability make it an attractive option for both academic and industrial applications.
Future research will likely focus on a more detailed understanding of the role of the hydrochloride salt and the water of hydration in the catalytic cycle. This knowledge will enable the rational design of even more efficient and selective Cinchona alkaloid-based catalysts. The continued exploration of this compound and its derivatives in novel asymmetric transformations promises to further expand the toolkit of the modern synthetic chemist, facilitating the efficient and sustainable production of enantiomerically pure molecules that are vital for advancements in medicine and materials science.
References
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric C
- Synthesis and Application of Cinchonine Hydrochloride-Based C
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dovepress.
- Cinchona Alkaloids in Asymmetric C
- A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. (2025). PMC.
- A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights. Benchchem.
- Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. (2009). PubMed.
- Multicomponent Crystals of an Artemisinin Derivative and Cinchona Alkaloids for Use as Antimalarial Drugs. The Royal Society of Chemistry.
- Cupreines and cupreidines: an established class of bifunctional cinchona organoc
- Cinchona alkaloids as bifunctional catalysts.
- Cinchonine.
- Synthesis of C3-symmetric cinchona-based organocatalysts and their application in asymmetric Michael and Friedel–Crafts reacti. (2021). Preprints.org.
- Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartr
- Crystal Structure of Quinine: The Effects of Vinyl and Methoxy Groups on Molecular Assemblies of Cinchona Alkaloids Cannot Be Ignored. (2012). PubMed.
- Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids via Efficient Kinetic Resolution with Cinchona Alkaloids. PMC.
- Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. (2013).
- This compound | C19H27ClN2O3 | CID 76967806. PubChem.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Enantioselective Michael addition catalyzed by cinchona alkaloids. (2001). PubMed.
- Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. (2025).
- Cinchona Alkaloids. BOC Sciences.
- Computational investigations of the stereoselectivities of proline-related c
- Asymmetric Aldol Reaction. Buchler GmbH.
- 19.
- Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives.
- Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of. (2021). Semantic Scholar.
- Polymer-supported thiourea Cinchona organocatalyst in the asymmetric Michael addition.
- Enantioselective Michael addition c
- The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. MacMillan.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI.
- Novel cinchona alkaloids derivatives and their applic
- The rational design of modified Cinchona alkaloid catalysts. Application to a new asymmetric synthesis of chiral chromanes. ORBi.
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- 6. Asymmetric Aldol Reaction - Buchler GmbH [buchler-gmbh.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cinchonine hydrochloride dihydrate
Executive Summary & Hazard Characterization
The "Why" Behind the Protocol
Handling Cinchonine hydrochloride dihydrate (CAS: 5949-12-2) requires more than generic "standard precautions." As a cinchona alkaloid derivative, it presents a dual risk profile: immediate irritation and delayed systemic sensitization.
While often classified primarily as an irritant, the specific danger lies in "Cinchonism" —a systemic reaction characterized by tinnitus, headaches, and visual disturbances if significant absorption occurs. Furthermore, as a hydrochloride salt, it is acidic in solution and highly prone to static charge generation in its solid dihydrate form, leading to "flying powder" risks during weighing.
Core Hazards (GHS Classification):
-
H317: May cause an allergic skin reaction (Sensitizer).[1][3]
-
H315/H319/H335: Causes skin, serious eye, and respiratory irritation.
Scientist’s Insight: Do not underestimate the H317 sensitization risk. Repeated low-level exposure to cinchona alkaloids can induce a hypersensitivity response. Consequently, Nitrile gloves are mandatory ; latex is strictly prohibited to avoid compounding allergen risks (latex protein + chemical sensitizer).
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on the physical state of the reagent.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Specification |
| Respiratory | Mandatory: Fume Hood (LEV) Backup: N95/P2 Respirator | Recommended: Fume Hood Backup: Surgical mask (splash only) | NIOSH N95 or EN 143 P2 rated. |
| Hand Protection | Double Gloving (Nitrile) | Single Gloving (Nitrile) | Material: Nitrile Rubber (0.11 mm min). Prohibited: Latex.[4][5] |
| Eye Protection | Safety Goggles (Tight-fitting) | Safety Glasses w/ Side Shields | ANSI Z87.1 or EN 166 impact/splash rated. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Lab Coat (Buttoned to neck) | Long sleeves required. No exposed skin on wrists. |
Operational Workflow: Step-by-Step
Phase A: Engineering Controls & Pre-Work
-
Static Management: The dihydrate crystal lattice can hold significant static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before dispensing.
-
Airflow Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .
Phase B: Donning Protocol (The "Clean" Zone)
Correct layering prevents inner-garment contamination.
-
Wash Hands: Thoroughly with soap and water.[2][4] Dry completely.
-
Lab Coat: Don coat; ensure cuffs cover wrists entirely.
-
Primary Gloves: Don first pair of Nitrile gloves. Pull cuffs under the lab coat sleeves.
-
Secondary Gloves (Solids only): Don second pair of Nitrile gloves. Pull cuffs over the lab coat sleeves.
-
Reasoning: This creates a "shingle effect" where powder falls away from the wrist interface, not into it.
-
-
Eye/Face Protection: Don goggles/glasses last to prevent fogging during gowning.
Phase C: Handling & Weighing
-
Transfer: Use a spatulate with a curved blade (spoon-end) to minimize spill potential. Avoid flat-blade spatulas which allow crystals to slide off.
-
Weighing: Perform all weighing inside the fume hood. If using a balance enclosure, ensure the sash is lowered as much as possible.
-
Spill Immediate Action: If powder scatters on the balance pan, wipe immediately with a damp Kimwipe (water). Dry wiping generates static and disperses the dust.
Phase D: Decontamination & Doffing
Most exposure occurs here. Follow strictly.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose in solid waste.
-
Tool Decon: Wipe spatulas/glassware with a paper towel soaked in 10% Ethanol or water before removing them from the hood.
-
Coat & Eye Protection: Remove goggles, then lab coat.
-
Wash: Wash hands immediately after removing inner gloves.
Visualizing the Safety Logic
The following diagram illustrates the decision-making and operational flow for handling this compound, emphasizing the "Safety Layering" concept.
Caption: Operational workflow distinguishing between solid (dust hazard) and liquid (splash hazard) protocols.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do NOT dry sweep. This aerosolizes the sensitizer.
-
Protocol: Cover with wet paper towels (water is sufficient as the HCl salt is water-soluble). Scoop up the wet mass and place in a hazardous waste container.
-
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes . The hydrochloride salt is acidic; immediate dilution is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and copious water.[1][2][4] If reddening (sensitization) occurs, seek medical attention.
Waste Disposal[2][3]
-
Classification: Hazardous Chemical Waste (Organic).
-
Method: Incineration.
-
Note: Do not dispose of down the drain.[2] Cinchona alkaloids are toxic to aquatic life (H402/H412).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76967806, this compound.[6] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Cinchonine - Registration Dossier & C&L Inventory. Retrieved from [Link]
-
University of California, Berkeley. (2020). Glove Selection Guide: Chemical Resistance of Nitrile vs. Latex.[7] Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemdmart.com [chemdmart.com]
- 4. chempoint.com [chempoint.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. This compound | C19H27ClN2O3 | CID 76967806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
